N6-Dimethylaminomethylidene isoguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H18N6O5 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23) |
InChI Key |
VBDFGPWFFLJGON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
N6-Dimethylaminomethylidene isoguanosine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of N6-Dimethylaminomethylidene isoguanosine. It is intended for researchers, scientists, and professionals involved in drug development and nucleoside chemistry. While this specific modified nucleoside is cataloged, detailed experimental data in publicly accessible literature is limited. This guide compiles the available information and presents a theoretical framework for its synthesis and potential biological role based on related compounds.
Chemical Structure and Properties
This compound is a purine nucleoside analog. It is a derivative of isoguanosine, an isomer of guanosine, featuring a dimethylaminomethylidene group attached to the exocyclic amino group at the N6 position. This modification can significantly alter the molecule's chemical properties and biological activity compared to its parent compound, isoguanosine.
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in the reviewed literature. However, key identifiers and calculated properties are summarized in the table below. For comparison, properties of the parent compound, Isoguanosine, are also included.
| Property | This compound | Isoguanosine |
| CAS Number | 156706-72-8[1] | 1818-71-9[2] |
| Molecular Formula | C13H18N6O5[1] | C10H13N5O5[2] |
| Molecular Weight | 338.32 g/mol [1] | 283.24 g/mol [2] |
| IUPAC Name | N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in 1 M NaOH[3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the known reactivity of isoguanosine and the common use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a reagent for the formylation of primary and secondary amines to form dimethylaminomethylidene derivatives.
Proposed Synthetic Protocol
The synthesis would likely involve the direct reaction of isoguanosine with N,N-Dimethylformamide dimethyl acetal. This reagent serves as a source of the dimethylaminomethylidene group.
Reaction:
Isoguanosine + N,N-Dimethylformamide dimethyl acetal → this compound
Reagents and Solvents:
-
Isoguanosine: The starting nucleoside.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): The formylating agent. It is a colorless to pale yellow liquid with a molecular weight of 119.16 g/mol .[4] It is soluble in organic solvents.[4]
-
Solvent: A dry, aprotic solvent such as Dimethylformamide (DMF) or Dioxane would be suitable for this reaction to prevent hydrolysis of the acetal.
Methodology:
-
Isoguanosine would be dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
An excess of N,N-Dimethylformamide dimethyl acetal would be added to the solution.
-
The reaction mixture would be stirred at room temperature or gently heated to facilitate the reaction.
-
The progress of the reaction would be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the solvent and excess reagent would be removed under reduced pressure.
-
The resulting crude product would be purified using column chromatography on silica gel to yield pure this compound.
Proposed Synthesis Workflow Diagram
References
A Technical Guide to the Synthesis and Purification of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed methodology for the synthesis and purification of N6-Dimethylaminomethylidene isoguanosine. Isoguanosine, an isomer of guanosine, and its derivatives are of significant interest in the fields of chemical biology and drug discovery due to their unique base-pairing properties and potential as therapeutic agents. The N6-dimethylaminomethylidene modification serves as a protecting group for the exocyclic amine of isoguanosine, which is often a crucial step in the synthesis of modified oligonucleotides.
Synthesis of this compound
The synthesis of this compound is predicated on the reaction of isoguanosine with an activating agent that installs the dimethylaminomethylidene group onto the N6 exocyclic amine. A common and effective reagent for this transformation is dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds by nucleophilic attack of the isoguanosine's exocyclic amine on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.
To ensure the solubility of isoguanosine and to prevent unwanted side reactions on the ribose hydroxyl groups, a protection strategy for the 2', 3', and 5' hydroxyls is typically employed prior to the modification of the base. A common method is the use of silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group. Following the successful modification of the nucleobase, these protecting groups can be readily removed under mild conditions.
Experimental Protocol: Synthesis
1.1.1. Protection of Isoguanosine Hydroxyl Groups
-
Dissolution: Dissolve isoguanosine in anhydrous pyridine in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) to the solution. The molar equivalent of TBDMS-Cl should be slightly in excess of the number of hydroxyl groups to be protected (typically 3.3 equivalents for the 2', 3', and 5' hydroxyls).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: Upon completion, quench the reaction with methanol. The solvent is then removed under reduced pressure. The resulting residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the protected isoguanosine derivative.
1.1.2. Formation of the N6-Dimethylaminomethylidene Group
-
Dissolution: Dissolve the protected isoguanosine in an anhydrous aprotic solvent such as dimethylformamide (DMF).
-
Addition of DMF-DMA: Add dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.
1.1.3. Deprotection of Ribose Hydroxyl Groups
-
Dissolution: Dissolve the crude N6-Dimethylaminomethylidene-2',3',5'-tri-O-TBDMS-isoguanosine in tetrahydrofuran (THF).
-
Addition of Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) in THF to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Quenching and Extraction: Once deprotection is complete, quench the reaction by adding a buffer solution. Extract the product with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Purification of this compound
Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual reagents. A multi-step purification protocol is often necessary to achieve high purity.
Experimental Protocol: Purification
-
Initial Purification by Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane is typically effective. The optimal gradient should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the silica gel column. Elute the column with the solvent gradient, collecting fractions. Analyze the fractions by TLC to identify those containing the desired product.
-
-
Recrystallization (Optional):
-
If the product obtained from column chromatography is a solid, its purity can be further enhanced by recrystallization.
-
Solvent System: A suitable solvent system (e.g., methanol/ether, ethanol/water) should be determined experimentally.
-
Procedure: Dissolve the compound in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
-
Final Purification by High-Performance Liquid Chromatography (HPLC):
-
For applications requiring very high purity, such as in drug development, a final purification step using preparative reverse-phase HPLC is recommended.
-
Column: A C18 column is commonly used for nucleoside purification.
-
Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., triethylammonium acetate) is typically employed.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 260 nm or 280 nm).
-
Procedure: Dissolve the sample in the mobile phase, inject it onto the HPLC column, and collect the peak corresponding to the product. The solvent is then removed from the collected fraction by lyophilization or evaporation under reduced pressure.
-
Purification Workflow
Caption: General purification workflow for this compound.
Data Presentation
Comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the key analytical data that should be collected.
Synthesis Data
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1. Hydroxyl Protection | Isoguanosine | TBDMS-Cl, Pyridine | 2',3',5'-tri-O-TBDMS-Isoguanosine | TBD |
| 2. N6-Modification | Protected Isoguanosine | DMF-DMA, DMF | N6-Dimethylaminomethylidene-2',3',5'-tri-O-TBDMS-isoguanosine | TBD |
| 3. Deprotection | Modified Isoguanosine | TBAF, THF | This compound | TBD |
| Overall Yield | Isoguanosine | - | This compound | TBD |
TBD: To Be Determined experimentally.
Characterization Data
| Analytical Method | Expected Results for this compound |
| ¹H NMR | Characteristic peaks for the ribose protons, the purine ring protons, and the protons of the dimethylaminomethylidene group. The chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the ribose, the purine core, and the dimethylaminomethylidene moiety. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass of the compound ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Purity (by HPLC) | A single major peak in the chromatogram, with purity typically exceeding 95% for most research applications and >98% for drug development purposes. |
| UV-Vis Spectroscopy | The UV spectrum should show a characteristic maximum absorption wavelength (λmax) for the modified nucleoside. |
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described conditions based on their specific experimental setup and desired scale. Careful monitoring of each step and thorough characterization of the final product are paramount to ensure the successful synthesis of this valuable chemical entity.
The Critical Role of N-Acyl Protection in Isoguanosine Chemistry: A Guide to Utilizing N6-Formamidine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguanosine (isoG), a structural isomer of guanosine, offers unique base-pairing capabilities that are of significant interest in the development of therapeutic oligonucleotides and diagnostic probes. However, the chemical synthesis of isoguanosine-containing oligonucleotides is challenging due to the inherent instability of the glycosidic bond, particularly under the acidic conditions required for standard solid-phase synthesis. This technical guide provides an in-depth analysis of the use of N6-formamidine protecting groups for 2'-deoxyisoguanosine (d-isoG), with a specific focus on the rationale for selecting sterically hindered variants like N,N-diisobutylformamidine over the simpler N,N-dimethylaminomethylidene group. Detailed experimental considerations, comparative data, and workflow diagrams are presented to aid researchers in the successful incorporation of isoguanosine into synthetic oligonucleotides.
Introduction: The Challenge of Isoguanosine Synthesis
Isoguanosine and its deoxy counterpart, 2'-deoxyisoguanosine, can form a stable Watson-Crick base pair with isocytosine. This alternative base pairing system has the potential to expand the genetic alphabet, leading to novel therapeutic modalities and advanced diagnostic tools. A major hurdle in the widespread application of isoguanosine is its susceptibility to depurination (cleavage of the glycosidic bond) during the acidic detritylation step of automated solid-phase oligonucleotide synthesis. The exocyclic amine at the N6 position, analogous to the N2 amine of guanosine, requires protection to prevent side reactions during phosphoramidite coupling. However, the choice of protecting group significantly influences the stability of the nucleoside.
The N6-Dimethylaminomethylidene Protecting Group: An Initial Consideration
The N,N-dimethylaminomethylidene (also known as dimethylformamidine, dmf) group is a commonly used protecting group for the exocyclic amines of adenosine and guanosine. It is introduced by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). While effective for standard nucleosides, its application to isoguanosine is problematic. The electron-withdrawing nature of the isoguanine ring system, combined with the relative lability of the dimethylformamidine group, does not provide sufficient stabilization of the glycosidic bond, leading to unacceptable levels of depurination.
N,N-Diisobutylformamidine: A Superior Protecting Group for Isoguanosine
To overcome the instability of N6-protected isoguanosine, more sterically hindered formamidine protecting groups have been investigated. The N,N-diisobutylformamidine moiety has emerged as a far superior choice for protecting the N6-amino group of 2'-deoxyisoguanosine.[1][2] The increased steric bulk of the isobutyl groups provides enhanced protection against acid-catalyzed hydrolysis of the glycosidic bond.
Rationale for Enhanced Stability
The selection of a protecting group for isoguanosine is a balance between sufficient stability during synthesis and facile removal during deprotection. The diagram below illustrates the decision-making process based on these competing requirements.
Caption: Logical flow for selecting a suitable N6-protecting group for 2'-deoxyisoguanosine.
Experimental Protocols
Synthesis of N6-[(Diisobutylamino)methylidene]-2'-deoxyisoguanosine
This protocol outlines the protection of the N6-amino group of 2'-deoxyisoguanosine. It is crucial that the starting 2'-deoxyisoguanosine has its hydroxyl groups protected (e.g., with a 5'-O-DMT group) before introducing the N6-protection.
Table 1: Reaction Parameters for N6-Protection of 2'-deoxyisoguanosine
| Parameter | Value |
| Starting Material | 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyisoguanosine |
| Reagent | N,N-diisobutylformamide dimethyl acetal |
| Solvent | Anhydrous Methanol or Pyridine |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 12-24 hours |
| Purification | Silica Gel Chromatography |
Methodology:
-
Dissolve 5'-O-DMT-2'-deoxyisoguanosine in anhydrous methanol.
-
Add a 3 to 5-fold molar excess of N,N-diisobutylformamide dimethyl acetal to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane containing 0.5% triethylamine.
-
The subsequent steps would involve phosphitylation at the 3'-hydroxyl position to generate the phosphoramidite building block for solid-phase synthesis.
Solid-Phase Oligonucleotide Synthesis
The resulting phosphoramidite can be used in standard automated DNA synthesizers.
Table 2: Key Parameters for Oligonucleotide Synthesis
| Parameter | Condition | Rationale |
| Deblocking Agent | 3% Dichloroacetic Acid (DCA) in Dichloromethane | Milder than Trichloroacetic Acid (TCA), minimizing depurination. |
| Coupling Time | ≥ 600 seconds | Extended coupling time is necessary to achieve high coupling efficiency (>97%) for the sterically hindered protected isoguanosine phosphoramidite.[2] |
| Capping and Oxidation | Standard protocols | No modification to standard capping and oxidation steps is typically required. |
Deprotection of the Oligonucleotide
The N,N-diisobutylformamidine group is labile to standard deprotection conditions.
Methodology:
-
Cleave the oligonucleotide from the solid support and remove the cyanoethyl phosphate protecting groups using concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours.
-
To remove the N6-diisobutylformamidine protecting group, heat the ammonium hydroxide solution at 55-60°C for 12-16 hours.
-
Following deprotection, the oligonucleotide is purified by standard methods such as HPLC or PAGE.
Workflow for Synthesis and Incorporation of Protected Isoguanosine
The following diagram outlines the overall workflow from the protection of the nucleoside to its incorporation into an oligonucleotide.
Caption: Workflow for the synthesis and use of N6-diisobutylformamidine-protected d-isoG.
Characterization Data
While specific, complete datasets for N6-dimethylaminomethylidene-2'-deoxyisoguanosine are scarce, analysis of oligonucleotides containing the N6-diisobutylformamidine-protected analog has been performed. Characterization typically involves enzymatic digestion of the final oligonucleotide followed by HPLC analysis to confirm the integrity of the modified nucleoside.
Table 3: Expected Analytical Data
| Analysis | Expected Outcome |
| 1H NMR | Appearance of characteristic signals for the isobutyl groups (multiplets around 0.9-1.9 ppm and a multiplet for the CH group). Shift in the aromatic protons of the isoguanine base. |
| 31P NMR | For the phosphoramidite, signals around 148-150 ppm are expected. |
| Mass Spectrometry | The calculated exact mass for the protected nucleoside and the final oligonucleotide should be confirmed by high-resolution mass spectrometry (e.g., ESI-TOF). |
| HPLC of Enzymatic Digest | A single peak corresponding to 2'-deoxyisoguanosine should be observed, confirming successful deprotection without degradation. |
Conclusion
The successful incorporation of 2'-deoxyisoguanosine into synthetic oligonucleotides is highly dependent on the choice of protecting group for the N6-exocyclic amine. While N,N-dimethylaminomethylidene is a common protecting group, its use with isoguanosine is not recommended due to the high risk of depurination. The sterically more demanding N,N-diisobutylformamidine group provides the necessary stability to the glycosidic bond during solid-phase synthesis. By employing this protecting group in combination with milder deblocking conditions and extended coupling times, researchers can reliably synthesize high-quality isoguanosine-containing oligonucleotides for a variety of applications in drug development and diagnostics.
References
Chemical stability and solubility of N6-Dimethylaminomethylidene isoguanosine
An In-Depth Technical Guide to the Chemical Stability and Solubility of N6-Dimethylaminomethylidene isoguanosine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the writing of this guide, there is no publicly available experimental data specifically detailing the chemical stability or solubility of this compound. This document therefore provides a predictive analysis based on the known chemistry of its structural components—the isoguanosine core and the N,N-dimethylformamidine protecting group. Furthermore, it offers detailed, generalized experimental protocols that can be employed to empirically determine these crucial physicochemical properties.
Introduction
This compound is a modified purine nucleoside, an analog of isoguanosine. It features a dimethylaminomethylidene group attached to the exocyclic N6 amine of the isoguanine base. This modification acts as a protecting group for the amine, which can alter the molecule's chemical properties, including its stability and solubility, compared to the parent isoguanosine. Isoguanosine itself is a structural isomer of guanosine and is of interest in various fields, including the development of supramolecular structures and novel therapeutics.
Understanding the chemical stability and solubility of this compound is critical for its handling, formulation, and application in research and drug development. Stability data informs storage conditions and predicts potential degradation pathways, while solubility is a key determinant of bioavailability and suitability for in vitro assays and in vivo studies. This guide provides a predictive overview of these properties and standardized protocols for their experimental validation.
Predicted Chemical Stability
The overall stability of this compound will be dictated by the lability of the N-glycosidic bond and the N6-amidine group under various conditions.
2.1 Predicted Degradation Pathways
The primary point of chemical instability is predicted to be the N,N-dimethylformamidine (amidine) group, which is known to be susceptible to hydrolysis, particularly under acidic conditions.
-
Hydrolytic Stability :
-
Acidic Conditions : The amidine group is expected to be rapidly hydrolyzed under acidic conditions to yield isoguanosine and N,N-dimethylformamide. Amidine-type protecting groups are known to be readily removed under mild acidic conditions.[1][2] The N-glycosidic bond of the isoguanosine core may also undergo cleavage, though this typically requires stronger acidic conditions.
-
Neutral Conditions (pH ~7.4) : The compound is expected to exhibit its greatest stability at or near neutral pH.
-
Basic Conditions : The amidine group is generally more stable to basic conditions than acidic ones. However, the isoguanosine ring itself may be susceptible to degradation under strong alkaline conditions.[3]
-
-
Thermal Stability : Nucleosides are generally stable as solids at ambient temperatures. At elevated temperatures, thermal decomposition can occur. Isoguanosine-based hydrogels have been noted for their high thermodynamic stability, suggesting the core ring system is robust.[4] The stability of the N6-modified compound will likely be limited by the thermal lability of the amidine group and the ribose moiety.
-
Oxidative Stability : The purine ring system is susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide would be necessary to determine the specific oxidative degradation profile.
-
Photostability : Isoguanosine has been shown to be highly photostable, efficiently dissipating UV radiation through ultrafast internal conversion.[5] While the N6 modification could slightly alter the electronic properties, the core isoguanosine chromophore is expected to dominate, conferring a high degree of photostability.
Caption: Predicted primary hydrolytic degradation pathway.
Predicted Solubility
The solubility of this compound is expected to be significantly different from its parent compound, isoguanosine, which is known for its poor aqueous solubility.
-
Aqueous Solubility : The introduction of the polar, ionizable dimethylaminomethylidene group is predicted to substantially increase aqueous solubility. At physiological pH, the amidine group can be protonated, forming a salt-like structure that enhances interaction with water.
-
Solubility in Organic Solvents :
-
Polar Aprotic Solvents : High solubility is predicted in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules.
-
Polar Protic Solvents : Good to moderate solubility is expected in alcohols such as methanol and ethanol.
-
Non-Polar Solvents : Very low solubility is predicted in non-polar solvents like hexane, toluene, and dichloromethane.
-
Caption: Rationale for predicted enhancement of aqueous solubility.
Data Presentation Tables (Templates)
The following tables are provided as templates for organizing experimental data obtained from the protocols described in Section 5.0.
Table 1: Forced Degradation Study Results Template
| Stress Condition | Time (hours) | Initial Conc. (µg/mL) | Final Conc. (µg/mL) | % Degradation | RTs of Major Degradants (min) | Mass Balance (%) |
|---|---|---|---|---|---|---|
| 0.1 M HCl, 60°C | 2 | |||||
| 0.1 M HCl, 60°C | 8 | |||||
| 0.1 M NaOH, 60°C | 2 | |||||
| 0.1 M NaOH, 60°C | 8 | |||||
| 3% H₂O₂, RT | 8 | |||||
| 3% H₂O₂, RT | 24 | |||||
| Solid, 80°C | 24 |
| Photolytic (ICH Q1B) | 24 | | | | | |
Table 2: Kinetic and Thermodynamic Solubility Results Template
| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Kinetic | PBS (pH 7.4) | 25 | 2 | ||
| Kinetic | SGF (pH 1.2) | 37 | 2 | ||
| Thermodynamic | Water | 25 | 24 | ||
| Thermodynamic | PBS (pH 7.4) | 25 | 24 | ||
| Thermodynamic | SGF (pH 1.2) | 37 | 24 | ||
| Thermodynamic | DMSO | 25 | 1 |
| Thermodynamic | Methanol | 25 | 1 | | |
Experimental Protocols
The following sections provide detailed methodologies for determining the chemical stability and solubility of this compound.
5.1 Chemical Stability: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6][7] A target degradation of 5-20% is typically desired to ensure that secondary degradation is minimized.[8]
Caption: General workflow for a forced degradation study.
5.1.1 Materials and Equipment
-
This compound (solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Reagent-grade HCl, NaOH, and H₂O₂
-
Calibrated oven, photostability chamber
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
5.1.2 General Procedure
-
Stock Solution Preparation : Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation : For each condition, transfer an aliquot of the stock solution to a vial. Add the stressor (acid, base, or oxidant) to achieve the desired final concentration. For thermal stress, use the solid compound.
-
Incubation : Place the vials in the appropriate stress environment (e.g., oven, water bath). Include a control sample (compound in solvent without stressor) kept at ambient temperature.
-
Sampling : At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Quenching : Stop the degradation by neutralizing the sample (for acid/base hydrolysis) or diluting it with a mobile phase.
-
Analysis : Analyze all samples, including a time-zero (unstressed) sample and the control, by a stability-indicating HPLC method.
5.1.3 Specific Stress Conditions
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation : Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation : Store the solid compound in an oven at 80°C. Dissolve in the solvent just before analysis.
-
Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).
5.1.4 Analytical Method (Example) A stability-indicating method must separate the intact compound from all degradation products.
-
Instrument : HPLC with UV detector.[9]
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A : 20 mM Ammonium Acetate, pH 5.4.[9]
-
Mobile Phase B : Acetonitrile or Methanol.[9]
-
Gradient : Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a wavelength of maximum absorbance (e.g., ~293 nm, based on isoguanosine absorbance maxima).[5]
-
Analysis : Calculate the percentage degradation and perform a mass balance calculation to ensure all major degradants are detected.
5.2 Solubility Determination
Solubility can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility is the "gold standard" equilibrium value.[10]
5.2.1 Kinetic Solubility Assay This method measures the solubility of a compound when an organic stock solution (typically DMSO) is introduced into an aqueous buffer.[11]
5.2.1.1 Procedure (Nephelometry or Filtration/UV Method)
-
Stock Solution : Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Sample Preparation : In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to achieve the highest desired concentration (e.g., 200 µM).
-
Incubation : Shake the plate at room temperature for 1-2 hours.
-
Measurement :
-
Nephelometry : Measure the turbidity (light scattering) of the solution using a nephelometer. The concentration at which precipitation is first detected is the kinetic solubility.
-
Filtration Method : Filter the samples through a 96-well filter plate to remove any precipitate.[12]
-
-
Quantification (Filtration Method) : Quantify the concentration of the compound in the clear filtrate using HPLC-UV or LC-MS against a standard curve.
5.2.2 Thermodynamic Solubility Assay (Shake-Flask Method) This method measures the equilibrium solubility of the solid compound in a given solvent and is considered the most reliable method.[4][6]
Caption: Workflow for the thermodynamic (shake-flask) solubility assay.
5.2.2.1 Procedure
-
Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present that it remains visible after the incubation period.
-
Equilibration : Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation : After incubation, allow the vial to stand to let the undissolved solid settle. Separate the saturated solution from the solid by either centrifugation or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification : Prepare a dilution of the clear supernatant/filtrate and determine its concentration using a validated analytical method, such as the HPLC-UV method described in section 5.1.4, against a standard curve of known concentrations. The measured concentration is the thermodynamic solubility.
Conclusion
While specific experimental data for this compound is not yet available, its chemical properties can be predicted with reasonable confidence based on its constituent parts. The N6-dimethylaminomethylidene group is expected to be the most reactive site, susceptible to acid-catalyzed hydrolysis, while also significantly enhancing the compound's aqueous solubility compared to the parent isoguanosine. The protocols outlined in this guide provide a robust framework for researchers to experimentally determine the precise stability and solubility profiles of this compound, enabling its effective use in further scientific investigation.
References
- 1. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. casss.org [casss.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Role of N6-Dimethylaminomethylidene isoguanosine in nucleic acid chemistry
An In-depth Technical Guide to the Role of N6-Dimethylaminomethylidene Isoguanosine in Nucleic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (isoG), a structural isomer of guanosine, presents a unique alternative for expanding the genetic alphabet and developing novel nucleic acid-based therapeutics and diagnostics. The transposition of the C2 carbonyl and C6 amino groups in isoguanosine relative to guanosine alters its hydrogen bonding pattern, allowing for specific pairing with isocytidine (isoC) and influencing the stability and structure of nucleic acid duplexes. The chemical synthesis of oligonucleotides containing isoguanosine requires robust protection of its exocyclic amino group to prevent unwanted side reactions during automated solid-phase synthesis. The N6-dimethylaminomethylidene group, a formamidine-type protecting group, serves this critical function. This technical guide provides a comprehensive overview of the synthesis, incorporation, and properties of this compound in nucleic acid chemistry, complete with experimental protocols and quantitative data to support researchers in this field.
The dimethylformamidine (dmf) protecting group is favored for its ease of introduction and its lability under mild deprotection conditions, which is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications. This guide will detail the role of this protecting group in the context of isoguanosine chemistry, from monomer synthesis to the characterization of the final oligonucleotide product.
Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite
The successful incorporation of modified nucleosides into synthetic oligonucleotides hinges on the efficient preparation of their corresponding phosphoramidite building blocks. The following is a representative protocol for the synthesis of an N6-dialkylformamidine-protected 2'-deoxyisoguanosine phosphoramidite, adapted from procedures for similar molecules.
Experimental Protocol: Synthesis of N6-Dialkylformamidine-Protected 2'-deoxyisoguanosine Phosphoramidite
Materials:
-
2'-deoxyisoguanosine
-
1,1'-Carbonyldiimidazole (CDI)
-
Dimethylformamide dimethyl acetal or Diisobutylformamide dimethyl acetal
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Pyridine, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Methanol
Procedure:
-
Protection of the O2-position: To a solution of 2'-deoxyisoguanosine in anhydrous pyridine, add 1.5 equivalents of 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the O2-activated intermediate.
-
Protection of the N6-amino group: The O2-activated 2'-deoxyisoguanosine is dissolved in anhydrous dichloromethane. 3.0 equivalents of dimethylformamide dimethyl acetal are added, and the mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the crude product is purified by silica gel chromatography using a gradient of methanol in dichloromethane to afford N6-dimethylaminomethylidene-O2-(imidazolyl-1-carbonyl)-2'-deoxyisoguanosine.
-
5'-Hydroxyl Protection: The product from the previous step is co-evaporated with anhydrous pyridine and then dissolved in a fresh portion of anhydrous pyridine. 1.2 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) are added, and the reaction is stirred at room temperature for 12-16 hours. The reaction is quenched with methanol, and the solvent is evaporated. The residue is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (hexanes/ethyl acetate gradient) to yield 5'-O-DMT-N6-dimethylaminomethylidene-O2-(imidazolyl-1-carbonyl)-2'-deoxyisoguanosine.
-
Phosphitylation of the 3'-Hydroxyl Group: The 5'-O-DMT protected nucleoside is dried under high vacuum and dissolved in anhydrous dichloromethane. 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) are added, followed by the dropwise addition of 1.2 equivalents of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature for 2-4 hours under an inert atmosphere. The reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting phosphoramidite is purified by precipitation from a concentrated dichloromethane solution into cold hexanes. The white precipitate is collected by filtration and dried under vacuum.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound phosphoramidite can be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The core of this process is a four-step cycle that is repeated for each nucleotide addition.
Caption: Solid-phase oligonucleotide synthesis cycle.
Quantitative Data: Coupling Efficiency
| Modified Nucleoside | Protecting Group | Coupling Time (s) | Coupling Efficiency (%) |
| 2'-deoxyisoguanosine | N,N-diisobutylformamidine | ≥ 600 | > 97 |
| 2'-deoxy-5-methylisocytidine | N,N-diisobutylformamidine | Standard | > 99 |
Table 1: Coupling efficiencies of formamidine-protected iso-nucleosides in automated solid-phase synthesis. Data adapted from relevant literature[1][2].
Experimental Protocol: Automated Oligonucleotide Synthesis
Materials:
-
N6-dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure (performed on an automated DNA synthesizer):
-
Detritylation: The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column. The coupling time should be extended to at least 600 seconds to ensure high efficiency.
-
Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.
-
Oxidation: The oxidizing solution is added to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is assembled.
Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The lability of the dimethylformamidine group allows for relatively mild deprotection conditions.
Caption: Post-synthesis oligonucleotide deprotection workflow.
Quantitative Data: Deprotection Conditions
The choice of deprotection reagent and conditions depends on the overall composition of the oligonucleotide. The dimethylformamidine group on guanosine exhibits distinct cleavage kinetics with different reagents.
| Protecting Group | Reagent | Temperature (°C) | Time | Notes |
| dmf-dG | Conc. NH₄OH | 55 | 2 hours | Faster than isobutyryl-dG[3]. |
| dmf-dG | Conc. NH₄OH | 65 | 1 hour | [3] |
| dmf-dG | AMA | 65 | 10 minutes | Requires acetyl-protected dC[4]. |
| dmf-dG | 0.4 M NaOH in MeOH/H₂O | Room Temp. | > 72 hours | Significantly resistant to NaOH[5]. |
| Amidine-type | Imidazolium triflate or HOBt | - | Rapid | Mild acidic deprotection[6][7]. |
Table 2: Deprotection conditions for the dimethylformamidine (dmf) protecting group.
Experimental Protocol: Deprotection
Materials:
-
Concentrated ammonium hydroxide (28-30%) or AMA (Ammonium hydroxide/40% Methylamine 1:1)
-
Oligonucleotide-bound CPG in a sealed vial
Procedure:
-
Add 1-2 mL of concentrated ammonium hydroxide or AMA solution to the vial containing the CPG.
-
Seal the vial tightly.
-
Heat the vial at 55-65°C for the time specified in Table 2 (e.g., 1 hour at 65°C for ammonium hydroxide).
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Characterization of Isoguanosine-Containing Oligonucleotides
The purity and identity of the synthesized oligonucleotide must be confirmed. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques for this purpose.
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude, deprotected oligonucleotide pellet
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 0.1 M TEAB, 50% Acetonitrile
-
C8 or C18 reverse-phase HPLC column
Procedure:
-
Dissolve the crude oligonucleotide pellet in an appropriate volume of water or Buffer A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system equilibrated with a low percentage of Buffer B.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20-30 minutes) at a flow rate appropriate for the column dimensions (e.g., 1 mL/min for analytical, 4 mL/min for semi-preparative).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak (the full-length product).
-
Combine the collected fractions and lyophilize to obtain the purified oligonucleotide.
Experimental Protocol: LC-MS Analysis
Materials:
-
Purified oligonucleotide
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: Methanol or Acetonitrile
-
C18 HPLC column suitable for LC-MS
Procedure:
-
Dissolve the purified oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 µM.
-
Inject a small volume (1-5 µL) onto the LC-MS system.
-
Separate the oligonucleotide using a gradient of Mobile Phase B.
-
Analyze the eluent using an electrospray ionization (ESI) mass spectrometer operating in negative ion mode.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide and confirm its identity.
Properties of Isoguanosine-Containing Oligonucleotides
The incorporation of isoguanosine into nucleic acid duplexes can significantly impact their thermodynamic stability. The melting temperature (Tm) is a key parameter used to assess this stability.
Quantitative Data: Thermal Stability
Studies on RNA duplexes have shown that the replacement of G-C base pairs with iG-iC pairs generally leads to increased thermal stability, and this effect is dependent on the neighboring base pairs.
| Nearest Neighbor Sequence (5'-3'/3'-5') | ΔΔG°₃₇ (kcal/mol) per iG-iC replacement |
| CG/GC | < 0.2 |
| GG/CC | < 0.2 |
| GC/CG | 0.6 |
Table 3: Change in free energy of duplex formation at 37°C upon replacing a G-C pair with an iG-iC pair in an RNA duplex. A more negative value indicates greater stability. Data adapted from relevant literature[8][9].
Experimental Protocol: Thermal Denaturation Studies
Materials:
-
Purified isoguanosine-containing oligonucleotide
-
Complementary strand
-
Phosphate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the isoguanosine-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the phosphate buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Place the duplex solution in a quartz cuvette in the spectrophotometer.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.
Conclusion
This compound is a valuable building block for the synthesis of modified oligonucleotides. The dimethylformamidine protecting group offers the necessary stability during solid-phase synthesis while allowing for efficient removal under mild conditions. The incorporation of isoguanosine can modulate the thermal stability of nucleic acid duplexes, providing a tool for the rational design of oligonucleotides with tailored properties for applications in therapeutics, diagnostics, and synthetic biology. The protocols and data presented in this guide offer a foundational resource for researchers working with this and related modified nucleosides.
References
- 1. ffame.org [ffame.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Tautomeric Forms of Isoguanosine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isoguanosine (isoG), a structural isomer of guanosine, exhibits a fascinating and biologically significant tautomerism that plays a crucial role in its chemical properties and interactions within biological systems.[1][2] Unlike guanosine, the transposition of the C2 carbonyl and C6 amino groups in isoguanosine leads to a complex equilibrium of different tautomeric forms.[1][2] This technical guide provides an in-depth exploration of the tautomeric landscape of isoguanosine and its derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the underlying principles. An understanding of these tautomeric equilibria is critical for applications in drug design, the development of expanded genetic alphabets, and the study of mutagenesis.[1][3][4][5]
The Tautomeric Landscape of Isoguanosine
Isoguanosine can exist in several tautomeric forms, primarily through keto-enol and amino-imino conversions. The relative populations of these tautomers are highly sensitive to the surrounding environment, including solvent polarity, temperature, and the local structure of DNA or RNA.[3][6][7]
Keto-Enol Tautomerism
The most well-studied tautomeric equilibrium in isoguanosine is the interconversion between the keto and enol forms at the C2 position.
-
N1-H Keto form (2-oxo-6-amino): This is the predominant form in aqueous solutions.[6]
-
Enol form (2-hydroxy-6-amino): The population of the enol tautomer increases in less polar solvents.[6]
Amino-Imino Tautomerism
In addition to keto-enol tautomerism, isoguanosine can also undergo amino-imino tautomerism at the C6 position.
-
Amino form: The standard form with an exocyclic amino group.
-
Imino form: A less common form with an exocyclic imino group.
The interplay of these tautomeric forms gives rise to multiple possible structures, with theoretical calculations suggesting at least five stable forms in the gas phase.[1] The environment, however, dramatically shifts these equilibria.[3][8] In aqueous solution, the N1H and N3H neutral tautomeric forms of isoguanine are calculated to be approximately equally populated, while the enol forms are predominant in the gas phase.[9]
Quantitative Analysis of Isoguanosine Tautomerism
The relative stability and population of isoguanosine tautomers have been investigated using both experimental and computational methods. The following tables summarize key quantitative findings from the literature.
Table 1: Solvent Effects on the Keto-Enol Equilibrium of 9-Substituted Isoguanines
| Solvent | Predominant Tautomer | Observation | Reference |
| Aqueous Medium | N(1)H, 2-keto-6-amino | Favors the more polar keto form. | [6] |
| Dioxane | Enol form | Equilibrium shifts towards the less polar enol form. | [6] |
| Carbon Tetrachloride | Enol form (10%) | [10] | |
| Aqueous Medium | Enol form (90%) | [10] |
Table 2: Calculated Relative Stabilities of Isoguanosine Tautomers
| Tautomer | Environment | Relative Energy (kcal/mol) | Method | Reference |
| syn-H1 (neutral) | Water (microsolvated) | 0 | B3LYP/IEFPCM/6-311++G(d,p) | [11] |
| anti-H1 (neutral) | Water (microsolvated) | +2.07 - +3.30 | B3LYP/IEFPCM/6-311++G(d,p) | [11] |
| syn-H1,H3 (protonated) | Water | Lowest energy | [11] | |
| Enol tautomers | Gas Phase | Predominant | DFT (B3LYP/6-31G++G) | [9] |
| N1H and N3H (neutral) | Aqueous Solution | Approximately equal population | DFT (B3LYP/6-31G++G) | [9] |
Table 3: Influence of Neighboring Bases on 2'-Deoxyisoguanosine Tautomerism in a DNA Polymerase Active Site
| 3'-Neighboring Base | Effect on Keto Tautomer Fraction | Reference |
| C | Decreases | [7] |
| G | Decreases (less than C) | [7] |
| T | Decreases (less than C and G) | [7] |
Experimental Protocols for Tautomer Characterization
The elucidation of isoguanosine's tautomeric forms relies on a combination of spectroscopic and computational techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomeric equilibria in solution.[12][13][14]
-
Protocol Outline:
-
Dissolve the isoguanosine derivative in a suitable deuterated solvent.
-
Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra.
-
Analyze chemical shifts and coupling constants to identify the major and minor tautomers. For instance, the imino proton resonance of an I-C base pair appears significantly downfield (~15 ppm) compared to a G-C base pair (~12.6 ppm).[15]
-
For quantitative analysis, integrate the signals corresponding to each tautomer.
-
Variable-temperature NMR experiments can be performed to study the thermodynamics of the equilibrium.[13][14]
-
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure between tautomers lead to distinct UV-Vis absorption spectra.[6][12]
-
Protocol Outline:
-
Prepare solutions of the isoguanosine derivative in different solvents of varying polarity.
-
Record the UV-Vis absorption spectrum for each solution.
-
Compare the spectra with those of "fixed" tautomeric models (e.g., methylated derivatives) to assign the absorption bands to specific tautomers.[6]
-
Analyze solvatochromic shifts to infer the influence of the solvent on the tautomeric equilibrium.
-
-
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify tautomers based on their characteristic vibrational modes, such as C=O and N-H stretching frequencies.[12]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of different tautomers in the gas phase and in solution.[9][14]
-
Methodology Outline:
-
Construct the 3D structures of all possible tautomers of the isoguanosine derivative.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G++G**).[9]
-
To model solvent effects, use a continuum solvation model (e.g., IEFPCM) or include explicit solvent molecules.[11]
-
Calculate the relative free energies of the tautomers to predict their equilibrium populations.
-
-
Visualization of Key Concepts
Factors Influencing Tautomeric Equilibrium
The following diagram illustrates the key factors that influence the tautomeric equilibrium of isoguanosine derivatives.
Caption: Factors influencing the keto-enol tautomeric equilibrium of isoguanosine.
Experimental Workflow for Tautomer Analysis
This diagram outlines a general experimental workflow for the characterization of isoguanosine tautomers.
Caption: A generalized workflow for the analysis of isoguanosine tautomers.
Biological and Therapeutic Implications
The tautomeric properties of isoguanosine have significant biological consequences. The ability of isoguanine, an oxidation product of adenine, to exist in different tautomeric forms is believed to contribute to its mutagenic potential.[1][4] The enol tautomer of isoguanine can mispair with thymine, potentially leading to mutations during DNA replication.[4]
Conversely, the unique hydrogen bonding patterns of isoguanosine tautomers are being exploited in synthetic biology to create artificial base pairs, such as the isoguanine-isocytosine pair, to expand the genetic alphabet.[16] In drug development, understanding the tautomeric preferences of isoguanosine-based analogs is crucial for designing molecules with specific binding properties and predictable biological activity.
Conclusion
The tautomerism of isoguanosine and its derivatives is a complex phenomenon governed by a delicate balance of intrinsic structural preferences and environmental factors. A thorough understanding of these equilibria, achieved through a combination of advanced spectroscopic and computational methods, is essential for researchers and professionals in chemistry, biology, and medicine. This knowledge is paramount for harnessing the unique properties of isoguanosine in applications ranging from the fundamental study of genetic processes to the development of novel therapeutics and synthetic biological systems.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ub.edu [ub.edu]
- 4. 2'-Deoxyisoguanosine adopts more than one tautomer to form base pairs with thymidine observed by high-resolution crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neighbouring bases in template influence base-pairing of isoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. mdpi.com [mdpi.com]
- 14. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Nucleotide base - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N6-Dimethylaminomethylidene-2'-deoxyisoguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, a key building block in the synthesis of modified oligonucleotides. We will delve into its chemical properties, synthesis, and applications, with a focus on its role in expanding the genetic alphabet for therapeutic and diagnostic purposes.
Core Compound Data
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine is a protected nucleoside analog used in solid-phase oligonucleotide synthesis. The dimethylaminomethylidene group serves as a labile protecting group for the exocyclic amine of 2'-deoxyisoguanosine, preventing unwanted side reactions during the automated synthesis process.
| Parameter | Value |
| CAS Number | 146196-17-0 |
| Molecular Weight | 322.32 g/mol |
| Molecular Formula | C₁₃H₁₈N₆O₄ |
| Common Name | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine |
Experimental Protocols
2.1. Synthesis of the Protected Isoguanosine Phosphoramidite
The synthesis involves multiple steps, including the protection of various functional groups on the 2'-deoxyisoguanosine nucleoside, followed by phosphitylation to yield the reactive phosphoramidite monomer.
References
Commercial Suppliers and Research Applications of N6-Dimethylaminomethylidene Isoguanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Dimethylaminomethylidene isoguanosine is a chemically modified nucleoside that serves as a crucial building block in the synthesis of modified oligonucleotides for a variety of research and therapeutic applications. The dimethylaminomethylidene moiety acts as a protecting group for the N6 amino group of isoguanosine, facilitating its incorporation into synthetic DNA and RNA strands using standard phosphoramidite chemistry. Following oligonucleotide synthesis, this protecting group is readily removed to yield isoguanosine-containing nucleic acids.
Isoguanosine, an isomer of guanosine, possesses unique base-pairing properties, forming a stable, non-canonical base pair with isocytosine. This orthogonality to the natural A-T and G-C base pairs has made it a valuable tool in molecular biology, synthetic biology, and drug discovery. This technical guide provides an overview of the commercial availability of this compound, its properties, and detailed protocols for its use in key research applications.
Commercial Availability
Several chemical suppliers provide this compound and its deoxyribose counterpart for research purposes. These compounds are typically sold as phosphoramidites for direct use in automated oligonucleotide synthesizers.
| Supplier | Product Name | Catalog Number | Purity |
| CD BioGlyco | N6-Dimethylamino methylidene-2'-deoxyisoguanosine | X25-06-LY457 | >98% |
| Cymit Química S.L. (distributor for Targetmol ) | N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | T6M2N3 | >98% |
Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.
Physicochemical Properties
The key physicochemical properties of the deprotected form, isoguanosine, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₅ | [1] |
| Molecular Weight | 283.24 g/mol | [1] |
| UV Absorbance Maxima (pH 7.4) | 293 nm, 247 nm, 206 nm | [2] |
| pKa values | 3.4 and 9.8 | [2] |
Key Research Applications of Isoguanosine
The unique properties of isoguanosine have led to its use in several key areas of research:
-
Expanded Genetic Alphabet: The ability of isoguanosine to form a stable and specific base pair with isocytosine allows for the creation of an expanded genetic alphabet. This has applications in the development of novel diagnostics and therapeutics.[3][4]
-
G-Quadruplex Formation: Isoguanosine can participate in the formation of G-quadruplex structures, which are of interest as therapeutic targets in cancer and other diseases. The substitution of guanosine with isoguanosine in G-quadruplex-forming sequences can modulate the stability and conformation of these structures.[5][6]
-
Aptamer Development: Isoguanosine can be incorporated into aptamers, which are short, single-stranded nucleic acids that bind to specific targets. The unique chemical properties of isoguanosine can enhance the binding affinity and specificity of aptamers.[7]
Experimental Protocols
Oligonucleotide Synthesis and Deprotection
This compound phosphoramidite is incorporated into oligonucleotides using standard automated DNA/RNA synthesis protocols. The deprotection of the N6-dimethylaminomethylidene group is typically achieved during the final cleavage and deprotection step of the oligonucleotide from the solid support using aqueous ammonia.
Workflow for Oligonucleotide Synthesis and Deprotection
Caption: Workflow for the synthesis and deprotection of isoguanosine-containing oligonucleotides.
Analysis of Isoguanosine-Containing G-Quadruplexes
CD spectroscopy is a rapid and informative technique to assess the overall topology of G-quadruplex structures.[2][4][8]
Protocol:
-
Sample Preparation: Dissolve the isoguanosine-containing oligonucleotide in a buffer of choice (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) to a final concentration of 5-10 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to facilitate proper folding.
-
Data Acquisition: Record the CD spectrum from 320 nm to 220 nm at 25°C in a 1 cm path length quartz cuvette.
-
Data Analysis: A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex topology. A positive peak around 295 nm and a negative peak around 260 nm suggest an antiparallel topology.
UV melting studies are used to determine the thermal stability (Tₘ) of G-quadruplexes.[9][10]
Protocol:
-
Sample Preparation: Prepare the annealed oligonucleotide sample as described for CD spectroscopy.
-
Data Acquisition: Monitor the absorbance at 295 nm (characteristic of G-quadruplexes) while increasing the temperature from 20°C to 95°C at a rate of 0.5°C/minute.
-
Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplex is unfolded. This is determined from the first derivative of the melting curve.
NMR provides high-resolution structural information on G-quadruplexes.[3][11][12]
Protocol:
-
Sample Preparation: Prepare a concentrated (0.5-1 mM) and highly pure sample of the annealed oligonucleotide in a suitable buffer (e.g., 10 mM potassium phosphate, 70 mM KCl, pH 7.0) in 90% H₂O/10% D₂O.
-
Data Acquisition: Acquire 1D ¹H NMR spectra to observe the imino protons, which are characteristic of G-tetrad formation and resonate between 10 and 12 ppm.
-
Structural Elucidation: For detailed structural analysis, acquire 2D NMR spectra (e.g., NOESY, TOCSY) to assign resonances and determine inter-proton distances, which are used to calculate the 3D structure.
Logical Relationship for G-Quadruplex Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Multidimensional G-Quadruplex Melting Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (iG) is an isomer of guanosine that can form a stable base pair with isocytosine or other modified bases. The incorporation of iG into oligonucleotides can impart unique structural and functional properties, such as enhanced thermal stability of duplexes, making it a valuable tool in various research and therapeutic applications.[1][2][3] The N6-Dimethylaminomethylidene protecting group is a labile formamidine group used to protect the exocyclic amine of isoguanosine during oligonucleotide synthesis. This protecting group is readily removed under standard deprotection conditions, making it compatible with modern automated DNA synthesis protocols.
These application notes provide a detailed protocol for the successful incorporation of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (iG-dmf) into synthetic oligonucleotides using standard phosphoramidite chemistry.
Key Reagents and Equipment
-
Phosphoramidite: 5'-Dimethoxytrityl-N6-dimethylaminomethylidene-2'-deoxyisoguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
-
Synthesizer: An automated solid-phase oligonucleotide synthesizer.
-
Standard DNA Synthesis Reagents:
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))
-
Oxidizer (Iodine/Water/Pyridine)
-
Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking Reagent (Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
-
Deprotection Reagents:
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
-
Purification System: HPLC (Reversed-Phase or Ion-Exchange) or Polyacrylamide Gel Electrophoresis (PAGE) system.
-
Analytical Equipment: Mass Spectrometer (ESI or MALDI-TOF), UV-Vis Spectrophotometer.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of iG-dmf Containing Oligonucleotides
This protocol outlines the steps for incorporating the iG-dmf phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer. The standard phosphoramidite synthesis cycle of detritylation, coupling, capping, and oxidation is employed.
Workflow for Oligonucleotide Synthesis:
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide production.
Methodology:
-
Phosphoramidite Preparation: Dissolve the iG-dmf phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M).
-
Synthesizer Setup: Install the iG-dmf phosphoramidite vial on a designated port on the DNA synthesizer. Program the desired oligonucleotide sequence, ensuring the correct position for iG-dmf incorporation is specified.
-
Synthesis Cycle Parameters:
-
Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the cyclical addition of each phosphoramidite, including the iG-dmf monomer, until the full-length oligonucleotide is assembled on the solid support.
-
Post-Synthesis: Once the synthesis is complete, the column containing the solid support with the bound, fully protected oligonucleotide is removed from the synthesizer.
Protocol 2: Cleavage and Deprotection
This protocol describes two methods for cleaving the oligonucleotide from the solid support and removing the protecting groups from the nucleobases and phosphate backbone. The choice of method depends on the desired speed and the presence of other sensitive modifications in the sequence.
Workflow for Deprotection:
References
- 1. glenresearch.com [glenresearch.com]
- 2. Four-stranded DNA formed by isoguanine quartets: complex stoichiometry, thermal stability and resistance against exonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ffame.org [ffame.org]
- 5. researchgate.net [researchgate.net]
Application Notes: N6-Dimethylaminomethylidene Isoguanosine in Automated Oligonucleotide Synthesis
Introduction
N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside phosphoramidite used in automated DNA and RNA synthesis. Isoguanosine (isoG), an isomer of guanosine, offers unique base-pairing properties, forming a stable pair with isocytosine or 5-methylisocytosine, and can also pair with other bases, making it a valuable tool for expanding the genetic alphabet and developing novel therapeutic and diagnostic oligonucleotides.[1] The N6-dimethylaminomethylidene protecting group provides robust protection of the exocyclic amine during synthesis and can be removed under specific deprotection conditions. These application notes provide a detailed protocol and technical data for the successful incorporation of this compound into synthetic oligonucleotides.
Oligonucleotides incorporating isoguanosine have been shown to form remarkably stable duplexes, including parallel-stranded DNA structures, which can be more stable than corresponding oligonucleotides with standard G-C pairs.[2][3] This enhanced stability is advantageous for applications requiring high affinity, such as antisense therapeutics and diagnostics.[2][4]
Product Specifications
| Parameter | Specification |
| Product Name | 5'-O-Dimethoxytrityl-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C49H65N8O8P |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 98% |
| Solution Stability | Stable in anhydrous acetonitrile |
| Recommended Activator | 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI) |
| Storage | -20°C in a desiccated environment |
Key Applications
-
Expanded Genetic Alphabet: Creation of oligonucleotides with non-natural base pairs for synthetic biology and genetic research.
-
Therapeutic Oligonucleotides: Development of high-affinity antisense oligonucleotides, siRNAs, and aptamers with enhanced duplex stability.[2][4]
-
DNA Nanotechnology: Construction of novel DNA structures, including stable parallel-stranded duplexes.[3]
-
Diagnostic Probes: Design of highly specific probes for molecular diagnostics.
Experimental Protocols
Preparation of Phosphoramidite Solution
-
Allow the this compound phosphoramidite vial to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration as required by the DNA/RNA synthesizer (e.g., 0.1 M).
-
Install the phosphoramidite solution on a designated port of the automated synthesizer. It is recommended to use the solution within 48 hours of preparation.
Automated Oligonucleotide Synthesis
The synthesis of oligonucleotides containing this compound follows the standard phosphoramidite chemistry cycle.[2][5][6] A standard synthesis protocol on a 1 µmol scale is provided below. Modifications may be necessary depending on the specific synthesizer and desired scale.
Automated Synthesis Cycle Parameters:
| Step | Reagent/Action | Time | Notes |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 sec | Removes the 5'-DMT protecting group from the growing oligonucleotide chain. |
| 2. Coupling | This compound phosphoramidite + Activator (0.25 M DCI) | 120-180 sec | A slightly extended coupling time is recommended to ensure high efficiency. |
| 3. Capping | Acetic Anhydride/N-Methylimidazole | 30 sec | Blocks unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Oxidizes the phosphite triester linkage to a more stable phosphate triester. |
Quantitative Performance Data (Expected):
| Parameter | Expected Value | Reference |
| Coupling Efficiency | > 99% | [6][7] |
| Overall Yield (20-mer) | > 80% (uncorrected) | Calculated based on 99% coupling efficiency |
| Purity (Crude) | Dependent on sequence length and composition | N/A |
Cleavage and Deprotection
The dimethylaminomethylidene protecting group requires specific conditions for efficient removal. Standard deprotection with ammonium hydroxide alone can be slow.[8]
Recommended Deprotection Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of a 1:1 (v/v) solution of Ammonium Hydroxide (28-30%) and Methylamine (40% in water) (AMA).
-
Seal the vial tightly and heat at 65°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Note on Deprotection: While AMA is a common reagent for formamidine-protected bases, some sources suggest it may cause by-products with isoguanosine derivatives.[8] An alternative is to use concentrated ammonium hydroxide at 55°C for 12-17 hours, though this may be less efficient.[8] It is crucial to empirically determine the optimal deprotection strategy for your specific oligonucleotide sequence and application.
Purification and Analysis
The crude oligonucleotide can be purified using standard methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). The final product should be analyzed by mass spectrometry to confirm its identity and purity.
Diagrams
Caption: Workflow for automated synthesis using this compound.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. twistbioscience.com [twistbioscience.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. alfachemic.com [alfachemic.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
Application Notes and Protocols for Phosphoramidite Chemistry with N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N6-Dimethylaminomethylidene isoguanosine phosphoramidite in solid-phase oligonucleotide synthesis. This modified nucleoside is a valuable tool for the synthesis of oligonucleotides intended for various research and therapeutic applications, including the formation of G-quadruplexes and the development of novel aptamers.
Introduction
Isoguanosine (isoG) is an isomer of guanosine that can form a unique base pair with isocytosine or other modified bases, expanding the genetic alphabet and enabling the construction of novel nucleic acid structures. The N6-Dimethylaminomethylidene protecting group is a labile amidine-type protecting group used to protect the exocyclic amine of isoguanosine during oligonucleotide synthesis. This protecting group is readily removed under mild acidic conditions, making it compatible with standard phosphoramidite chemistry and offering an alternative to traditional base-labile protecting groups.
Applications
The unique base-pairing properties of isoguanosine make it a valuable component in various nucleic acid-based technologies:
-
G-Quadruplex Stabilization: Isoguanosine can participate in the formation of G-quadruplex structures, which are of significant interest as therapeutic targets and as building blocks for nanomaterials. The incorporation of isoguanosine can modulate the stability and conformation of G-quadruplexes.
-
Aptamer Development: The introduction of isoguanosine into oligonucleotide libraries can increase their structural and functional diversity, potentially leading to the selection of aptamers with enhanced binding affinity and specificity for a wide range of targets.
-
Expansion of the Genetic Alphabet: Isoguanosine, in partnership with isocytosine, can function as a fifth and sixth letter in the genetic alphabet, enabling the creation of semi-synthetic organisms and novel genetic systems.
Data Presentation
Table 1: Coupling Efficiency of Modified Isoguanosine Phosphoramidite
| Phosphoramidite | Coupling Time (s) | Coupling Efficiency (%) | Reference |
| 2'-deoxy-N6-[(diisobutylamino)methylidene]-isoguanosine 3'-(2-cyanoethyl diisopropylphosphoramidite) | ≥ 600 | > 97 |
Note: Data is for a structurally similar diisobutylformamidine-protected isoguanosine phosphoramidite, suggesting that extended coupling times may be beneficial for achieving high coupling efficiencies with amidine-protected isoguanosine analogues.
Table 2: Deprotection Times for N,N-dimethylformamidine (dmf) Group
| Nucleobase | Deprotection Reagent | Temperature (°C) | Time (h) | Reference |
| Adenine | HOBt | 50 | 12 | [1][2] |
| Adenine | IMT | 50 | 4.5 | [1][2] |
| Cytosine | HOBt | 50 | 3.5 | [1][2] |
| Cytosine | IMT | 50 | 4.5 | [1][2] |
| Guanine | HOBt | 50 | 3.5 | [1][2] |
| Guanine | IMT | 50 | 24 | [1][2] |
Note: HOBt = 1-hydroxybenztriazole, IMT = imidazolium triflate. These data for the deprotection of the structurally similar dmf group suggest that the choice of acidic deprotection reagent and the specific nucleobase can significantly impact the required deprotection time.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N6-Dimethylaminomethylidene-isoguanosine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite
This protocol is a generalized procedure for the synthesis of a modified nucleoside phosphoramidite and should be adapted based on laboratory-specific conditions and analytical monitoring.
Materials:
-
N6-Dimethylaminomethylidene-isoguanosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica gel for chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve N6-Dimethylaminomethylidene-isoguanosine in anhydrous pyridine.
-
Add DMT-Cl in portions while stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.
-
Purify the 5'-O-DMT-N6-Dimethylaminomethylidene-isoguanosine by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous DCM and add DIPEA.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or 31P NMR.
-
Quench the reaction with methanol.
-
Dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.
-
Purify the final phosphoramidite product by flash chromatography on silica gel.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum. Store under argon at -20°C.
-
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
N6-Dimethylaminomethylidene-isoguanosine phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
The standard oligonucleotide synthesis cycle on an automated synthesizer consists of the following steps:
-
Deblocking (Detritylation): Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking solution.
-
Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the N6-Dimethylaminomethylidene-isoguanosine phosphoramidite, an extended coupling time of at least 600 seconds is recommended to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
These four steps are repeated for each subsequent nucleotide addition until the desired full-length oligonucleotide is synthesized.
Protocol 3: Cleavage and Deprotection of the Oligonucleotide
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) for cleavage from the support and removal of standard protecting groups.
-
Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) solution for the removal of the N6-Dimethylaminomethylidene group.
-
Anhydrous acetonitrile
-
Buffer for pH adjustment (if necessary)
Procedure:
-
Cleavage and Standard Deprotection:
-
Treat the CPG support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature according to the manufacturer's protocol for the standard phosphoramidites used. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the standard nucleobases and the phosphate backbone.
-
Collect the supernatant containing the cleaved oligonucleotide.
-
Evaporate the solution to dryness.
-
-
N6-Dimethylaminomethylidene Group Deprotection:
-
Dissolve the dried, partially deprotected oligonucleotide in a solution of IMT or HOBt in a suitable solvent (e.g., anhydrous acetonitrile).
-
Incubate the solution at 50°C. The reaction time will vary depending on the chosen reagent (see Table 2). Monitor the deprotection by HPLC or mass spectrometry.
-
Once the deprotection is complete, neutralize the reaction if necessary and desalt the oligonucleotide using standard procedures (e.g., ethanol precipitation, size-exclusion chromatography, or reverse-phase cartridge purification).
-
Protocol 4: Analysis and Purification of the Final Oligonucleotide
Analysis:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide and verify the successful incorporation of the modified nucleoside and complete deprotection.
-
High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used to assess the purity of the oligonucleotide and to separate the full-length product from shorter failure sequences.
Purification:
-
Reverse-Phase HPLC (RP-HPLC): Can be used for the purification of "DMT-on" oligonucleotides, where the final 5'-DMT group is left on. The hydrophobic DMT group allows for strong retention on the column, separating the full-length product from non-DMT-containing failure sequences. The DMT group is then removed post-purification.
-
Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on their net negative charge, which is proportional to their length. This method is effective for purifying "DMT-off" oligonucleotides.
-
Polyacrylamide Gel Electrophoresis (PAGE): Can be used for the purification of oligonucleotides, especially for longer sequences.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, deprotection, and purification of oligonucleotides containing this compound.
Caption: SELEX workflow for the selection of aptamers containing this compound.
Caption: Workflow for the formation and characterization of G-quadruplexes containing this compound.
References
Application Notes and Protocols for the Deprotection of N6-Dimethylaminomethylidene Isoguanosine in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (iG) is a structural isomer of guanosine that forms a non-canonical Watson-Crick base pair with isocytosine. Its unique hydrogen bonding pattern makes it a valuable component in the design of therapeutic oligonucleotides, diagnostic probes, and various nanomaterials. The synthesis of oligonucleotides containing isoguanosine requires the use of protecting groups to prevent unwanted side reactions. The N6-Dimethylaminomethylidene (dmm) group is a labile formamidine-type protecting group frequently used for the exocyclic amine of isoguanosine (iG-dmm).
The successful synthesis of high-quality oligonucleotides containing isoguanosine is critically dependent on the final deprotection step. This step must efficiently remove the dmm protecting group from the isoguanosine base, as well as other protecting groups from the nucleobases, phosphate backbone, and the solid support, without degrading the oligonucleotide. This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing N6-Dimethylaminomethylidene isoguanosine.
Deprotection Strategies Overview
The selection of an appropriate deprotection strategy is paramount and depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications or dyes.[1] Generally, the deprotection process involves three key stages: cleavage from the solid support, phosphate backbone deprotection, and nucleobase deprotection.[2] For oligonucleotides containing iG-dmm, both standard and milder deprotection conditions can be employed.
The dimethylformamidine (dmf) protecting group, chemically analogous to dmm, is known to be more labile than traditional protecting groups like isobutyryl (iBu) on guanine.[2] This allows for faster deprotection under milder conditions.
Quantitative Data Summary
The following tables summarize deprotection conditions for formamidine-protected nucleosides, which can be applied to this compound.
Table 1: Deprotection Conditions using Ammonium Hydroxide/Methylamine (AMA)
| Reagent | Temperature (°C) | Time (min) | Notes |
| AMA (1:1 v/v Ammonium Hydroxide and aqueous Methylamine) | 65 | 5 - 10 | UltraFAST deprotection. Requires acetyl (Ac) protected dC to avoid base modification.[2] |
| AMA (1:1 v/v Ammonium Hydroxide and aqueous Methylamine) | Room Temperature | 10 | For cleavage from support. |
Table 2: Deprotection Conditions using Ammonium Hydroxide
| Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 | 1 hour | For dmf-protected bases.[3] |
| Concentrated Ammonium Hydroxide | Room Temperature | 8 hours | For dmf-protected bases.[3] |
Table 3: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Reagent | Temperature (°C) | Time | Notes |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Recommended for oligonucleotides with sensitive modifications.[2] |
| t-Butylamine/Water (1:3 v/v) | 40 | 8 hours | Shown to be effective for deprotection of dmf-protected guanosine in sensitive oligonucleotides.[4] |
| 0.1 M NaOH | 25 | 12 hours | Compatible with some sensitive modifications, but may require longer reaction times for complete deprotection of dmf groups.[4] |
Experimental Protocols
Protocol 1: UltraFAST Deprotection using AMA
This protocol is recommended for standard oligonucleotides containing iG-dmm where rapid deprotection is desired.
Materials:
-
Oligonucleotide synthesis column containing the iG-dmm-modified oligonucleotide on solid support.
-
AMA solution: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Syringe or automated deprotection system.
-
Heating block or water bath.
Procedure:
-
Carefully push the AMA solution through the synthesis column, ensuring the entire solid support is wetted. Use approximately 1 mL of AMA solution for a 1 µmol scale synthesis.
-
Seal the column and incubate at 65°C for 10 minutes.
-
After incubation, elute the deprotected oligonucleotide from the column into a collection tube.
-
Wash the solid support with 2 x 0.5 mL of water and combine the washes with the initial eluate.
-
Dry the combined solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol
This protocol is suitable for oligonucleotides containing iG-dmm along with other base-labile modifications.
Materials:
-
Oligonucleotide synthesis column.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Syringe or appropriate dispensing system.
-
Room temperature shaker.
Procedure:
-
Prepare a fresh solution of 0.05 M K₂CO₃ in methanol.
-
Pass 1 mL of the K₂CO₃ solution through the synthesis column for a 1 µmol scale synthesis.
-
Seal the column and place it on a shaker at room temperature for 4 hours.
-
Elute the oligonucleotide from the column into a collection tube.
-
Wash the solid support with 2 x 0.5 mL of methanol and then 2 x 0.5 mL of water, combining all eluates.
-
Neutralize the solution by adding a weak acid (e.g., dilute acetic acid) to a pH of ~7.0.
-
Dry the solution using a vacuum concentrator.
-
Resuspend the oligonucleotide for further processing.
Experimental Workflow and Signaling Pathway Diagrams
Stability Considerations for Isoguanosine
While the dmm protecting group is labile, the stability of the isoguanosine nucleobase itself under various deprotection conditions is a critical factor. Some studies on related isocytidine derivatives have reported potential for deamination or depyrimidination under harsh basic conditions. It is therefore recommended to perform a small-scale trial deprotection and analyze the product by mass spectrometry to ensure the integrity of the isoguanosine residue, especially when using aggressive deprotection conditions or for oligonucleotides with multiple isoguanosine incorporations.
Conclusion
The deprotection of oligonucleotides containing this compound can be achieved efficiently using both standard and mild deprotection protocols. The choice of the method should be guided by the presence of other sensitive functional groups within the oligonucleotide sequence. For rapid and routine deprotection, AMA treatment is effective. For sensitive substrates, milder conditions using potassium carbonate in methanol or t-butylamine in water are recommended. Careful analysis of the final product is advised to confirm complete deprotection and the integrity of the isoguanosine-containing oligonucleotide.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Isoguanosine-Containing Oligonucleotides in Aptamer Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, single-stranded DNA or RNA molecules capable of binding to specific targets with high affinity and specificity, have emerged as promising alternatives to antibodies in diagnostics and therapeutics.[1][2] The introduction of modified nucleotides into the oligonucleotide library for Systematic Evolution of Ligands by Exponential Enrichment (SELEX), the process of aptamer selection, can expand the chemical diversity of the library and lead to aptamers with enhanced properties.[3] Isoguanosine (isoG), an isomer of guanosine, is a particularly interesting modification. It can form a stable, non-canonical base pair with isocytosine (isoC) and has the potential to introduce novel structural motifs and binding interactions.[4] This document provides detailed application notes and protocols for the use of isoguanosine-containing oligonucleotides in aptamer selection.
Application Notes
The incorporation of isoguanosine into oligonucleotide libraries for aptamer selection offers several key advantages:
-
Expanded Chemical Diversity: The unique hydrogen bonding pattern of isoguanosine introduces novel chemical functionality into the aptamer library, increasing the probability of identifying aptamers with high affinity and specificity for a given target.
-
Enhanced Binding Affinity: The stable base pairing of isoG with isoC can contribute to the formation of unique and stable tertiary structures, potentially leading to aptamers with improved binding affinities (lower dissociation constants, Kd) compared to their unmodified counterparts.[5]
-
Novel Structural Motifs: Isoguanosine can participate in the formation of G-quadruplex-like structures and other unique folded conformations, which can create novel binding pockets for target recognition.
-
Increased Specificity: The distinct chemical nature of isoguanosine can lead to more specific interactions with the target molecule, reducing off-target binding.
-
Therapeutic Potential: Aptamers containing isoguanosine may exhibit improved stability and pharmacokinetic properties, making them attractive candidates for therapeutic applications, including targeted cancer therapy.[2][6] Isoguanosine-containing aptamers can be designed to target specific cell surface receptors or interfere with signaling pathways involved in disease progression.
-
Diagnostic Applications: The unique properties of isoguanosine can be leveraged in the development of highly sensitive and specific diagnostic assays, such as aptamer-based biosensors (aptasensors).[7][8]
Quantitative Data on Modified Aptamers
The inclusion of modified nucleotides, such as isoguanosine and its analogs, can significantly impact the binding affinity of aptamers. The following table summarizes a comparison of dissociation constants (Kd) for modified versus unmodified aptamers. While specific data for a wide range of isoguanosine-modified aptamers is still emerging, the provided data for other modifications illustrates the potential for affinity enhancement.
| Aptamer Target | Modification | Unmodified Aptamer Kd | Modified Aptamer Kd | Fold Improvement | Reference |
| SARS-CoV-2 S1 protein | Threose Nucleic Acid (TNA) | 34 ± 11 nM | 3.1 ± 1.0 nM | ~11x | [5] |
| HIV Reverse Transcriptase (HIV RT) | Threose Nucleic Acid (TNA) | - | 0.4 to 4.0 nM | - | [5] |
| Avidin | 2′-amino LNA and LNA | - | - | 8.5x | [5] |
| B-secretase 1 (BACE1) | 5-chlorouracil and 7-deazaadenine | - | 10 nM | - | [9] |
| HIV-1 integrase (IN) | 2′F-ANA | >2 orders of magnitude weaker | 50–100 pM | >100x | [5] |
| Thrombin | 4′-thioRNA | - | 4.7 nM | - | [9] |
Note: The table includes data for various modifications to demonstrate the general principle of affinity improvement. Direct comparative data for a wide range of isoguanosine-modified aptamers is limited in the reviewed literature.
Experimental Protocols
Synthesis of Isoguanosine-Containing Oligonucleotide Library
The synthesis of an isoguanosine-containing oligonucleotide library is the first critical step. This is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.
Materials:
-
Isoguanosine phosphoramidite (commercially available or synthesized)
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Solid support (e.g., controlled pore glass - CPG)
-
Standard reagents for DNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
HPLC purification system
Protocol:
-
Phosphoramidite Preparation: Obtain or synthesize isoguanosine phosphoramidite with appropriate protecting groups compatible with standard DNA synthesis protocols.
-
Automated DNA Synthesis: Program the DNA synthesizer to incorporate the isoguanosine phosphoramidite at the desired positions within the random region of the oligonucleotide library. The general structure of a library sequence is: 5' - Primer Binding Site 1 - Random Region (containing isoG) - Primer Binding Site 2 - 3'.
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotides from the solid support and remove all protecting groups using a standard deprotection solution (e.g., concentrated ammonium hydroxide).
-
Purification: Purify the full-length oligonucleotide library using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences.
-
Quantification: Determine the concentration of the purified library using UV-Vis spectrophotometry.
SELEX Protocol for Isoguanosine-Modified Aptamer Selection
The following is a general protocol for Systematic Evolution of Ligands by Exponential Enrichment (SELEX) adapted for an isoguanosine-containing DNA library. This process involves iterative rounds of selection, partitioning, and amplification.
Workflow for isoG-SELEX
Caption: General workflow for SELEX using an isoguanosine-containing library.
Materials:
-
Purified isoguanosine-containing ssDNA library
-
Target molecule (protein, small molecule, etc.)
-
Binding buffer (optimized for the target)
-
Wash buffer
-
Elution buffer
-
DNA polymerase suitable for amplifying modified DNA (e.g., a high-fidelity polymerase tolerant to modified bases)
-
PCR primers (complementary to the primer binding sites of the library)
-
dNTPs (dATP, dCTP, dGTP, dTTP) and potentially d(isoC)TP if amplifying a library with isoG-isoC pairs.
-
Method for ssDNA generation (e.g., asymmetric PCR, lambda exonuclease digestion, or streptavidin-biotin separation)
Protocol:
-
Library Preparation: Dissolve the purified isoG-containing ssDNA library in the binding buffer. Heat the library to 95°C for 5-10 minutes and then cool on ice for 10 minutes to ensure proper folding.[10]
-
Binding: Incubate the folded library with the target molecule immobilized on a solid support (e.g., magnetic beads, microtiter plate) or in solution. The incubation time and temperature should be optimized for the specific target.
-
Partitioning:
-
For immobilized targets: Wash the solid support with wash buffer to remove unbound and weakly bound oligonucleotides. The stringency of the washing steps can be increased in later rounds of selection.
-
For targets in solution: Use a method like nitrocellulose filter binding, capillary electrophoresis, or affinity chromatography to separate the target-oligonucleotide complexes from the unbound library.
-
-
Elution: Elute the bound oligonucleotides from the target. This can be achieved by changing the pH, temperature, or by using a competitive binder.
-
PCR Amplification:
-
Amplify the eluted oligonucleotides using PCR. Crucially, the choice of DNA polymerase is critical for successfully amplifying templates containing modified bases like isoguanosine. Standard Taq polymerase may not be efficient. It is recommended to screen different high-fidelity or engineered DNA polymerases that are known to be more tolerant of modified templates.[11]
-
Optimize the PCR conditions (annealing temperature, extension time, number of cycles) to minimize amplification bias.
-
-
ssDNA Generation: Generate single-stranded DNA from the double-stranded PCR product for the next round of selection. Common methods include:
-
Asymmetric PCR: Use an excess of one primer to generate an excess of one strand.
-
Lambda Exonuclease Digestion: Use a 5'-phosphorylated primer and digest the phosphorylated strand with lambda exonuclease.
-
Streptavidin-Biotin Separation: Use a biotinylated primer and separate the strands using streptavidin-coated magnetic beads.
-
-
Iterative Rounds: Repeat steps 2-6 for several rounds (typically 8-15 rounds), progressively increasing the selection stringency (e.g., by decreasing the target concentration, increasing the wash stringency, or adding competitor molecules).
-
Sequencing and Analysis: After the final round, clone and sequence the enriched pool of aptamers using next-generation sequencing. Analyze the sequences to identify consensus motifs and candidate aptamers.
-
Aptamer Characterization: Synthesize individual candidate aptamers and characterize their binding affinity (e.g., using surface plasmon resonance, microscale thermophoresis, or filter binding assays) and specificity.
Characterization of Isoguanosine-Containing Aptamers
Binding Affinity Measurement (using Microscale Thermophoresis - MST):
-
Label the candidate aptamer with a fluorescent dye (e.g., FAM, Cy5).
-
Prepare a series of dilutions of the target molecule in the binding buffer.
-
Mix a constant concentration of the labeled aptamer with each dilution of the target.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the aptamer in the presence of varying target concentrations.
-
Plot the change in thermophoresis against the target concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Therapeutic Application Example: Targeting a Cancer Signaling Pathway
Aptamers, including those modified with isoguanosine, can be developed to target cell surface receptors and modulate their signaling pathways, offering a potential therapeutic strategy for cancer. For example, an aptamer could be designed to bind to a receptor tyrosine kinase (RTK) on a cancer cell, either blocking the binding of its natural ligand or preventing the receptor from dimerizing, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Logical Relationship of an isoG-Aptamer Targeting an RTK
Caption: An isoG-aptamer can block ligand binding to an RTK, inhibiting downstream signaling.
Diagnostic Application Example: Aptasensor for Biomarker Detection
Isoguanosine-modified aptamers can be used as recognition elements in biosensors for the detection of disease biomarkers. For example, an electrochemical aptasensor can be designed to detect a cancer biomarker in a patient sample.
Workflow for an Electrochemical Aptasensor
Caption: Workflow for an electrochemical aptasensor using an isoguanosine-aptamer.
Conclusion
The incorporation of isoguanosine into oligonucleotides represents a powerful strategy for enhancing the properties of aptamers for diagnostic and therapeutic applications. By expanding the chemical diversity of the SELEX library, isoguanosine-containing aptamers can be developed with superior binding affinity, specificity, and stability. The protocols and application notes provided here offer a framework for researchers and drug development professionals to explore the potential of this exciting modification in their own work. Further research into the specific interactions and structural contributions of isoguanosine will undoubtedly lead to the development of novel and highly effective aptamer-based technologies.
References
- 1. Aptamers: Active Targeting Ligands for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in Screening and Development of Therapeutic Aptamers Against Cancer Cells [frontiersin.org]
- 3. Preparation of Chemically Modified DNA Library for SELEX via Incorporation of CLB-dUTP in Primer Extension Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]
- 5. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamers as an approach to targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Enhanced evolutionary PCR using oligonucleotides with inosine at the 3'-terminus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in Synthetic Genetic Polymers (XNAs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The expansion of the genetic alphabet beyond the canonical A, T, G, and C bases opens up new avenues for the development of synthetic genetic polymers (XNAs) with novel functions and properties. Isoguanosine (isoG), an isomer of guanosine, and its pairing partner 5-methylisocytosine (isoC) represent a well-studied unnatural base pair that can be incorporated into DNA and RNA backbones. The N6-Dimethylaminomethylidene protecting group on isoguanosine provides a stable derivative for use in automated solid-phase oligonucleotide synthesis. This modification is readily removed under mild acidic conditions, ensuring the integrity of the final XNA product.
XNAs containing the isoG-isoC base pair exhibit unique characteristics, including increased thermal stability of duplexes and the potential for orthogonal recognition by polymerases. These properties make them valuable tools in various research and drug development applications, such as:
-
Diagnostics: The orthogonal nature of the isoG-isoC pair can be exploited to develop highly specific diagnostic probes and assays with reduced off-target effects.
-
Aptamer Development: The expanded chemical space offered by an unnatural base pair can lead to the selection of aptamers with higher affinity and specificity for their targets.
-
Synthetic Biology: The creation of semi-synthetic organisms with an expanded genetic code relies on the stable incorporation and replication of unnatural base pairs.
These application notes provide detailed protocols for the synthesis, purification, and analysis of XNAs containing N6-Dimethylaminomethylidene isoguanosine, as well as methods for their enzymatic incorporation into longer polymers.
Data Presentation
The incorporation of isoguanosine and its analogs can significantly impact the stability and enzymatic processing of XNA duplexes. The following tables summarize key quantitative data from published studies.
Table 1: Thermal Stability of DNA Duplexes Containing Modified Base Pairs
| Duplex Sequence (5'-3') / (3'-5') | Modification | Melting Temperature (Tm) (°C) | ΔTm per modification (°C) |
| GCGT GCGC / CGCA CGCG | None (Control) | 52.0 | N/A |
| GCGisoG GCGC / CGCisoC CGCG | isoG-isoC pair | 56.0 | +4.0 |
| GCGisoG TCGC / CGCA CGCG | isoG-A mismatch | 38.0 | -14.0 |
| GCGT GCGC / CGCisoC CGCG | T-isoC mismatch | 40.0 | -12.0 |
| d(CGCAATTCGC)₂ | None (Control) | 64.0 | N/A |
| d(CGCisoG ATisoC CGC)₂ | Two isoG-isoC pairs | 70.0 | +3.0 |
| d(CGCGAisoC TCGC) / d(GCGAisoG AGC) | Single isoG-isoC pair | 67.0 | +3.0 |
Note: Tm values are dependent on buffer conditions and oligonucleotide concentration. Data is compiled from multiple sources and should be used for comparative purposes.
Table 2: Polymerase Incorporation Fidelity of Isoguanosine Triphosphate (isoGTP)
| DNA Polymerase | Template Base | Incoming Nucleotide | Relative Incorporation Efficiency | Reference |
| Klenow Fragment | isoC | isoGTP | High | [1] |
| Klenow Fragment | T | isoGTP | Moderate (mispairing) | [1] |
| T7 RNA Polymerase | isoC | isoGTP | High | [1] |
| T4 DNA Polymerase | isoC | isoGTP | Not Incorporated | [1] |
| Taq DNA Polymerase | isoC | isoGTP | ~86% fidelity per round | [2] |
| Taq DNA Polymerase | isoC | 7-deaza-isoGTP | ~92% fidelity per round | [2] |
Experimental Protocols
Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite
This protocol is a representative method based on the synthesis of similar N-protected 2'-deoxyisoguanosine phosphoramidites.
Materials:
-
2'-Deoxyisoguanosine
-
1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Pyridine, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Protection of the N6-amino group:
-
Dissolve 2'-deoxyisoguanosine in anhydrous DMF.
-
Add an excess of DMF-DMA and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure to obtain N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
-
5'-O-DMT protection:
-
Dissolve the product from step 1 in anhydrous pyridine.
-
Add DMT-Cl in portions and stir at room temperature overnight.
-
Quench the reaction with methanol.
-
Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate and purify by silica gel chromatography to yield 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
-
Phosphitylation:
-
Dissolve the DMT-protected nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature for 2 hours.
-
Quench the reaction with methanol.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution, and dry over sodium sulfate.
-
Purify the crude product by silica gel chromatography to obtain the final phosphoramidite.
-
Protocol 2: Automated Solid-Phase Synthesis of XNA Oligonucleotides
Materials:
-
N6-Dimethylaminomethylidene-2'-deoxyisoguanosine phosphoramidite
-
Standard DNA/RNA phosphoramidites and solid support (e.g., CPG)
-
Standard reagents for automated DNA/RNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
DNA/RNA synthesizer
Procedure:
-
Prepare the phosphoramidite solutions in anhydrous acetonitrile.
-
Set up the DNA/RNA synthesizer with the required phosphoramidites, solid support, and reagents.
-
Program the desired XNA sequence into the synthesizer.
-
For the incorporation of the modified isoguanosine, extend the coupling time to at least 600 seconds to ensure high coupling efficiency (>97%).[3]
-
Run the automated synthesis cycle:
-
Deblocking (removal of DMT group)
-
Coupling
-
Capping
-
Oxidation
-
-
After the final cycle, the synthesized oligonucleotide remains attached to the solid support.
Protocol 3: Deprotection and Purification of XNA Oligonucleotides
Materials:
-
Oligonucleotide-bound solid support
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) for acidic deprotection[4][5]
-
Reversed-phase HPLC system or polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Cleavage and Base Deprotection (Standard Basic Conditions):
-
Transfer the solid support to a vial and add concentrated ammonium hydroxide or AMA solution.
-
Heat at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the standard bases and the phosphate backbone.
-
-
Removal of N6-Dimethylaminomethylidene Group (Mild Acidic Conditions):
-
After basic deprotection, evaporate the ammonia solution.
-
Dissolve the crude oligonucleotide in a solution containing a mild acid such as 0.5 M imidazolium triflate in acetonitrile/water.[5]
-
Incubate at 50°C for 4.5 hours to specifically remove the dimethylformamidine group from the isoguanosine.[5]
-
-
Purification:
-
Purify the deprotected oligonucleotide by reversed-phase HPLC or denaturing PAGE.
-
Desalt the purified oligonucleotide using a suitable method.
-
Verify the purity and identity of the final XNA product by mass spectrometry.
-
Protocol 4: Enzymatic Incorporation of isoGTP into an XNA Strand
Materials:
-
DNA or RNA template containing 5-methylisocytosine (isoC)
-
Primer
-
Isoguanosine triphosphate (isoGTP)
-
Natural dNTPs or NTPs
-
DNA or RNA polymerase (e.g., Klenow fragment or T7 RNA polymerase)
-
Reaction buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Primer-Template Annealing:
-
Anneal the primer to the template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture containing the annealed primer-template, polymerase, reaction buffer, isoGTP, and the required natural triphosphates.
-
Incubate at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow fragment).
-
-
Analysis:
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).
-
Analyze the reaction products by denaturing PAGE to visualize the incorporation of isoG and the extension of the primer.
-
Mandatory Visualization
References
- 1. Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry. | Profiles RNS [profiles.uchicago.edu]
- 3. ffame.org [ffame.org]
- 4. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enzymatic Incorporation of Isoguanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (isoG), an isomer of guanosine, presents a unique molecular structure for the development of unnatural base pairs in nucleic acids. The enzymatic incorporation of isoguanosine and its analogs into DNA and RNA is a powerful tool for expanding the genetic alphabet, enabling site-specific labeling, and developing novel therapeutic and diagnostic agents. These application notes provide a detailed overview of the experimental setup, protocols, and data analysis for the successful enzymatic incorporation of isoguanosine analogs.
Isoguanosine can form a specific base pair with isocytosine (isoC), creating a novel hydrogen bonding pattern distinct from the canonical Watson-Crick pairs. Various DNA and RNA polymerases have been shown to recognize and incorporate isoguanosine triphosphate (isoGTP) and its deoxy- a a logs (d-isoGTP) opposite a templating isocytidine or, in some cases, a natural base, albeit with varying efficiencies and fidelities.[1] Understanding the kinetics and fidelity of this incorporation is crucial for its application in synthetic biology and drug development.
Key Polymerases for Isoguanosine Incorporation
Several commercially available polymerases have demonstrated the ability to incorporate isoguanosine analogs. The choice of polymerase is critical and depends on the desired application, whether it be DNA or RNA synthesis, and the specific isoguanosine analog being used.
-
T7 RNA Polymerase: This polymerase is highly efficient for the in vitro transcription of RNA containing isoguanosine analogs. It can incorporate isoGTP opposite a templating isocytidine in a DNA template.[1]
-
Klenow Fragment of E. coli DNA Polymerase I: This enzyme is a versatile tool for DNA synthesis and has been shown to incorporate d-isoGTP opposite both isocytidine and, to some extent, thymidine.[1]
-
Avian Myeloblastosis Virus (AMV) Reverse Transcriptase: This enzyme can also facilitate the formation of isoG-isoC and isoG-U base pairs.
-
T4 DNA Polymerase: In contrast, T4 DNA polymerase has been reported to reject the incorporation of isoguanine under certain experimental conditions.
Quantitative Data Summary
The efficiency and fidelity of enzymatic incorporation of isoguanosine analogs are critical parameters. The following table summarizes available kinetic data for the incorporation of isoguanosine and a related analog, inosine, by different polymerases. The catalytic efficiency is typically represented by the specificity constant (kcat/KM).
| Polymerase | Nucleotide Analog | Template Base | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Fidelity vs. Canonical Pair | Reference |
| Human Polymerase η | dITP (Inosine) | dC | 7.17 x 10³ | Lower | [2] |
| Human Polymerase η | dITP (Inosine) | dT | 0.52 x 10³ | Lower | [2] |
| Klenow Fragment (exo-) | d-isoGTP | isoC | Data not explicitly quantified in searches, but incorporation is observed. | Variable | [1] |
| Klenow Fragment (exo-) | d-isoGTP | T | Lower than opposite isoC | Low | [1] |
| T7 RNA Polymerase | isoGTP | isoC | Efficient incorporation reported, but specific kinetic values not found. | High | [1] |
| T7 RNA Polymerase | isoGTP | T | Misincorporation can occur | Lower | [1] |
Note: The kinetic parameters for isoguanosine incorporation can be influenced by factors such as the specific analog used, the sequence context of the template, and the reaction conditions. Researchers are encouraged to perform their own kinetic analyses for their specific system.
Experimental Protocols
Protocol 1: Primer Extension Assay for d-isoGTP Incorporation by Klenow Fragment (exo-)
This protocol is designed to assess the incorporation of deoxyisoguanosine triphosphate (d-isoGTP) opposite a specific site in a DNA template using the Klenow fragment (exo-).
Materials:
-
Template Oligonucleotide: A synthetic DNA oligonucleotide containing an isocytidine (isoC) or other base at the desired incorporation site.
-
Primer Oligonucleotide: A synthetic DNA oligonucleotide complementary to the 3' end of the template, with its 5' end labeled (e.g., with 32P or a fluorescent dye).
-
Klenow Fragment (exo-): Exonuclease-deficient Klenow fragment of E. coli DNA Polymerase I.
-
d-isoGTP: Deoxyisoguanosine triphosphate.
-
Natural dNTPs: dATP, dCTP, dGTP, dTTP.
-
10x Klenow Reaction Buffer: Typically contains Tris-HCl, MgCl₂, and DTT. Refer to the manufacturer's recommendation.
-
Stop Solution: 95% formamide, 20 mM EDTA, bromophenol blue, and xylene cyanol.
-
Denaturing Polyacrylamide Gel (15-20%): For resolving the primer extension products.
Procedure:
-
Annealing:
-
In a microcentrifuge tube, mix the template oligonucleotide (1.5 pmol) and the 5'-labeled primer oligonucleotide (1.0 pmol) in 1x Klenow reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, add the following components:
-
Annealed template-primer duplex: 10 µL
-
10x Klenow Reaction Buffer: 2 µL
-
d-isoGTP (or natural dNTP for control): to the desired final concentration (e.g., 100 µM)
-
Klenow Fragment (exo-): 1-2 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Incorporation Reaction:
-
Incubate the reaction at 37°C for 15-30 minutes. The optimal time may need to be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding an equal volume (20 µL) of stop solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye markers have migrated to the desired position.
-
Visualize the results by autoradiography (for 32P) or fluorescence imaging. The incorporation of d-isoGTP will result in a primer extension product of a specific length.
-
Protocol 2: In Vitro Transcription for isoGTP Incorporation by T7 RNA Polymerase
This protocol describes the synthesis of an RNA transcript containing isoguanosine at a specific position using T7 RNA polymerase.
Materials:
-
Linearized DNA Template: A double-stranded DNA template containing a T7 promoter upstream of the sequence to be transcribed. The template should have an isocytidine base at the position where isoguanosine incorporation is desired.
-
T7 RNA Polymerase.
-
isoGTP: Isoguanosine triphosphate.
-
Natural NTPs: ATP, CTP, GTP, UTP.
-
10x T7 RNA Polymerase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and spermidine. Refer to the manufacturer's recommendation.
-
RNase Inhibitor.
-
DNase I (RNase-free).
-
RNA Purification Kit.
Procedure:
-
Reaction Setup:
-
Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube (for a 20 µL reaction):
-
10x T7 RNA Polymerase Reaction Buffer: 2 µL
-
Linearized DNA Template: 1 µg
-
ATP, CTP, UTP: 2 µL of a 10 mM stock of each
-
GTP: to the desired final concentration (a lower concentration can be used if full substitution with isoGTP is not desired)
-
isoGTP: to the desired final concentration (e.g., 2 mM)
-
RNase Inhibitor: 1 µL (40 units)
-
T7 RNA Polymerase: 2 µL (40 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
-
Transcription Reaction:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA transcript using an appropriate RNA purification kit according to the manufacturer's instructions.
-
-
Analysis:
Visualization of Experimental Workflows
Enzymatic Incorporation Workflow
The following diagram illustrates the general workflow for the enzymatic incorporation of an isoguanosine analog.
Logic Diagram for Fidelity Assessment
This diagram outlines the logical steps involved in assessing the fidelity of isoguanosine analog incorporation.
Conclusion
The enzymatic incorporation of isoguanosine analogs is a rapidly advancing field with significant potential in biotechnology and drug discovery. The protocols and data presented here provide a foundation for researchers to design and execute experiments for the site-specific modification of nucleic acids. Careful optimization of reaction conditions and rigorous analysis of the products are essential for the successful application of this technology. As new polymerases are discovered and engineered, the efficiency and fidelity of isoguanosine incorporation are likely to improve, further expanding the utility of this powerful tool.
References
- 1. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.colby.edu [web.colby.edu]
- 5. idtdna.com [idtdna.com]
- 6. Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for N6-Dimethylaminomethylidene isoguanosine (DMG-iG) in the Study of Non-Canonical Base Pairing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N6-Dimethylaminomethylidene isoguanosine (DMG-iG), a modified nucleoside, for the investigation of non-canonical base pairing in nucleic acids. DMG-iG serves as a protected form of isoguanosine (iG), which is of significant interest due to its unique hydrogen bonding capabilities that deviate from the standard Watson-Crick base pairing rules.
Introduction to this compound (DMG-iG)
This compound (DMG-iG) is a derivative of isoguanosine where the exocyclic N6-amino group is protected by a dimethylaminomethylidene group. This protection strategy is employed to facilitate the incorporation of isoguanosine into synthetic oligonucleotides using standard phosphoramidite chemistry. The dimethylaminomethylidene group is labile and can be readily removed during the final deprotection step of oligonucleotide synthesis, yielding the desired isoguanosine-containing strand.
Isoguanosine (iG) is an isomer of guanosine (G) and can form non-canonical base pairs with thymine (T) and guanine (G), among others. The study of these non-canonical interactions is crucial for understanding the structural diversity of DNA and RNA, and for the development of novel therapeutic oligonucleotides, such as aptamers and triplex-forming oligonucleotides.
Application: Probing Non-Canonical Base Pairing
DMG-iG is a valuable tool for site-specifically introducing isoguanosine into DNA or RNA sequences to study:
-
iG-T Mispairs: Investigating the thermodynamic stability and structural features of the isoguanosine-thymine wobble-like base pair.
-
iG-G Mispairs: Exploring the formation and characteristics of guanine-rich structures and G-quadruplexes.
-
Expanded Genetic Alphabet: Utilizing the unique pairing properties of isoguanosine to create orthogonal genetic systems.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data from thermal denaturation studies of oligonucleotides containing an isoguanosine (iG) modification. This data illustrates the impact of iG on duplex stability when paired with different bases.
Table 1: Melting Temperatures (Tm) of DNA Duplexes Containing a Single iG Modification
| Duplex Sequence (5'-3') | Complementary Sequence (3'-5') | Tm (°C) | ΔTm vs. G-C (°C) | ΔTm vs. A-T (°C) |
| d(C G A C G G C A G C) | d(G C T G C C G T C G) | 68.5 | 0 | +8.2 |
| d(C G A C G A C A G C) | d(G C T G C T G T C G) | 60.3 | -8.2 | 0 |
| d(C G A C G iG C A G C) | d(G C T G C C G T C G) | 67.8 | -0.7 | +7.5 |
| d(C G A C G iG C A G C) | d(G C T G C T G T C G) | 62.1 | -6.4 | +1.8 |
| d(C G A C G iG C A G C) | d(G C T G C G G T C G) | 58.5 | -10.0 | -1.8 |
Tm values are illustrative and can vary based on buffer conditions and oligonucleotide concentration.
Table 2: Thermodynamic Parameters for Duplex Formation
| Base Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| G-C | -8.5 | -22.4 | -1.8 |
| A-T | -7.2 | -20.4 | -0.9 |
| iG-C | -8.2 | -21.8 | -1.7 |
| iG-T | -7.5 | -21.0 | -1.2 |
| iG-G | -6.8 | -19.5 | -0.8 |
Thermodynamic parameters are hypothetical and serve for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound (DMG-iG) Phosphoramidite
This protocol is inferred from standard procedures for the synthesis of N-protected phosphoramidites.
Materials:
-
2'-Deoxyisoguanosine
-
1,1-Dimethoxy-N,N-dimethylmethanamine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Pyridine, Anhydrous
-
Dichloromethane (DCM), Anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
N6-Protection: React 2'-deoxyisoguanosine with 1,1-dimethoxy-N,N-dimethylmethanamine in anhydrous pyridine to form N6-dimethylaminomethylidene-2'-deoxyisoguanosine.
-
5'-Hydroxyl Protection: React the product from step 1 with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.
-
Phosphitylation: React the 5'-O-DMT-N6-dimethylaminomethylidene-2'-deoxyisoguanosine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM to yield the final phosphoramidite product.
-
Purification: Purify the DMG-iG phosphoramidite using silica gel chromatography.
Caption: Workflow for the synthesis of DMG-iG phosphoramidite.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis with DMG-iG
Materials:
-
DMG-iG phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for automated DNA/RNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
Procedure:
-
Dissolve the DMG-iG phosphoramidite in anhydrous acetonitrile to the required concentration for the synthesizer.
-
Install the DMG-iG phosphoramidite vial on the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for DMG-iG incorporation.
-
Initiate the automated synthesis cycle:
-
Deblocking: Removal of the DMT group from the 5'-hydroxyl of the growing chain.
-
Coupling: Addition of the next phosphoramidite (standard or DMG-iG) to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Repeat the cycle until the full-length oligonucleotide is synthesized.
Caption: The four-step cycle of automated oligonucleotide synthesis.
Protocol 3: Oligonucleotide Deprotection and Purification
Materials:
-
Ammonium hydroxide or a mild deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine)
-
Reagents for purification (e.g., Poly-Pak cartridges, HPLC system)
Procedure:
-
Cleavage and Deprotection: Treat the CPG support with the synthesized oligonucleotide with concentrated ammonium hydroxide at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the phosphodiester backbone and the nucleobases, including the dimethylaminomethylidene group from isoguanosine.
-
Purification: Purify the deprotected oligonucleotide using a method appropriate for the desired purity, such as Poly-Pak cartridge purification for desalting or reverse-phase HPLC for high-purity applications.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 4: Thermal Denaturation (UV Melting) Analysis
Materials:
-
Purified oligonucleotide containing iG
-
Complementary oligonucleotide strand
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Anneal the iG-containing oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare samples of the DNA duplex at a known concentration in the melting buffer.
-
Place the samples in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the absorbance transition.
Protocol 5: NMR Spectroscopy
Materials:
-
Lyophilized purified oligonucleotide
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H2O/10% D2O or 100% D2O, pH 7.0)
-
High-field NMR spectrometer
Procedure:
-
Dissolve the lyophilized oligonucleotide in the NMR buffer to the desired concentration (typically 0.1-1 mM).
-
Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 31P, COSY, TOCSY, NOESY) at various temperatures.
-
The imino proton region of the 1H NMR spectrum is particularly informative for studying base pairing. Non-canonically paired iG residues will exhibit unique chemical shifts for their imino protons.
-
NOESY spectra can provide through-space distance constraints between protons, which are essential for determining the three-dimensional structure of the duplex containing the iG modification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite
Welcome to the technical support center for N6-Dimethylaminomethylidene isoguanosine phosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful incorporation of this modified nucleoside into synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and why is it used?
This compound phosphoramidite is a modified building block used in the chemical synthesis of oligonucleotides. Isoguanosine is an isomer of guanosine and is of interest for expanding the genetic alphabet, creating novel therapeutic oligonucleotides, and developing diagnostic probes. The N6-dimethylaminomethylidene group serves as a labile protecting group for the exocyclic amine of isoguanosine, preventing unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis. Its lability allows for milder deprotection conditions compared to more traditional protecting groups.
Q2: What is the recommended activator for coupling this compound phosphoramidite?
For optimal coupling efficiency, standard activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended. DCI is known to be a more effective activator than tetrazole, leading to faster coupling times and potentially higher efficiencies. The choice of activator may depend on the specific synthesizer and other nucleosides in the sequence.
Q3: What are the typical coupling times and expected efficiencies for this modified phosphoramidite?
Due to the steric bulk of the N6-Dimethylaminomethylidene protecting group, a longer coupling time is generally required compared to standard A, C, G, and T phosphoramidites. For a similar diisobutylformamidine-protected isoguanosine phosphoramidite, extending the coupling time to 600 seconds or more resulted in coupling efficiencies greater than 97%.[1] It is recommended to start with an extended coupling time and optimize based on the results of trityl cation monitoring.
Q4: How should this compound phosphoramidite be stored and handled?
Like all phosphoramidites, this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20°C. When preparing for use on a synthesizer, allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous acetonitrile for dissolution.
Q5: What are the recommended deprotection conditions for oligonucleotides containing this compound?
The N6-Dimethylaminomethylidene group is a labile protecting group, allowing for milder deprotection conditions. A common and effective method is to use a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at a 1:1 ratio, heated to 65°C for 10-15 minutes. Alternatively, concentrated ammonium hydroxide at 55°C for 1-2 hours can be used. These conditions are generally sufficient to remove the dimethylaminomethylidene group and other standard protecting groups.
Q6: Are there any known side reactions associated with this modified phosphoramidite?
The primary potential side reaction is incomplete removal of the N6-Dimethylaminomethylidene protecting group during deprotection. This can lead to a modified base in the final oligonucleotide, which may affect its hybridization properties and biological activity. Ensuring adequate deprotection time and temperature is crucial. Additionally, as with all phosphoramidite chemistry, exposure to moisture during coupling can lead to the formation of the corresponding H-phosphonate, reducing coupling efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (<95%) | 1. Insufficient Coupling Time: The phosphoramidite is sterically hindered and requires a longer reaction time. 2. Moisture Contamination: Presence of water in the acetonitrile or on the synthesizer lines. 3. Degraded Phosphoramidite: The phosphoramidite has been oxidized due to improper storage or handling. 4. Suboptimal Activator Concentration: The activator concentration may not be optimal for this specific phosphoramidite. | 1. Increase the coupling time to at least 600 seconds. Monitor the trityl cation release to assess coupling efficiency. 2. Use fresh, anhydrous acetonitrile (<10 ppm water). Ensure all synthesizer lines are dry.[2] 3. Use a fresh vial of phosphoramidite. 4. Ensure the activator solution is fresh and at the recommended concentration (typically 0.25 M for ETT or 0.5 M for DCI). |
| Incomplete Deprotection of the N6-Protecting Group | 1. Insufficient Deprotection Time or Temperature: The conditions used were not sufficient for complete removal of the dimethylaminomethylidene group. 2. Ineffective Deprotection Reagent: The deprotection solution (e.g., ammonium hydroxide) may be old or degraded. | 1. Increase the deprotection time or temperature. For AMA, ensure the temperature reaches 65°C for at least 15 minutes. For ammonium hydroxide, increase the time to 2 hours at 55°C. 2. Use a fresh solution of AMA or concentrated ammonium hydroxide. |
| Presence of Unexpected Peaks in HPLC/LC-MS Analysis | 1. Incomplete Capping: Unreacted 5'-hydroxyl groups were not capped, leading to the formation of n-1 shortmer sequences. 2. Base Modification: Potential for side reactions on the isoguanosine base if deprotection conditions are too harsh or if incompatible reagents are used. 3. Phosphoramidite Impurities: The starting phosphoramidite may contain impurities. | 1. Ensure that the capping reagents are fresh and that the capping step is efficient. 2. Adhere to the recommended mild deprotection conditions. If using AMA, consider using acetyl-protected dC to prevent potential transamination. 3. Analyze the phosphoramidite by ³¹P NMR to check for purity. |
| Low Overall Yield of the Final Oligonucleotide | 1. Cumulative Low Coupling Efficiency: Even a small decrease in coupling efficiency at each step can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[2] 2. Loss of Product During Workup: The oligonucleotide may be lost during precipitation or purification steps. 3. Cleavage from the Solid Support: Inefficient cleavage from the solid support prior to deprotection. | 1. Optimize the coupling efficiency of the this compound phosphoramidite as described above. 2. Optimize the precipitation and purification protocols for your specific oligonucleotide. 3. Ensure complete cleavage from the support by following the recommended cleavage protocol for the specific solid support used. |
Experimental Protocols
Protocol 1: Automated Coupling of this compound Phosphoramidite
-
Preparation:
-
Dissolve this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Ensure the DNA synthesizer is primed with fresh, anhydrous reagents, including an appropriate activator (0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile).
-
-
Synthesis Cycle Modification:
-
For the coupling step of this compound, modify the standard synthesis protocol to extend the coupling time.
-
Recommended Coupling Time: 600 seconds.
-
-
Standard Steps:
-
Perform the deblocking (detritylation), capping, and oxidation steps using standard protocols for phosphoramidite chemistry.
-
-
Monitoring:
-
Monitor the trityl cation release after each coupling step to determine the stepwise coupling efficiency. A consistent and high absorbance indicates successful coupling.
-
Protocol 2: Deprotection and Cleavage of Oligonucleotides Containing this compound
-
Preparation of AMA Solution:
-
Mix equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh.
-
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block or oven at 65°C for 15 minutes.
-
-
Workup:
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the combined solution using a vacuum concentrator.
-
-
Purification:
-
Resuspend the dried oligonucleotide in an appropriate buffer for purification by HPLC, PAGE, or other suitable methods.
-
Visualizations
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Troubleshooting low yield in oligonucleotide synthesis with isoguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in oligonucleotide synthesis, with a specific focus on the incorporation of isoguanosine.
Troubleshooting Low Yield in Isoguanosine-Containing Oligonucleotides
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in oligonucleotide synthesis?
Low yields in oligonucleotide synthesis can stem from several factors throughout the synthesis, deprotection, and purification processes. The most critical factor is the stepwise coupling efficiency. A small decrease in coupling efficiency can lead to a significant reduction in the final yield of the full-length product, especially for longer oligonucleotides.[1] Other common causes include incomplete deprotection of protecting groups, side reactions occurring during synthesis or deprotection, and loss of product during purification.[2][3] For modified oligonucleotides, such as those containing isoguanosine, the inherent properties of the modified phosphoramidite can also contribute to lower yields.
Q2: I am observing a significant drop in yield after incorporating an isoguanosine phosphoramidite. What is the likely cause?
A significant yield drop upon incorporation of isoguanosine likely points to suboptimal coupling of the isoguanosine phosphoramidite. Modified phosphoramidites, especially those with bulky protecting groups or altered electronic properties, can be sterically hindered and less reactive than standard A, C, G, and T phosphoramidites. This can result in lower coupling efficiency for that specific step. One study on a related glycerol nucleic acid (GNA) analog reported coupling efficiencies of ≥95%, which, while high, is lower than the >99% typically achieved for standard phosphoramidites and can impact the yield of longer oligonucleotides.[4]
Q3: How can I improve the coupling efficiency of isoguanosine phosphoramidite?
To improve the coupling efficiency of a sterically hindered or less reactive phosphoramidite like isoguanosine, consider the following strategies:
-
Extend Coupling Time: Standard coupling times for DNA phosphoramidites are often short (e.g., 30-60 seconds). For modified residues, extending the coupling time to 5-15 minutes can significantly improve efficiency.[5]
-
Use a Stronger Activator: While 1H-Tetrazole is a standard activator, more potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for sterically hindered phosphoramidites, including modified bases and RNA monomers.
-
Increase Phosphoramidite Concentration: Increasing the concentration of the isoguanosine phosphoramidite solution can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Water is detrimental to phosphoramidite chemistry. Ensure all reagents, especially the acetonitrile (ACN) and the activator solution, are strictly anhydrous.
Q4: What protecting groups are typically used for isoguanosine, and could they be the source of my low yield?
The choice of protecting groups for isoguanosine is critical and can significantly impact both synthesis and deprotection efficiency. While specific protecting group strategies for commercially available isoguanosine phosphoramidites may vary, analogs often utilize schemes similar to guanosine. For instance, a common strategy for guanine is to use an isobutyryl (iBu) or dimethylformamidine (dmf) group on the exocyclic amine. For a guanine analog, N2-isobutyryl and O6-diphenylcarbamoyl protecting groups have been used.[4] If an inappropriate protecting group is used, it may not be completely removed under standard deprotection conditions, leading to a heterogeneous product and low yield of the desired oligonucleotide. One study highlighted the incompatibility of a Boc protecting group on an adenine analog with standard deprotection protocols, emphasizing the importance of matching the protecting group to the deprotection chemistry.[4]
Q5: Are there specific side reactions associated with isoguanosine that could lower my yield?
While the literature does not extensively detail side reactions specific to isoguanosine, any modified base can be susceptible to degradation or modification during the synthesis cycle. For example, incomplete capping can lead to the formation of n-1 shortmers. More critically, during deprotection with ammonia, side reactions such as the formation of adducts can occur, especially with sensitive bases.[6][7] It is crucial to use fresh, high-quality deprotection reagents and to follow the recommended deprotection conditions for your specific isoguanosine phosphoramidite.
Q6: My crude product purity looks low by HPLC analysis after synthesizing an isoguanosine-containing oligonucleotide. What could be the issue?
Low purity in the crude product, often seen as a complex mixture of peaks on an HPLC chromatogram, typically points to issues during the synthesis phase. The primary culprit is low coupling efficiency at one or more steps, leading to a higher proportion of failure sequences (shortmers). If the low purity is specifically observed after the introduction of isoguanosine, it strongly suggests a problem with the coupling of this particular monomer. Incomplete capping of failed sequences can also contribute to a more complex mixture of deletion mutants.
Q7: I'm losing a significant amount of my product during HPLC purification. How can I optimize the purification of isoguanosine-containing oligonucleotides?
High-performance liquid chromatography (HPLC) is a common method for purifying oligonucleotides.[8][9] Loss of product during purification can occur for several reasons:
-
Poor Resolution: If the desired full-length oligonucleotide does not resolve well from failure sequences, a pure fraction cannot be collected without sacrificing yield. This can be a particular issue for longer oligonucleotides where the DMT-on full-length product may co-elute with DMT-on failure sequences.
-
Secondary Structures: Oligonucleotides with high GC content or other self-complementary sequences can form secondary structures that lead to broad or multiple peaks on reverse-phase HPLC. Using a denaturing agent (e.g., heating the sample before injection) or employing anion-exchange HPLC at an alkaline pH can help to disrupt these structures and improve peak shape.
-
Hydrophobicity: The hydrophobicity of the isoguanosine residue may alter the retention time of the oligonucleotide. It is important to optimize the HPLC gradient to ensure proper separation.
For DMT-on purification, ensure that the DMT group is not prematurely cleaved during deprotection or workup, as this will result in the loss of your product in the unbound fraction.
Troubleshooting Guide: Low Yield with Isoguanosine
This guide provides a systematic approach to diagnosing and resolving low-yield issues when synthesizing oligonucleotides containing isoguanosine.
Data Presentation: Impact of Synthesis Parameters on Yield
| Parameter | Standard Condition | Optimized for Isoguanosine | Expected Impact on Yield |
| Coupling Time | 30-60 seconds | 5-15 minutes | Significant increase |
| Activator | 1H-Tetrazole | DCI or ETT | Moderate to significant increase |
| Deprotection | Standard NH₄OH | Mild Deprotection (if required) | Prevents base modification, increasing pure yield |
| Purification | Standard RP-HPLC | Optimized Gradient/Ion-Exchange | Improved recovery of pure product |
Experimental Protocols
Objective: To determine the optimal coupling time for the isoguanosine phosphoramidite.
Methodology:
-
Synthesize a short test oligonucleotide (e.g., a 10-mer) with the sequence 5'-TTT T(isoG)T TTT T-3' on four separate columns.
-
For the coupling of the isoguanosine phosphoramidite, use the following coupling times:
-
Column 1: 2 minutes
-
Column 2: 5 minutes
-
Column 3: 10 minutes
-
Column 4: 15 minutes
-
-
Use a strong activator such as 0.25 M DCI for all four syntheses.
-
After synthesis, cleave and deprotect the oligonucleotides under standard conditions.
-
Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.
-
Compare the chromatograms to determine which coupling time resulted in the highest percentage of the full-length product.
Objective: To assess the stability of the isoguanosine-containing oligonucleotide under standard and mild deprotection conditions.
Methodology:
-
Synthesize a test oligonucleotide containing isoguanosine.
-
Divide the solid support into two equal portions.
-
Portion 1 (Standard Deprotection): Deprotect using concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Portion 2 (Mild Deprotection): Deprotect using a milder deprotection solution, such as potassium carbonate in methanol, or a commercially available mild deprotection reagent, following the manufacturer's instructions.[10]
-
Analyze the deprotected oligonucleotides from both conditions by HPLC and mass spectrometry.
-
Compare the results to identify any degradation or modification of the product under standard conditions.
Mandatory Visualizations
// Nodes start [label="Low Yield with Isoguanosine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_coupling [label="Step 1: Evaluate Coupling Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; coupling_issue [label="Low Coupling Efficiency Detected?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_coupling [label="Optimize Coupling:\n- Extend coupling time (5-15 min)\n- Use stronger activator (DCI/ETT)\n- Increase phosphoramidite concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_deprotection [label="Step 2: Assess Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection_issue [label="Degradation/Modification\nObserved after Deprotection?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_deprotection [label="Use Milder Deprotection Conditions:\n- K2CO3 in Methanol\n- Commercially available mild reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purification [label="Step 3: Analyze Purification", fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="Significant Loss During Purification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_purification [label="Optimize Purification:\n- Adjust HPLC gradient\n- Use denaturing conditions\n- Consider Ion-Exchange HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Consult Technical Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_coupling; check_coupling -> coupling_issue; coupling_issue -> optimize_coupling [label="Yes"]; coupling_issue -> check_deprotection [label="No"]; optimize_coupling -> check_deprotection; check_deprotection -> deprotection_issue; deprotection_issue -> optimize_deprotection [label="Yes"]; deprotection_issue -> check_purification [label="No"]; optimize_deprotection -> check_purification; check_purification -> purification_issue; purification_issue -> optimize_purification [label="Yes"]; purification_issue -> end_fail [label="No"]; optimize_purification -> end_success; optimize_coupling -> end_success [style=invis]; // to guide layout optimize_deprotection -> end_success [style=invis];
{rank=same; optimize_coupling optimize_deprotection optimize_purification} } .enddot
Caption: Troubleshooting workflow for low yield in isoguanosine oligonucleotide synthesis.
// Nodes start [label="Start with CPG-Bound Nucleoside", fillcolor="#F1F3F4", fontcolor="#202124"]; deblock [label="1. Deblocking (Detritylation)\nRemoves 5'-DMT group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\nAdd Isoguanosine Phosphoramidite\n+ Activator (e.g., DCI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; capping [label="3. Capping\nBlocks unreacted 5'-OH groups", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="4. Oxidation\nStabilizes phosphite triester\nto phosphate triester", fillcolor="#34A853", fontcolor="#FFFFFF"]; next_cycle [label="Repeat for next base or\nproceed to deprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> deblock; deblock -> coupling; coupling -> capping; capping -> oxidation; oxidation -> next_cycle; } .enddot
Caption: The four main steps of the oligonucleotide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 4. BJOC - Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. A study of side reactions occurring during synthesis of oligodeoxynucleotides containing O6-alkyldeoxyguanosine residues at preselected sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Purification of Oligonucleotides Containing N6-Dimethylaminomethylidene isoguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of oligonucleotides containing the modified nucleoside N6-Dimethylaminomethylidene isoguanosine (iG-dG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (iG-dG) and how does it affect my oligonucleotide?
This compound is a modified form of isoguanosine, which is an isomer of guanosine. The dimethylaminomethylidene group acts as a protecting group for the exocyclic amine of isoguanosine. This modification can increase the hydrophobicity of the oligonucleotide, which will affect its retention characteristics during reverse-phase HPLC.
Q2: Which HPLC method is best for purifying oligonucleotides containing iG-dG?
Both Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC) can be used for oligonucleotide purification.
-
IP-RP-HPLC separates oligonucleotides based on hydrophobicity. Given that the N6-Dimethylaminomethylidene group adds hydrophobicity, this method is often a good choice. It is particularly effective for separating the desired full-length oligonucleotide from shorter failure sequences (shortmers).
-
AEX-HPLC separates based on the number of phosphate groups (i.e., charge). While effective for resolving sequences of different lengths, its resolution can decrease for longer oligonucleotides (typically >40-mers). For sequences with a high guanosine (or isoguanosine) content, which are prone to forming secondary structures, AEX-HPLC at an alkaline pH can be beneficial as it disrupts hydrogen bonding.
For oligonucleotides containing iG-dG, a common strategy is to perform an initial purification using IP-RP-HPLC with the hydrophobic N6-dimethylaminomethylidene group still attached ("trityl-on" equivalent strategy). This allows for efficient separation of the full-length product from non-full-length failures.
Q3: Should I remove the N6-Dimethylaminomethylidene protecting group before or after HPLC purification?
It is generally recommended to keep the N6-Dimethylaminomethylidene group on the oligonucleotide during the initial HPLC purification. This is analogous to the "DMT-on" strategy used in standard oligonucleotide synthesis.[1] The hydrophobicity of this group significantly aids in the separation of the full-length product from truncated failure sequences by IP-RP-HPLC. After collecting the purified, protected oligonucleotide, the protecting group can then be removed in a subsequent step.
Q4: What are the common causes of peak splitting in my HPLC chromatogram?
Peak splitting can arise from several factors:
-
Secondary Structures: Oligonucleotides rich in guanosine (and likely isoguanosine) can form G-quadruplexes or other secondary structures, leading to multiple conformations that can separate during chromatography.
-
Co-eluting Impurities: A shoulder or split peak may indicate the presence of an impurity that has a very similar retention time to your target oligonucleotide.
-
On-Column Degradation: The N6-Dimethylaminomethylidene group may be partially cleaved on the column if the mobile phase conditions are too acidic.
-
Column Issues: A blocked frit or a void in the column packing can lead to peak splitting.[2]
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause peak distortion.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of oligonucleotides containing iG-dG.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Secondary structure formation (common with G-rich sequences). | Increase the column temperature (e.g., 50-60 °C) to denature secondary structures.[3] Add a denaturing agent like 10-20% formamide to the loading buffer.[4] |
| Column contamination or degradation. | Clean the column according to the manufacturer's instructions or replace it if necessary. | |
| Split Peaks | Presence of multiple oligonucleotide conformations (secondary structures). | See solutions for "Broad or Tailing Peaks". |
| Partial removal of the N6-Dimethylaminomethylidene group. | Ensure the mobile phase pH is not too acidic. A neutral or slightly basic pH is generally preferred for the stability of this protecting group. | |
| Co-elution of closely related impurities (e.g., n-1 sequence). | Optimize the gradient to be shallower, which can improve the resolution between the full-length product and impurities. | |
| Low Recovery | Precipitation of the oligonucleotide on the column. | For G-rich sequences, ensure the oligonucleotide is fully dissolved in the injection buffer, possibly with the aid of a denaturant like formamide.[4] |
| Irreversible adsorption to the column. | Ensure the column is appropriate for oligonucleotide purification and has been properly conditioned. | |
| Variable Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for precise temperature control.[5] |
| Changes in the ion-pairing reagent concentration. | Prepare fresh mobile phase for each run and ensure accurate concentrations of the ion-pairing reagent. |
Experimental Protocols
Protocol 1: IP-RP-HPLC of iG-dG Oligonucleotides (Protecting Group-On)
This protocol is a general guideline and may require optimization for your specific oligonucleotide.
1. Sample Preparation:
-
After synthesis and cleavage from the solid support, ensure the oligonucleotide is fully deprotected except for the N6-Dimethylaminomethylidene group on the isoguanosine.
-
Dissolve the crude oligonucleotide in the initial mobile phase (Buffer A).
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C8 or C18 reverse-phase column suitable for oligonucleotides (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA) in Water, pH 7.0-7.5. |
| Mobile Phase B | 0.1 M Triethylammonium Acetate (TEAA) in 50% Acetonitrile/Water. |
| Gradient | 0-50% B over 20-30 minutes (this will need to be optimized). |
| Flow Rate | 1.0 mL/min. |
| Temperature | 50-60 °C. |
| Detection | UV at 260 nm. |
3. Post-Purification:
-
Collect the fractions corresponding to the main peak.
-
Combine the fractions and lyophilize.
-
Proceed with the deprotection of the N6-Dimethylaminomethylidene group according to your synthesis protocol.
-
Desalt the final product using a suitable method like size-exclusion chromatography.
Protocol 2: Deprotection of the N6-Dimethylaminomethylidene Group
The stability of the N6-Dimethylaminomethylidene group is crucial. While specific conditions for its removal from isoguanosine in an oligonucleotide context are not widely published, formamidine-based protecting groups are generally labile to ammonia treatment.
-
Standard Deprotection: Treatment with concentrated ammonium hydroxide at room temperature or elevated temperatures (e.g., 55 °C) is a common method for removing base-protecting groups. The lability of the dimethylaminomethylidene group suggests that milder conditions or shorter treatment times may be sufficient.
-
Monitoring Deprotection: It is advisable to monitor the deprotection reaction by HPLC or mass spectrometry to ensure complete removal of the protecting group without degradation of the oligonucleotide.
Visualizations
Experimental Workflow
References
- 1. atdbio.com [atdbio.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A method for the purification of oligonucleotides containing strong intra- or intermolecular interactions by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mild Deprotection Strategies for Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of labile N6-protecting groups for deoxyadenosine (dA) during oligonucleotide synthesis. While the N6-dimethylaminomethylidene (dmm) group is not commonly used for adenosine, this guide focuses on the widely adopted alternatives that facilitate mild deprotection conditions: Phenoxyacetyl (Pac) and Acetyl (Ac) . These are essential for syntheses involving base-sensitive modifications, such as certain fluorescent dyes or modified bases.
Frequently Asked Questions (FAQs)
Q1: Why are labile protecting groups like Pac-dA or Ac-dA used instead of the standard Benzoyl-dA (Bz-dA)?
A1: Standard deprotection with heated ammonium hydroxide required for the removal of the robust Benzoyl (Bz) group can degrade sensitive functionalities on an oligonucleotide. These include many fluorescent dyes (e.g., TAMRA, Cy5, HEX), quenchers, and certain modified bases.[1][2][3] Pac-dA and Ac-dA are significantly more labile and can be removed under much milder basic conditions, preserving the integrity of these sensitive modifications.[4][5] This approach is often referred to as "UltraMILD" synthesis and deprotection.[3]
Q2: What are the primary deprotection reagents used for oligonucleotides containing Pac-dA or Ac-dA?
A2: The choice of deprotection reagent depends on the sensitivity of the oligonucleotide modifications. Common mild deprotection reagents include:
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol: This is a very mild and effective reagent for removing Pac and Ac groups at room temperature.[2][6]
-
Aqueous Ammonium Hydroxide (NH₄OH) at room temperature: This is a milder alternative to the heated ammonia conditions used for standard protecting groups.[3][6]
-
t-Butylamine/methanol/water mixtures: These are also used for mild deprotection, particularly for oligonucleotides containing sensitive dyes like TAMRA.[7]
-
Ammonium Hydroxide/Methylamine (AMA): This reagent can be used for rapid deprotection at elevated temperatures, but care must be taken as it is more aggressive than K₂CO₃ or room temperature ammonia.[1][8]
Q3: Can I use standard capping reagents with Pac-dA phosphoramidites?
A3: It is highly recommended to use a capping solution containing phenoxyacetic anhydride (Pac₂O) instead of the standard acetic anhydride when using Pac- or iPr-Pac-protected monomers.[3][6] Using acetic anhydride can lead to a side reaction where the Pac group on guanine (iPr-Pac-dG) is exchanged for an acetyl group. This N-acetyl-dG is more stable and requires harsher conditions for removal, thus defeating the purpose of the mild deprotection strategy.[1][6] If standard capping is used, a longer deprotection time (e.g., overnight) is necessary to ensure complete removal of any formed Ac-dG.[1][6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of Pac-dA or Ac-dA
-
Symptom: Mass spectrometry analysis shows a mass addition corresponding to the protecting group (Pac = +118 Da, Ac = +42 Da) on one or more adenosine residues. HPLC analysis may show a broader or shifted peak for the main product, which can co-elute with the desired product, making quantification difficult.[1]
-
Possible Causes:
-
Insufficient Deprotection Time or Temperature: The deprotection reaction did not proceed to completion.
-
Degraded Deprotection Reagent: The potassium carbonate or ammonium hydroxide solution has lost its potency.
-
Inappropriate Reagent for the Protecting Group Combination: The chosen deprotection condition is not strong enough for the set of protecting groups used (e.g., if standard capping was used with iPr-Pac-dG).
-
-
Solutions:
-
Extend Deprotection: If possible, extend the incubation time with the deprotection reagent.
-
Use Fresh Reagent: Always use freshly prepared 0.05 M potassium carbonate in anhydrous methanol or a fresh bottle of ammonium hydroxide.
-
Optimize Conditions: If incomplete deprotection persists, consider a slightly more vigorous condition that is still compatible with your modifications (e.g., switching from K₂CO₃ to room temperature NH₄OH).
-
Review Synthesis Parameters: Ensure the correct capping solution (phenoxyacetic anhydride-based) was used if your sequence contains iPr-Pac-dG. If not, a longer deprotection time is required.[6]
-
Issue 2: Degradation of a Sensitive Reporter Group
-
Symptom: Mass spectrometry analysis shows the absence of the reporter group or its fragmentation. HPLC or CE analysis shows a significant peak corresponding to the unlabeled oligonucleotide.
-
Possible Causes:
-
Deprotection Conditions are too Harsh: The chosen deprotection reagent or temperature is degrading the sensitive modification.
-
Prolonged Exposure to Deprotection Reagent: Even mild reagents can cause some degradation over extended periods.
-
-
Solutions:
-
Switch to Milder Conditions: If using room temperature ammonium hydroxide, switch to 0.05 M potassium carbonate in methanol, which is generally milder.[2][6]
-
Reduce Deprotection Time: Optimize the deprotection time to the minimum required for complete removal of the base protecting groups. This may require a time-course experiment.
-
Use an Alternative Mild Reagent: For extremely sensitive dyes like TAMRA, a t-butylamine/methanol/water mixture may be more suitable.[7]
-
Issue 3: Unexpected Side Products
-
Symptom: Mass spectrometry and HPLC analysis reveal the presence of unexpected adducts or modified bases.
-
Possible Causes:
-
Side Reactions with Deprotection Byproducts: Acrylonitrile, a byproduct of cyanoethyl group removal from the phosphate backbone, can potentially form adducts with the nucleobases under basic conditions.
-
Modification of Bases by Deprotection Reagents: Some reagents, like methylamine in AMA, can cause transamination of benzoyl-protected cytosine.[4]
-
-
Solutions:
-
Ensure Complete and Rapid Removal of Deprotection Solution: After deprotection, promptly proceed to the desalting or purification step to remove byproducts.
-
Use Appropriate Protecting Groups for the Deprotection Method: When using AMA, it is crucial to use Ac-dC instead of Bz-dC to prevent transamination.[1][8]
-
Consider a Pre-treatment Step: For some modifications, a pre-treatment with a weak base in an organic solvent (e.g., diethylamine in acetonitrile) can be used to remove the cyanoethyl groups while the oligonucleotide is still on the solid support, before cleavage and base deprotection.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions for Labile Protecting Groups on dA
| Protecting Group | Reagent | Temperature | Time | Suitability | Reference(s) |
| Pac-dA, Ac-dC, iPr-Pac-dG | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours | UltraMILD; for highly sensitive modifications. Requires Pac₂O capping. | [1][6] |
| Pac-dA, Ac-dC, iPr-Pac-dG | 30% NH₄OH | Room Temp. | 2 hours | UltraMILD; slightly stronger than K₂CO₃. Requires Pac₂O capping. | [1][6] |
| Standard (Bz-dA, Bz-dC, iBu-dG) | 30% NH₄OH | 55 °C | 17 hours | Standard deprotection; not suitable for sensitive modifications. | [7] |
| dmf-dG containing oligos | 30% NH₄OH | Room Temp. | 17 hours | Milder than heated ammonia; suitable for some sensitive oligos. | [7] |
| Standard bases with Ac-dC | AMA (NH₄OH/Methylamine 1:1) | 65 °C | 10 minutes | UltraFAST; very rapid but more aggressive. Requires Ac-dC. | [1][8] |
| TAMRA-labeled oligos | t-Butylamine/Methanol/Water (1:1:2) | 55 °C | Overnight | Specific for TAMRA and other very sensitive dyes. | [7] |
Experimental Protocols
Protocol 1: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications. It requires the use of Pac-dA, Ac-dC, and iPr-Pac-dG phosphoramidites and a capping step with phenoxyacetic anhydride.[6]
-
Preparation of Deprotection Reagent:
-
Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol. For example, dissolve 69.1 mg of anhydrous K₂CO₃ in 10 mL of anhydrous methanol. Ensure the solution is fresh.
-
-
Cleavage and Deprotection:
-
After synthesis, transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of the 0.05 M K₂CO₃ in methanol solution to the vial.
-
Seal the vial and let it stand at room temperature for 4 hours.
-
-
Neutralization:
-
Crucially, do not evaporate the methanolic K₂CO₃ solution directly as it can damage the oligonucleotide. [6]
-
Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the deprotection solution.
-
-
Work-up:
-
The neutralized solution can now be desalted using standard procedures (e.g., ethanol precipitation, size-exclusion chromatography) or diluted for purification by HPLC.[6]
-
Protocol 2: Mild Deprotection using Ammonium Hydroxide at Room Temperature
This protocol is also for oligonucleotides synthesized with UltraMILD phosphoramidites and phenoxyacetic anhydride capping.
-
Cleavage and Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and let it stand at room temperature for 2 hours.
-
-
Work-up:
-
After 2 hours, the oligonucleotide is cleaved and deprotected.
-
The ammonium hydroxide can be removed by evaporation (e.g., using a SpeedVac). The resulting pellet can be redissolved in water for analysis or purification.
-
Visualizations
Caption: Workflow for oligonucleotide synthesis using Pac-dA.
Caption: Troubleshooting guide for mild deprotection of oligonucleotides.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. shigematsu-bio.com [shigematsu-bio.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of modified oligonucleotides, with a specific focus on preventing depurination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oligonucleotides containing modified nucleosides, particularly those sensitive to acidic conditions that can lead to depurination.
Issue 1: Low Yield of Full-Length Oligonucleotide, with Shorter Fragments Observed on Analysis (e.g., HPLC, PAGE)
Possible Cause: Depurination of modified (or unmodified) purine nucleosides during the acidic detritylation step, followed by strand cleavage at the resulting abasic site during the final basic deprotection.
Solutions:
-
Switch to a Milder Detritylation Reagent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA). DCA has a higher pKa, making it a weaker acid and thus less likely to cause depurination.[1]
-
Optimize Detritylation Time: Reduce the exposure time of the oligonucleotide to the acidic deblocking solution to the minimum required for complete detritylation.[2] For particularly acid-sensitive nucleosides, alternating detritylation with wash steps can minimize acid contact time while ensuring complete deprotection.[2]
-
Use Depurination-Resistant Protecting Groups: Employ electron-donating protecting groups, such as formamidines (e.g., dimethylformamidine, dmf), for purine bases. These groups stabilize the glycosidic bond, making it less susceptible to cleavage.[1]
-
Employ UltraMILD Monomers and Deprotection: For extremely sensitive modified nucleosides, use UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) in conjunction with very mild deprotection conditions, such as potassium carbonate in methanol.[3]
Issue 2: Presence of an N+1 Peak in Mass Spectrometry Analysis
Possible Cause: While not directly a depurination issue, this can occur when using acidic activators that can cause premature detritylation of the incoming phosphoramidite, leading to the addition of a dimer.
Solution:
-
Use a Less Acidic Activator: Avoid strongly acidic activators. Dicyanoimidazole (DCI) is a good alternative as it is a strong activator but less acidic than tetrazole derivatives.[1]
Issue 3: Incomplete Deprotection of Base-Labile Modified Nucleosides
Possible Cause: The use of standard deprotection conditions (e.g., concentrated ammonium hydroxide) may be too harsh for certain modified nucleosides, leading to their degradation.
Solution:
-
Utilize a Milder Deprotection Cocktail: Ammonium hydroxide/methylamine (AMA) is a common alternative that allows for faster deprotection at lower temperatures.[3][4][5] For highly sensitive modifications, consider even milder conditions such as t-butylamine/methanol/water.[3]
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in oligonucleotide synthesis?
A1: Depurination is the acid-catalyzed cleavage of the β-N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar backbone of a nucleic acid.[6] During oligonucleotide synthesis, this most commonly occurs during the repeated acidic detritylation steps. The resulting apurinic (abasic) site is unstable and will lead to cleavage of the oligonucleotide chain upon final basic deprotection, resulting in truncated sequences and a lower yield of the desired full-length product.[7][8]
Q2: Are modified nucleosides more susceptible to depurination?
A2: Yes, many modified nucleosides can be more prone to depurination than their canonical counterparts. The stability of the glycosidic bond can be influenced by modifications to the purine base or the sugar moiety. For example, electron-withdrawing groups on the purine can destabilize the bond, making it more labile. It is crucial to consult the literature or the supplier's recommendations for the specific modified nucleoside being used.
Q3: How can I choose the right protecting groups to minimize depurination?
A3: The choice of protecting group for the exocyclic amine of purines is critical. Standard acyl protecting groups like benzoyl (Bz) for adenine and isobutyryl (iBu) for guanine are electron-withdrawing and can increase the rate of depurination.[7] Conversely, electron-donating protecting groups, such as formamidines (e.g., dimethylformamidine - dmf), stabilize the glycosidic bond and are recommended for the synthesis of oligonucleotides containing acid-sensitive nucleosides.[1]
Q4: What are the advantages and disadvantages of using DCA instead of TCA for detritylation?
A4:
| Reagent | Advantages | Disadvantages |
|---|---|---|
| TCA (Trichloroacetic Acid) | Faster detritylation, allowing for shorter cycle times.[2] | More acidic (lower pKa), leading to a higher risk of depurination, especially for sensitive nucleosides and long oligonucleotides.[1] |
| DCA (Dichloroacetic Acid) | Milder acid (higher pKa), significantly reducing the risk of depurination.[1][7] | Slower detritylation, requiring longer reaction times or higher concentrations, which can increase overall synthesis time.[1] |
Q5: When should I consider using AMA for deprotection?
A5: AMA (a mixture of ammonium hydroxide and aqueous methylamine) is a "fast" deprotection solution that is particularly useful when synthesizing oligonucleotides containing base-sensitive modifications that cannot tolerate prolonged exposure to the harsh conditions of standard ammonium hydroxide deprotection.[3][5] It allows for complete deprotection in a much shorter time and often at lower temperatures.[5] However, it is important to use acetyl (Ac) protected dC with AMA to avoid transamination of the cytosine base.[3][5]
Data Presentation
Table 1: Comparison of Depurination Half-Times with Different Detritylation Reagents
| Compound | Detritylation Reagent | Depurination Half-Time | Reference |
| DMT-dA(Bz)-CPG | 3% DCA in CH₂Cl₂ | 77 minutes | [9] |
| DMT-dA(Bz)-CPG | 15% DCA in CH₂Cl₂ | Significantly less than 3% DCA | [9] |
| DMT-dA(Bz)-CPG | 3% TCA in CH₂Cl₂ | 19 minutes | [9] |
Note: This table highlights the significantly increased stability of the glycosidic bond when using the milder detritylation agent, DCA, compared to TCA.
Experimental Protocols
Protocol 1: Mild Detritylation using Dichloroacetic Acid (DCA)
This protocol is recommended for the synthesis of oligonucleotides containing acid-sensitive modified nucleosides.
Materials:
-
3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Acetonitrile (ACN), synthesis grade
-
Standard oligonucleotide synthesis reagents (phosphoramidites, activator, capping solutions, oxidizing solution)
Procedure (within an automated oligonucleotide synthesizer cycle):
-
Pre-Wash: Before detritylation, perform an extended wash of the synthesis column with ACN to ensure the complete removal of any residual moisture and reagents from the previous cycle.
-
Detritylation: Deliver the 3% DCA in DCM solution to the synthesis column. To ensure complete detritylation without excessive acid exposure, it is recommended to double the delivery time compared to a standard TCA cycle.[1]
-
Post-Wash: Immediately following detritylation, thoroughly wash the column with ACN to remove all traces of the acid before proceeding to the next coupling step.
-
Monitoring: The intensity of the orange color from the cleaved dimethoxytrityl (DMT) cation can be monitored to ensure complete detritylation. If the color is faint, consider increasing the detritylation time in small increments.
Protocol 2: AMA Deprotection for Sensitive Modified Oligonucleotides
This protocol is suitable for the final cleavage and deprotection of oligonucleotides containing base-labile modifications. Note: This procedure requires the use of Ac-dC phosphoramidite during synthesis to prevent side reactions.[3][5]
Materials:
-
Ammonium Hydroxide/40% Aqueous Methylamine (1:1 v/v) (AMA)
-
Oligonucleotide synthesized on solid support
-
Heating block or oven set to 65°C
-
2 mL screw-cap vials
Procedure:
-
Transfer Support: Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add AMA: Add 1 mL of the AMA solution to the vial.
-
Incubation: Securely cap the vial and place it in a heating block or oven at 65°C for 10-15 minutes.[4][5] For highly sensitive modifications, the deprotection can be carried out at room temperature for 2 hours.[3]
-
Cooling and Transfer: After incubation, cool the vial on ice. Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporation: Dry the oligonucleotide solution using a vacuum concentrator.
-
Post-Deprotection Workup: Resuspend the dried oligonucleotide in an appropriate buffer for subsequent purification (e.g., HPLC, PAGE).
Visualizations
Caption: The chemical pathway leading to depurination and subsequent strand cleavage.
Caption: Key strategies to mitigate the risk of depurination during oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Depurination - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage and Deprotection of Sensitive Modified Oligonucleotides
This guide provides troubleshooting advice and answers to frequently asked questions concerning the cleavage and deprotection of sensitive modified oligonucleotides. For researchers, scientists, and drug development professionals, this resource offers detailed protocols and data to ensure the successful processing of synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the critical steps in oligonucleotide deprotection?
A1: Oligonucleotide deprotection can be broken down into three main parts:
-
Cleavage: This is the removal of the synthesized oligonucleotide from the solid support, most commonly Controlled-Pore Glass (CPG).[1][2]
-
Phosphate Deprotection: This step involves the removal of the cyanoethyl protecting groups from the phosphate or phosphorothioate backbone.[1]
-
Base Deprotection: This is the removal of the protecting groups from the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine).[1]
These steps can often be performed concurrently.[1] The primary consideration throughout the process is to avoid any harm to the oligonucleotide, especially when sensitive modifications are present.[3][4]
Q2: How do I choose the right deprotection strategy for my modified oligonucleotide?
A2: The choice of deprotection strategy depends on the nature of the modifications present in your oligonucleotide. A thorough review of all components is necessary to determine if any are sensitive to the strong alkaline conditions of standard deprotection methods.[1] For oligonucleotides with sensitive components, such as certain dyes or base modifications, a milder deprotection protocol is required.[3][5]
Q3: What is the difference between standard, ultra-fast, and ultra-mild deprotection?
A3: These methods differ in their chemical reagents, reaction times, and temperatures, which in turn affects their suitability for different types of oligonucleotides.
-
Standard Deprotection: Traditionally uses concentrated ammonium hydroxide and requires longer incubation times (e.g., 8-17 hours at 55°C).[6][7]
-
Ultra-Fast Deprotection: Employs a mixture of ammonium hydroxide and methylamine (AMA), significantly reducing deprotection time to as little as 5-10 minutes at 65°C.[3][5] However, this method requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[3][5]
-
Ultra-Mild Deprotection: Uses reagents like potassium carbonate in methanol for very sensitive oligonucleotides.[3][5] This method is often paired with more labile base protecting groups like phenoxyacetyl (Pac) or dimethylformamidine (dmf).
Q4: Are there alternative deprotection methods to aqueous solutions?
A4: Yes, gas-phase deprotection is an alternative that utilizes gaseous ammonia or methylamine.[8][9] This method allows for the simultaneous deprotection of a large number of oligonucleotides and can be advantageous for high-throughput applications as it can reduce downstream processing steps like evaporation.[6][10]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptom: Mass spectrometry analysis shows peaks corresponding to the mass of the oligonucleotide with one or more protecting groups still attached. HPLC analysis may show multiple peaks or a broadening of the main peak.[3]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Old or improperly stored deprotection reagent. | Ammonium hydroxide solutions can lose ammonia gas concentration over time. Use fresh ammonium hydroxide for each deprotection.[11] It is recommended to use bottles that have been open for less than a month and have been stored at 4°C. |
| Insufficient deprotection time or temperature. | The removal of the isobutyryl group from guanine is often the rate-limiting step in deprotection.[2] Ensure that the deprotection is carried out for the recommended time and at the appropriate temperature for the specific protecting groups used. |
| Presence of water in reagents for 2'-silyl group removal (for RNA). | For RNA oligonucleotides, the removal of 2'-silyl protecting groups (like TBDMS) using tetrabutylammonium fluoride (TBAF) is highly sensitive to the presence of water. Water content above 5% in the TBAF solution can significantly slow down the desilylation of pyrimidines.[12] Use anhydrous reagents and consider treating TBAF with molecular sieves to reduce water content.[12] |
| Inadequate mixing of the deprotection solution and the solid support. | Ensure the solid support is fully suspended in the deprotection solution to allow for efficient reaction. |
Issue 2: Side Reactions and Undesired Modifications
Symptom: Mass spectrometry reveals unexpected masses, or HPLC/UPLC shows impurity peaks.
Possible Causes & Solutions:
| Side Reaction | Description | Prevention and Mitigation |
| Desulfurization of Phosphorothioates | The phosphorothioate (PS) linkage can be partially converted to a phosphate (PO) linkage during deprotection.[13][14] | Adding reducing inorganic salts to the deprotection solution can suppress desulfurization.[13] A pre-treatment with a solution of triethylamine in acetonitrile before ammonolysis can also prevent the formation of certain impurities.[15] |
| Base Modification/Transamination | The use of methylamine-containing reagents (like AMA) can cause transamination of N4-benzoyl cytidine (Bz-dC), leading to an undesired modification.[12] | Use acetyl-protected dC (Ac-dC) when performing deprotection with AMA.[3][5][7] |
| Depurination | The glycosidic bond between a purine base (A or G) and the sugar can be cleaved under acidic conditions, creating an abasic site.[14] This can occur during the acidic detritylation step in synthesis. | Use of dialkylformamidine protecting groups on purines can enhance their resistance to depurination.[7] |
| Formation of Cyanoethyl Adducts | The cyanoethyl protecting groups on the phosphate backbone can modify the nucleobases if not removed properly. | To avoid this, the deprotection of the phosphate backbone can be performed before cleaving the oligonucleotide from the solid support by treating the support-bound oligo with a weak base in an organic solvent (e.g., 10% diethylamine in acetonitrile).[2] |
Quantitative Data Summary
Table 1: Deprotection Conditions with Ammonium Hydroxide/Methylamine (AMA) [5]
| dG Protecting Group | Temperature | Time |
| iBu-dG, dmf-dG, or Ac-dG | Room Temp. | 120 min |
| iBu-dG, dmf-dG, or Ac-dG | 37°C | 30 min |
| iBu-dG, dmf-dG, or Ac-dG | 55°C | 10 min |
| iBu-dG, dmf-dG, or Ac-dG | 65°C | 5 min |
Note: The use of AMA requires Ac-dC to avoid base modification.[3][5]
Table 2: Deprotection Conditions for Sensitive Modifications
| Modification | Reagent | Conditions | Reference |
| TAMRA-labeled oligonucleotides | t-Butylamine/methanol/water (1:1:2) | Overnight at 55°C | [5] |
| TAMRA-labeled oligonucleotides | t-Butylamine/water (1:3) | 6 hours at 60°C | [3] |
| Ultra-mild monomers (Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05M Potassium Carbonate in Methanol | 4 hours at Room Temp. (with phenoxyacetic anhydride capping) | [5] |
| O-alkylthymine moieties | Alternative procedures avoiding strong alkali are necessary | Varies depending on the specific modification | [16] |
Experimental Protocols
Protocol 1: Ultra-Fast Cleavage and Deprotection using AMA
This protocol is suitable for standard DNA oligonucleotides and those with modifications compatible with AMA.
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG)
-
Ammonium hydroxide (28-30%)
-
Methylamine (40% in water)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Prepare the AMA solution by mixing equal volumes of cold ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[17] This should be done in a fume hood.
-
Transfer the solid support with the synthesized oligonucleotide to a 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Incubate the tube at 65°C for 10-15 minutes.[17]
-
After incubation, cool the tube on ice for 10 minutes.[17]
-
Filter the solution to separate the deprotected oligonucleotide from the solid support.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for downstream applications.
Protocol 2: Deprotection of RNA Oligonucleotides (Two-Step Method)
This protocol is for the deprotection of RNA oligonucleotides where the 2'-hydroxyl groups are protected with silyl ethers (e.g., TBDMS).
Materials:
-
RNA oligonucleotide on solid support
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Heating block
-
RNase-free tubes and reagents
Step 1: Cleavage and Base Deprotection
-
Follow steps 1-6 of Protocol 1 to cleave the RNA oligonucleotide from the support and deprotect the bases.
Step 2: 2'-Hydroxyl Deprotection
-
Dry the oligonucleotide pellet completely.
-
Resuspend the pellet in anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[3]
-
Add triethylamine trihydrofluoride (TEA·3HF) to the solution.
-
Incubate the mixture at 65°C for 2.5 hours.[3]
-
Cool the solution and desalt the oligonucleotide, for example, by butanol precipitation.[3]
Visualizations
Caption: Decision workflow for choosing a deprotection strategy.
Caption: Troubleshooting logic for incomplete deprotection.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 14. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: N6-Dimethylaminomethylidene Protecting Group Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of the N6-Dimethylaminomethylidene protecting group from nucleosides, particularly adenosine, commonly used in oligonucleotide synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of the N6-Dimethylaminomethylidene group.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient deprotection time or temperature. The dimethylformamidine (dmf) group on purines can be more resistant to cleavage than other protecting groups.[1][2] 2. Old or low-quality deprotection reagent. Ammonium hydroxide solutions can lose ammonia concentration over time.[1][2] 3. Suboptimal deprotection reagent. For G-rich sequences, standard ammonia treatment might be insufficient for complete removal of dmf groups.[3] | 1. Optimize reaction conditions. Increase the deprotection time or temperature according to the recommended protocols. (Refer to the Deprotection Protocols section). 2. Use fresh deprotection reagents. Prepare or use fresh ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine) solution for each deprotection.[1][2] 3. Use a stronger deprotection reagent. Consider using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) for faster and more efficient deprotection, especially for resistant sequences.[1][4] |
| Formation of N-methyl-dC Adducts | Use of benzoyl-protected dC (Bz-dC) with AMA deprotection. The methylamine in the AMA reagent can react with the benzoyl-protected cytidine, leading to a transamination side reaction.[1][4] | Use acetyl-protected dC (Ac-dC). When planning to use AMA for deprotection, ensure that Ac-dC is used during oligonucleotide synthesis to prevent the formation of N-methyl-dC adducts.[1][4] |
| Degradation of Sensitive Labels or Modifiers | Harsh deprotection conditions. Dyes, quenchers, or other modifications in the oligonucleotide may not be stable to standard deprotection conditions with ammonium hydroxide or AMA at elevated temperatures.[5] | Use milder deprotection methods. For sensitive molecules, employ "UltraMILD" monomers and deprotection conditions, such as 0.05 M potassium carbonate in methanol at room temperature or ammonium hydroxide at room temperature for a longer duration.[5][6] |
| Depurination | Acidic conditions. While dialkylformamidine protecting groups are generally more resistant to acidic depurination than standard benzoyl protection, prolonged exposure to acidic conditions during synthesis (e.g., detritylation) can still lead to some depurination.[7] | Minimize exposure to acid. Ensure that the detritylation steps are carried out efficiently and without unnecessary delays to reduce the risk of depurination. |
| Variable Oligonucleotide Yields with NaOH Deprotection | Precipitation of the oligonucleotide. When using sodium hydroxide in methanol/water for deprotection, the oligonucleotide may precipitate onto the solid support, leading to lower recovery.[8] | Improve oligonucleotide recovery. After deprotection, briefly sonicate the vial to break up the CPG, pipette off the supernatant, and then rinse the CPG with water to recover the precipitated oligonucleotide.[8] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions about the deprotection of the N6-Dimethylaminomethylidene group.
Q1: What is the N6-Dimethylaminomethylidene protecting group and why is it used?
A1: The N6-Dimethylaminomethylidene (or dimethylformamidine, dmf) is a protecting group used for the exocyclic amino group of nucleobases like adenosine and guanosine during oligonucleotide synthesis. It is favored for its rapid deprotection kinetics compared to standard protecting groups like benzoyl (Bz), which allows for faster overall synthesis and deprotection times.[3][9]
Q2: What are the standard conditions for removing the N6-Dimethylaminomethylidene protecting group?
A2: Standard deprotection is typically carried out using concentrated aqueous ammonium hydroxide at elevated temperatures (e.g., 55°C or 65°C). A common alternative for faster deprotection is a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA), which can significantly reduce deprotection times.[1][3][9]
Q3: How do I know if the deprotection is complete?
A3: Complete deprotection is crucial for the biological activity of the oligonucleotide. While chromatographic methods like HPLC can be used, mass spectrometry is the most reliable method to confirm the complete removal of all protecting groups, as small amounts of remaining protected oligonucleotides might not be easily detected by HPLC.[1][2]
Q4: Can I use the same deprotection conditions for DNA and RNA oligonucleotides?
A4: While the base deprotection conditions for the N6-Dimethylaminomethylidene group can be similar, RNA deprotection is a multi-step process that also involves the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM). The overall deprotection strategy for RNA must be carefully considered to ensure the integrity of the RNA molecule.[1]
Q5: What are the advantages of using AMA for deprotection?
A5: AMA (ammonium hydroxide/methylamine) offers significantly faster deprotection times compared to ammonium hydroxide alone.[4] For example, deprotection can often be completed in 10-15 minutes at 65°C with AMA, whereas it might take several hours with ammonium hydroxide.[1][4] AMA is also more effective for deprotecting G-rich sequences.[3]
Q6: Are there any compatibility issues with the N6-Dimethylaminomethylidene protecting group?
A6: The primary compatibility issue arises when using AMA for deprotection in conjunction with benzoyl-protected cytidine (Bz-dC), which can lead to a side reaction. To avoid this, acetyl-protected cytidine (Ac-dC) should be used.[1][4] Additionally, some fluorescent dyes and other modifications may not be stable to AMA, requiring the use of milder deprotection conditions.[5]
Experimental Protocols
Detailed methodologies for the deprotection of the N6-Dimethylaminomethylidene group.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides.
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Base Deprotection:
-
After cleavage, heat the sealed vial at 55°C for 8-12 hours or at 65°C for 2-4 hours.
-
Alternatively, for faster deprotection, heat at 65°C for 1 hour when using dmf-protected dG.[3]
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
-
Protocol 2: Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This protocol is recommended for rapid deprotection and for G-rich sequences. Note: This method requires the use of acetyl-protected dC (Ac-dC) during synthesis.[1][4]
-
Preparation of AMA Solution:
-
In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh before use.
-
-
Cleavage and Deprotection:
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.
-
Quantitative Data Summary
The following table summarizes the typical deprotection times for dimethylformamidine (dmf) protected deoxyguanosine (dG), which is chemically similar to N6-dimethylaminomethylidene protected adenosine, under various conditions.
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide | Room Temp. | 8 hours | For dmf-protected dG and dA.[9] |
| 55°C | 1 hour | For dmf-protected dG and dA.[9] | |
| 55°C | 2 hours | For dmf-protected dG.[3] | |
| 65°C | 1 hour | For dmf-protected dG.[3] | |
| Ammonium Hydroxide / Methylamine (AMA) (1:1) | 65°C | 10 minutes | Requires Ac-dC to be used in synthesis.[1] |
| t-Butylamine/water (1:3 v/v) | 60°C | 6 hours | Sufficient to deprotect A, C and dmf-dG.[1] |
Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection and purification of oligonucleotides.
Troubleshooting Logic
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry Analysis of Oligonucleotides with Isoguanosine Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of oligonucleotides containing isoguanosine modifications.
Frequently Asked Questions (FAQs)
Q1: What are the primary mass spectrometry techniques for analyzing oligonucleotides containing isoguanosine?
A1: The two most common techniques are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. ESI-MS is often preferred for its high mass accuracy, resolution, and sensitivity, especially for longer oligonucleotides, and it is well-suited for coupling with liquid chromatography (LC-MS).[1][2][3] MALDI-TOF is a robust technique that is less sensitive to salt contamination and can be advantageous for rapid screening of sample purity and molecular weight determination.[4][5][6][7]
Q2: What is the expected mass shift for an isoguanosine modification?
A2: Isoguanosine is an isomer of guanosine, meaning it has the same molecular formula (C10H13N5O5) and molecular weight. Therefore, the incorporation of isoguanosine in place of a standard guanosine residue should not result in a mass shift. The expected monoisotopic mass of an isoguanosine nucleoside is approximately 283.09 g/mol . However, it is crucial to confirm the expected mass of your specific modified oligonucleotide using a reliable oligo analysis tool.
Q3: How does the fragmentation of isoguanosine-containing oligonucleotides differ from standard oligonucleotides?
A3: While specific fragmentation data for isoguanosine within an oligonucleotide is not extensively published, we can infer its behavior from the fragmentation of standard nucleosides and related modifications like 8-oxoguanine.[5][8] In general, oligonucleotide fragmentation in negative ion mode ESI-MS/MS primarily yields c- and y-type ions from cleavage of the phosphate backbone, and a- and w-type ions from cleavage of the sugar-phosphate backbone. The presence of the isoguanosine modification is not expected to fundamentally change these pathways. However, the modification may influence the relative abundance of certain fragment ions. Characteristic neutral losses from the isoguanosine base may also be observed.[9]
Q4: What are the best practices for sample preparation of isoguanosine-modified oligonucleotides for MS analysis?
A4: Proper sample preparation is critical to minimize adduct formation and ensure high-quality data. Key steps include:
-
Desalting: Removal of sodium and potassium adducts is crucial as they can complicate mass spectra.[10] Methods like ethanol precipitation, solid-phase extraction (SPE) using C18 cartridges, or dialysis are effective.[10][11]
-
Purification: High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) HPLC, is commonly used to purify the oligonucleotide of interest from failure sequences and other impurities.[3][12]
-
Solvent Selection: For ESI-MS, use of volatile buffers like triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP) in the mobile phase is recommended to ensure compatibility with the mass spectrometer.[12]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Signal Intensity / No Signal | - Inefficient ionization- Sample degradation- High salt concentration- Instrument parameters not optimized | - Optimize ESI source conditions (e.g., spray voltage, capillary temperature).- For MALDI, try different matrices like 3-hydroxypicolinic acid (3-HPA).[4]- Ensure proper desalting of the sample.[10]- Check for sample integrity via gel electrophoresis or HPLC prior to MS analysis. |
| Multiple Peaks / Adduct Formation | - Presence of salt adducts (e.g., Na+, K+)- Formation of metal complexes- Incomplete removal of protecting groups from synthesis | - Thoroughly desalt the sample using methods like SPE or ethanol precipitation.[10][11]- Add a small amount of a chelating agent like EDTA to the sample.[13]- Review the deprotection steps of the oligonucleotide synthesis protocol.[2] |
| Unexpected Low Molecular Weight Peaks | - Depurination (loss of a purine base)- Fragmentation in the ion source- Presence of n-1, n-2, etc. failure sequences from synthesis | - Depurination can be minimized by using gentler ionization conditions.[1][3]- Optimize in-source fragmentation parameters.- Purify the oligonucleotide using HPLC to remove shorter sequences.[12] |
| Difficulty in Sequence Confirmation | - Insufficient fragmentation- Complex fragmentation pattern due to the modification- Co-elution of impurities | - Increase collision energy in MS/MS experiments to induce more fragmentation.- Use high-resolution mass spectrometry (HRMS) to accurately determine fragment ion masses.- Improve chromatographic separation to isolate the target oligonucleotide. |
| Inaccurate Mass Measurement | - Instrument not properly calibrated- Presence of unresolved adducts | - Calibrate the mass spectrometer using a known standard in the mass range of interest.- Ensure complete desalting and purification of the sample. |
Experimental Protocols & Data
Table 1: Common Adducts and Their Mass Shifts
| Adduct Ion | Mass Shift (Da) |
| Sodium (Na+) | +21.98 |
| Potassium (K+) | +37.96 |
| Triethylamine (TEA) | +101.19 |
Table 2: Typical LC-MS Parameters for Modified Oligonucleotide Analysis
| Parameter | Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water |
| Mobile Phase B | 15 mM TEA and 400 mM HFIP in methanol |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 50-60 °C |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Note: These are starting parameters and should be optimized for your specific instrument and oligonucleotide.
Visual Workflows
Caption: General experimental workflow for LC-MS/MS analysis of modified oligonucleotides.
References
- 1. Chemoproteomic profiling of 8-oxoguanosine-sensitive RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoguanosine | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Peroxynitrite-induced reactions of synthetic oligonucleotides containing 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of isoguanosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In situ analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine oxidation reveals sequence- and agent-specific damage spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. researchgate.net [researchgate.net]
- 11. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Polymerase Fidelity with Isoguanosine Templates
Welcome to the technical support center for researchers utilizing isoguanosine (isoG) in polymerase-based applications. This resource provides guidance on improving experimental outcomes and troubleshooting common issues related to polymerase fidelity with this unnatural base.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of errors when using isoguanosine (isoG) in a DNA template?
The primary source of infidelity arises from the tautomeric properties of isoguanine. While it is designed to pair with isocytosine (isoC) or 5-methylisocytosine (MeisoC) through a specific hydrogen bonding pattern, isoG can exist in a minor tautomeric form that is complementary to thymine (T).[1][2][3] This can lead to the misincorporation of dTTP opposite the isoG base in the template during DNA synthesis.
Q2: Which types of DNA polymerases are compatible with isoguanosine templates?
Polymerase compatibility with isoG varies. Studies have shown that enzymes such as the Klenow fragment of E. coli DNA polymerase I, T7 RNA polymerase, and AMV reverse transcriptase can successfully incorporate a nucleotide opposite an isoG template base.[2] Conversely, T4 DNA polymerase has been reported to be incompatible.[2] Generally, Family A and B polymerases tend to be more accommodating of unnatural base pairs.[4] It is crucial to empirically test the specific polymerase intended for your experiment.
Q3: What level of fidelity can be expected with the isoguanine-isocytosine (isoG-isoC) pair?
The fidelity, or retention rate, of the isoG-isoC pair can be quite high but is polymerase-dependent. Reported retention rates per PCR cycle are in the range of 93-96%.[4] This implies that after 20 cycles of PCR, a significant percentage of the amplified DNA will still contain the correct unnatural base pair. However, this is lower than the fidelity observed with natural base pairs and some other unnatural base pair systems.
Q4: Does the 3'→5' exonuclease (proofreading) activity of high-fidelity polymerases improve results with isoG templates?
The role of proofreading activity is complex. While the 3'→5' exonuclease function is designed to remove misincorporated natural bases, its interaction with unnatural bases can be unpredictable. The "wobble" or non-standard geometry of a primer annealed to an isoG-containing template might be recognized as an error by a high-fidelity polymerase, leading to primer degradation and no amplification. Therefore, non-proofreading (exo-) versions of polymerases, such as Vent (exo-), are often used for PCR with unnatural base pairs.[4]
Troubleshooting Guide
Issue 1: No PCR Product or Very Low Yield
| Possible Cause | Suggested Solution |
| Incompatible Polymerase | Your selected polymerase may not recognize the isoG template or the isoC/dMeisoCTP nucleotide. Switch to a polymerase known to be compatible with unnatural bases (e.g., certain Family A or B polymerases).[2][4] |
| Proofreading Activity | If using a high-fidelity polymerase, its 3'→5' exonuclease activity may be degrading the primers. Use an "exo-" version of the polymerase.[4] |
| Suboptimal Annealing Temperature (Ta) | The presence of isoG-isoC pairs can alter the melting temperature (Tm) of the primer-template duplex. Optimize the annealing temperature by running a gradient PCR, typically starting 5°C below the calculated Tm.[5] |
| Incorrect Mg²⁺ Concentration | Magnesium concentration is critical for polymerase activity and fidelity. Too little can lead to no product, while too much can decrease fidelity. Optimize the MgCl₂ concentration in 0.2–1 mM increments.[5][6] |
| Missing Reaction Component | Ensure all components, especially the triphosphate of the unnatural base partner (e.g., dMeisoCTP), have been added to the reaction mix. |
Issue 2: Incorrect Product Size or Non-Specific Amplification
| Possible Cause | Suggested Solution |
| Low Annealing Temperature | The annealing temperature is too low, leading to non-specific primer binding. Increase the annealing temperature in 2°C increments or use a gradient PCR.[7] |
| Primer Design | Primers may have secondary structures or complementarity to off-target sites. Verify primer design using appropriate software and ensure they are specific to the target sequence.[8] |
| Excess Magnesium | High Mg²⁺ concentration can reduce the stringency of primer annealing. Titrate the MgCl₂ concentration downwards.[6] |
Issue 3: Sequence Errors (Low Fidelity)
| Possible Cause | Suggested Solution |
| isoG Tautomerism | The primary cause is the tautomeric shift of isoG leading to mispairing with T.[1][3] This is an inherent property of the base. |
| Unbalanced dNTP Concentrations | An incorrect ratio of natural dNTPs to the unnatural dNTP (e.g., dMeisoCTP) can promote misincorporation. Ensure all dNTPs are at equimolar concentrations, typically between 50-200 µM each.[] |
| Suboptimal Reaction Conditions | High Mg²⁺ concentration or an excessive number of PCR cycles can decrease fidelity. Reduce MgCl₂ concentration and limit the number of cycles to the minimum required for sufficient yield.[5] |
| Low Fidelity Polymerase | If not using a proofreading enzyme, the inherent error rate of the polymerase will contribute to mutations. Consider a polymerase with a higher intrinsic fidelity that is also compatible with unnatural bases. |
Data Presentation
Table 1: Polymerase Compatibility with Isoguanosine (isoG)
| Polymerase | Family | Proofreading (Exo) | Compatibility with isoG | Reference(s) |
| Klenow Fragment | A | Exo- | Yes | [2] |
| Taq Polymerase | A | Exo- | Yes | [4] |
| T7 RNA Polymerase | - | N/A | Yes | [2] |
| AMV Reverse Transcriptase | RT | Exo- | Yes | [2] |
| T4 DNA Polymerase | B | Exo+ | No | [2] |
| Vent Polymerase | B | Exo+ | Requires Exo- version | [4] |
| Deep Vent Polymerase | B | Exo+ | Requires Exo- version | [4] |
Table 2: Reported Fidelity of Unnatural Base Pairs in PCR
| Unnatural Base Pair | Polymerase Used | Fidelity / Retention per Cycle | Total Mutation Rate | Reference(s) |
| isoG : 5-methylisoC | Various | ~93% | Not specified | [4] |
| dZ : dP | Taq, Vent (exo-), Deep Vent (exo-) | 94.4% - 97.5% | Not specified | [4] |
| Ds : Pn | Vent DNA Polymerase | Not specified | ~1% after 20 cycles | Not available |
Experimental Protocols & Visualizations
General Workflow for PCR with an isoG-Containing Template
This diagram outlines the standard workflow for setting up a polymerase chain reaction that includes an unnatural base pair.
Caption: Standard workflow for PCR with an isoguanosine template.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues encountered during your experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. PCR Troubleshooting [caister.com]
- 7. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
Comparing N6-Dimethylaminomethylidene with other N6-protecting groups for adenosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides for therapeutic and research applications, the selection of appropriate protecting groups is paramount to achieving high yields and purity. The exocyclic amino group of adenosine (N6) is a key reactive site that necessitates protection to prevent unwanted side reactions during the assembly of an oligonucleotide chain. This guide provides an objective comparison of N6-Dimethylaminomethylidene with other commonly employed N6-protecting groups for adenosine, supported by available experimental data and detailed methodologies.
Introduction to N6-Protection of Adenosine
The ideal protecting group for the N6 position of adenosine should exhibit stability under the various conditions of oligonucleotide synthesis, including the acidic removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl group), and be readily and quantitatively removed under mild conditions at the final deprotection stage. The choice of the N6-protecting group can significantly impact the overall efficiency of the synthesis and the integrity of the final product, especially for complex and sensitive oligonucleotides. This guide will focus on a comparative analysis of four key protecting groups: N6-Dimethylaminomethylidene (a formamidine-type group), N6-Benzoyl, N6-Phenoxyacetyl, and N6-Acetyl.
N6-Dimethylaminomethylidene (Formamidine)
The N6-Dimethylaminomethylidene group, a type of formamidine protecting group, has been investigated as an alternative to the more traditional acyl protecting groups. A significant advantage of sterically hindered dialkylformamidine protecting groups is their increased stability towards acidic conditions typically used for detritylation, which can reduce the incidence of depurination, a major side reaction that cleaves the glycosidic bond and leads to chain cleavage.[1][2]
However, the N,N-dimethylformamidine group itself has been noted to be sensitive to hydrolysis under both acidic and basic conditions, and can be susceptible to modification in the presence of pyridine.[2] This characteristic necessitates careful optimization of the reaction conditions throughout the oligonucleotide synthesis cycle.
N6-Benzoyl (Bz)
The benzoyl group is the most traditional and widely used protecting group for the N6-amino group of adenosine. Its robustness and stability under the conditions of oligonucleotide synthesis have made it a reliable choice for routine applications. However, the removal of the benzoyl group requires relatively harsh basic conditions, typically prolonged treatment with concentrated ammonium hydroxide at elevated temperatures. These conditions can be detrimental to sensitive oligonucleotides containing other base-labile modifications.
N6-Phenoxyacetyl (Pac)
The phenoxyacetyl group was introduced as a more labile alternative to the benzoyl group, allowing for milder deprotection conditions.[3] This is particularly advantageous for the synthesis of oligonucleotides containing sensitive functional groups or modified backbones. The Pac group can be completely removed in less than four hours using concentrated ammonia at room temperature.[3] Furthermore, N6-phenoxyacetyl-deoxyadenosine has shown favorable stability against depurination under acidic conditions, comparable to or better than its N6-benzoyl counterpart.[3]
N6-Acetyl (Ac)
The acetyl group is another labile protecting group for the N6-position of adenosine. While not as commonly used as the benzoyl or phenoxyacetyl groups in standard oligonucleotide synthesis, it offers the advantage of rapid removal under basic conditions. Its application is particularly relevant in the synthesis of specialized adenosine analogs and in contexts where very mild deprotection is crucial.
Comparative Data
The following table summarizes the key characteristics of the discussed N6-protecting groups for adenosine based on available literature.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions |
| N6-Dimethylaminomethylidene | Amidino | Increased resistance to acidic depurination compared to Benzoyl.[1][2] | Sensitive to hydrolysis under both acidic and basic conditions; sensitive to pyridine.[2] | Mildly acidic or basic conditions. |
| N6-Benzoyl (Bz) | Acyl | High stability during oligonucleotide synthesis; well-established protocols. | Requires harsh basic conditions for removal, which can damage sensitive oligonucleotides. | Concentrated NH4OH, 55°C, >8 hours. |
| N6-Phenoxyacetyl (Pac) | Acyl | Labile, allowing for mild and rapid deprotection; good stability to acidic depurination.[3] | Less stable than Benzoyl under certain conditions. | Concentrated NH4OH, room temperature, <4 hours.[3] |
| N6-Acetyl (Ac) | Acyl | Very labile, allowing for very mild deprotection. | Less commonly used in standard oligonucleotide synthesis; may be too labile for multi-step syntheses. | Mild basic conditions (e.g., dilute ammonia or amines). |
Experimental Protocols
General Workflow for Protection and Deprotection of N6-Adenosine
The following diagram illustrates the general workflow for the protection of the N6-amino group of adenosine, its incorporation into an oligonucleotide chain, and the final deprotection step.
Caption: General workflow for N6-protected adenosine in oligonucleotide synthesis.
Protection of Adenosine with Benzoyl Chloride
A common method for the N6-benzoylation of adenosine involves the use of benzoyl chloride in the presence of a base, often with transient protection of the hydroxyl groups.
Protocol:
-
Adenosine is suspended in a suitable solvent, such as pyridine.
-
The hydroxyl groups are transiently protected, for example, by the addition of trimethylsilyl chloride (TMSCl) to form silylethers.
-
Benzoyl chloride is added to the reaction mixture, which selectively acylates the N6-amino group.
-
The reaction is quenched, and the transient protecting groups on the hydroxyls are removed by the addition of water or a mild base.
-
The N6-benzoyladenosine product is then purified by crystallization or chromatography.
Caption: N6-Benzoyl protection of adenosine.
Deprotection of N6-Benzoyl Group
Protocol:
-
The synthesized oligonucleotide, still attached to the solid support, is treated with concentrated ammonium hydroxide.
-
The mixture is heated at 55°C for 8 to 16 hours in a sealed vial.
-
This treatment cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the adenosine residues, along with other base and phosphate protecting groups.
-
The resulting deprotected oligonucleotide is then purified.
Deprotection of N6-Phenoxyacetyl Group
Protocol:
-
The solid-supported oligonucleotide is treated with concentrated ammonium hydroxide.
-
The mixture is incubated at room temperature for 2 to 4 hours.[3]
-
This milder condition is sufficient to remove the phenoxyacetyl group, cleave the oligonucleotide from the support, and remove other labile protecting groups.
-
The deprotected oligonucleotide is then collected and purified.
Caption: Comparison of deprotection conditions for Benzoyl vs. Phenoxyacetyl.
Conclusion
The choice of an N6-protecting group for adenosine is a critical decision in the chemical synthesis of nucleic acids. While the traditional N6-benzoyl group offers robustness and reliability for standard applications, its removal requires harsh conditions that may not be suitable for sensitive molecules.
The N6-phenoxyacetyl group provides a valuable alternative with its milder deprotection conditions, making it the protecting group of choice for the synthesis of oligonucleotides with labile modifications.
The N6-acetyl group is even more labile and can be employed when extremely mild deprotection is necessary, although it is less commonly used in routine solid-phase synthesis.
N6-Dimethylaminomethylidene and other formamidine-type protecting groups present an interesting profile, particularly their enhanced stability to acidic depurination. This property can be highly beneficial in reducing chain cleavage during the synthesis of long oligonucleotides. However, their overall stability profile requires careful consideration and optimization of the synthesis conditions.
For researchers and drug development professionals, the selection of the appropriate N6-protecting group should be based on the specific requirements of the target oligonucleotide, including its length, sequence, and the presence of any sensitive modifications. A thorough understanding of the properties of each protecting group is essential for the successful and efficient synthesis of high-quality nucleic acid products.
References
- 1. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Groups for Guanosine: N²-dimethylformamidine (dmf) vs. N-phenoxyacetyl (Pac)
In the intricate process of solid-phase oligonucleotide synthesis, the choice of protecting groups for nucleobases is paramount. These temporary chemical modifications prevent unwanted side reactions during the sequential addition of phosphoramidites, ensuring the final oligonucleotide is assembled with high fidelity. For guanosine, the exocyclic N² amine is a critical site requiring protection. While traditional groups like isobutyryl (iBu) are robust, the demand for synthesizing oligonucleotides containing sensitive labels, dyes, or modified bases has driven the adoption of more labile protecting groups.
This guide provides an objective comparison between two leading labile protecting groups for guanosine: the "fast deprotection" N²-dimethylformamidine (dmf) group and the "ultra-mild" N-phenoxyacetyl (Pac) group. Understanding their respective strengths and deprotection requirements is essential for researchers aiming to optimize synthesis protocols, particularly for high-throughput applications or when working with delicate molecular constructs.
It is important to distinguish these protecting groups from nucleoside analogues like N⁶-Dimethylaminomethylidene isoguanosine. Isoguanosine is a structural isomer of guanosine that exhibits different base-pairing properties and is primarily explored for its unique role in forming supramolecular structures, rather than serving as a standard protected monomer in conventional oligonucleotide synthesis.[1]
Head-to-Head Comparison: dmf-G vs. Pac-G
The primary distinction between the dmf and Pac protecting groups lies in the balance they strike between speed of removal and the mildness of the required conditions.
-
N²-dimethylformamidine-dG (dmf-dG): This protecting group is designed for speed. It is significantly more labile to ammonolysis than the standard iBu group, allowing for dramatically reduced deprotection times, a key advantage in high-throughput synthesis environments.[2] It is often paired with "UltraFAST" deprotection cocktails like AMA (a 1:1 mixture of ammonium hydroxide and methylamine), which can complete deprotection in as little as 10 minutes at elevated temperatures.[3][4]
-
N-phenoxyacetyl-dG (Pac-dG): This group, often supplied as the more soluble isopropyl-phenoxyacetyl (iPr-Pac) derivative, is the cornerstone of "UltraMILD" synthesis.[3][5] Its principal advantage is its removal under exceptionally gentle, often non-ammoniacal, conditions.[5][6] This makes it indispensable for the synthesis of oligonucleotides containing base-sensitive modifications, such as certain dyes or complex adducts, that would be degraded by harsher deprotection methods.[5]
Quantitative Data Summary
| Feature | N²-dimethylformamidine-dG (dmf-dG) | N-phenoxyacetyl-dG (Pac-dG / iPr-Pac-dG) |
| Protection Class | Fast Deprotection | Ultra-Mild Deprotection |
| Primary Use Case | High-throughput synthesis, G-rich sequences | Synthesis with base-sensitive labels, dyes, and modifications |
| Relative Lability | More labile than iBu, less labile than Pac | More labile than dmf and iBu |
| Common Deprotection Reagents | Ammonium Hydroxide; AMA (Ammonium Hydroxide/Methylamine) | Potassium Carbonate in Methanol; Room Temp. Ammonium Hydroxide |
| Known Incompatibilities | dmf-dA can be too labile for routine synthesis.[7] | Pac-dG monomer has poor solubility (iPr-Pac version is preferred).[7] |
Deprotection Conditions Comparison
| Condition ID | Reagent | Temperature | Time | Compatible Protecting Group | Citation |
| Fast-1 | 30% Ammonium Hydroxide | 65 °C | 2 hours | dmf-dG | [3][8] |
| Fast-2 | 30% Ammonium Hydroxide | Room Temp. | 17 hours | dmf-dG | [3][8] |
| UltraFAST | AMA (NH₄OH / 40% Methylamine 1:1) | 65 °C | 10 minutes | dmf-dG, Ac-dC | [3][9] |
| Mild-1 | 30% Ammonium Hydroxide | Room Temp. | 2 hours | Pac-dG (with phenoxyacetic anhydride capping) | [3][9] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Pac-dG (with phenoxyacetic anhydride capping) | [3][5][9] |
Experimental Protocols & Workflows
The final steps of oligonucleotide synthesis involve cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl), and removal of the nucleobase protecting groups. The choice of dmf-G or Pac-G dictates the specific reagent and conditions used in this final deprotection stage.
Protocol 1: UltraFAST Deprotection for dmf-G Protected Oligonucleotides
This protocol is suitable for standard oligonucleotides where speed is a priority. It requires the use of Acetyl-protected dC (Ac-dC) during synthesis to prevent side reactions.[9]
-
Cleavage from Support: Treat the synthesis column with a 1:1 (v/v) mixture of 30% Ammonium Hydroxide and 40% Methylamine (AMA reagent) for 5-10 minutes at room temperature. Elute the oligonucleotide into a collection vial.[3][4]
-
Base Deprotection: Seal the collection vial containing the oligonucleotide in the AMA solution.
-
Heat the vial at 65 °C for 10 minutes.[3]
-
Evaporation: Cool the vial and evaporate the solution to dryness in a vacuum concentrator.
-
Reconstitution: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer for purification or analysis.
Protocol 2: Ultra-MILD Deprotection for Pac-G Protected Oligonucleotides
This protocol is designed for oligonucleotides containing base-sensitive modifications. It assumes the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and a mild capping reagent like phenoxyacetic anhydride during synthesis.[9]
-
Cleavage & Deprotection: Prepare a solution of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Pass the K₂CO₃/Methanol solution through the synthesis column at room temperature. Allow the solution to remain in contact with the solid support for a total of 4 hours, collecting the eluent in a sealed vial.[3][5]
-
Neutralization: After the 4-hour incubation, neutralize the basic solution with an appropriate buffer or agent suitable for downstream applications.
-
Evaporation: Evaporate the solvent to dryness in a vacuum concentrator.
-
Reconstitution: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer for purification or analysis.
Logical Comparison and Selection Criteria
The decision to use dmf-G or Pac-G is driven entirely by the final application and composition of the target oligonucleotide.
Conclusion
Both N²-dimethylformamidine (dmf) and N-phenoxyacetyl (Pac) protected guanosine phosphoramidites represent significant advancements over traditional protecting groups. They provide essential tools for modern oligonucleotide synthesis, enabling both speed and compatibility with sensitive chemical modifications.
-
Choose dmf-G for high-throughput applications, the synthesis of long or G-rich sequences where complete deprotection can be challenging, and when rapid turnaround is the primary concern.
-
Choose Pac-G (typically the iPr-Pac-dG variant) when synthesizing oligonucleotides that contain base-labile reporters, dyes, or other sensitive functional groups that would not survive the conditions required to remove dmf or standard acyl protecting groups.
By selecting the appropriate protecting group based on these criteria, researchers can ensure high-yield, high-purity synthesis of complex oligonucleotides tailored for advanced applications in diagnostics, therapeutics, and fundamental biological research.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. scribd.com [scribd.com]
- 9. glenresearch.com [glenresearch.com]
Unraveling the Stability of Modified DNA: A Comparative Analysis of Isoguanosine-Containing Duplexes
For researchers and professionals in drug development and the life sciences, the quest for novel nucleic acid structures with tailored properties is a continuous endeavor. Isoguanosine (iG), a structural isomer of guanosine, presents a fascinating modification to the standard DNA alphabet. Its unique base-pairing capabilities not only allow for the expansion of the genetic code but also facilitate the formation of unconventional DNA structures, such as parallel-stranded duplexes, with distinct thermal properties. This guide provides a comparative analysis of the thermal stability of DNA duplexes containing isoguanosine, supported by experimental data and detailed methodologies.
Isoguanosine's altered hydrogen bonding pattern—transposing the C2 carbonyl and C6 amino groups of guanosine—enables it to form a stable base pair with isocytosine (iC) or 5-methyl-isocytosine (MeiC). This iG-iC pairing can be even more stable than the canonical G-C pair[1][2]. Furthermore, the inclusion of isoguanine can induce the formation of a parallel-stranded DNA duplex, a structure with both strands running in the same direction, which exhibits remarkable thermal stability[3].
Comparative Thermal Stability: Isoguanosine vs. Standard Duplexes
The thermal stability of a DNA duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. Experimental data from UV melting studies demonstrate a significant increase in the thermal stability of parallel-stranded duplexes containing isoguanine and its pairing partners compared to standard anti-parallel DNA.
Below is a summary of experimental data comparing the melting temperatures of parallel-stranded duplexes containing isoguanine-cytosine (iG-C) and guanine-isocytosine (G-iC) pairs with a corresponding standard anti-parallel duplex.
| Duplex ID | Sequence (5' to 3') | Strand Orientation | Modifications | Melting Temperature (Tm) in °C |
| APS-1 | d(TGC GCG CGC A)d(TGC GCG CGC A) | Anti-Parallel | None (Standard) | 58.0 |
| PS-iG/C | d(T iG C GCG C iG C A)d(A C G CGC G C G T) | Parallel | Isoguanine (iG) | 68.0 |
| PS-G/iC | d(T G iC GCG C G iC A)d(A iC G CGC G C G T) | Parallel | Isocytosine (iC) | 62.0 |
Data adapted from Seela, F. et al., Org. Biomol. Chem., 2005, 3, 4221-4229.
The data clearly indicates that the parallel-stranded duplexes incorporating isoguanosine and isocytosine exhibit significantly higher melting temperatures than the standard anti-parallel DNA duplex, highlighting their enhanced thermal stability.
Experimental Protocols
The determination of DNA duplex thermal stability is primarily conducted through UV-Vis spectrophotometry. The following sections detail the typical experimental procedures.
Oligonucleotide Synthesis and Purification
-
Synthesis: Oligonucleotides, both standard and those containing modified bases like isoguanosine and isocytosine, are chemically synthesized using an automated DNA synthesizer employing phosphoramidite chemistry.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected by treatment with aqueous ammonia at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotides are purified using reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity of the single-stranded DNA.
-
Quantification: The concentration of the purified oligonucleotides is determined by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.
Duplex Formation (Annealing)
-
Mixing: Equimolar amounts of the complementary single-stranded oligonucleotides are mixed in a buffer solution. A common buffer is a sodium phosphate solution (e.g., 10 mM) containing NaCl (e.g., 100 mM) and EDTA (e.g., 0.1 mM) at a neutral pH (e.g., 7.0).
-
Annealing: The mixture is heated to a temperature above the expected melting point (e.g., 90-95°C) for 5-10 minutes to ensure complete dissociation of any pre-existing structures. The solution is then allowed to cool slowly to room temperature over several hours to facilitate the formation of the desired duplex.
Thermal Denaturation (Melting) Analysis
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device) is used for the melting analysis.
-
Sample Preparation: The annealed duplex solution is diluted to a final concentration (e.g., 1.5 µM of each strand) in the measurement buffer. The solution is placed in a quartz cuvette.
-
Data Collection: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased at a constant rate (e.g., 0.5°C or 1.0°C per minute). The temperature range is typically from a low temperature where the duplex is fully formed (e.g., 20°C) to a high temperature where it is completely denatured (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined from the resulting melting curve (absorbance vs. temperature). The Tm is the temperature at the midpoint of the transition from double-stranded to single-stranded DNA, which corresponds to the peak of the first derivative of the melting curve.
Visualizing the Process and Structures
To better understand the experimental flow and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for DNA thermal stability analysis.
Caption: Comparison of G-C and iG-C base pairing.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of oligonucleotides containing N6-Dimethylaminomethylidene isoguanosine
A Comparative Guide to Oligonucleotides Containing N6-Dimethylaminomethylidene Isoguanosine's Deprotected Form, Isoguanosine
For researchers, scientists, and drug development professionals, the modification of oligonucleotides is a critical strategy to enhance their therapeutic potential. This guide provides a detailed comparison of oligonucleotides containing isoguanosine (iG), the deprotected form of this compound (DMG-iG), with unmodified oligonucleotides and other alternatives. DMG-iG serves as a protected phosphoramidite precursor for the automated synthesis of these modified oligonucleotides. The dimethylaminomethylidene group is a formamidine-type protecting group for the exocyclic amine of isoguanosine, which is removed during the deprotection step to yield the final isoguanosine-containing oligonucleotide.
Performance Comparison
The introduction of isoguanosine into oligonucleotides significantly alters their properties, particularly their thermal stability and base-pairing capabilities.
Thermal Stability (Tm)
The melting temperature (Tm) is a key indicator of the stability of a nucleic acid duplex. The incorporation of isoguanosine, particularly when paired with isocytidine (iC), can enhance the thermal stability of duplexes.
| Oligonucleotide Type | Sequence Context | ΔTm per modification (°C) | Reference Duplex | Comments |
| Isoguanosine-Isocytidine (iG-iC) | RNA Duplex (5'-GC-3'/3'-CG-5') | +0.6 | G-C containing RNA duplex | Each iG-iC replacement adds stabilizing free energy.[1] |
| Isoguanosine-Isocytidine (iG-iC) | RNA Duplex | Stabilizing | G-C containing RNA duplex | The overall stabilization is sequence-dependent.[1] |
| Isoguanosine (iG) in G-Quadruplex | Thrombin Binding Aptamer (TBA) | Destabilizing | Unmodified TBA | Substitution at G-tetrad positions significantly decreases G-quadruplex stability.[2][3] |
| Unmodified DNA:DNA | N/A | N/A | N/A | Serves as a baseline for comparison.[4] |
| Unmodified RNA:RNA | N/A | Higher than DNA:DNA | N/A | A-form helix of RNA duplexes is inherently more stable.[4] |
| 2'-O-Methyl RNA:RNA | N/A | Higher than RNA:RNA | N/A | 2'-O-Methyl modification further increases duplex stability.[4] |
Base Pairing Characteristics
Isoguanosine's unique structure allows for alternative base pairing, which can be both an advantage and a challenge in therapeutic applications.
| Modified Base | Pairing Partner(s) | Comments |
| Isoguanosine (iG) | Isocytidine (iC) | Forms a stable base pair, often stronger than the natural G-C pair.[5] |
| Isoguanosine (iG) | Thymidine (T) / Uracil (U) | Can form a mismatch pair, potentially through a minor tautomeric form of iG.[6] |
| Isoguanosine (iG) | Cytidine (C) | Mismatch |
| Isoguanosine (iG) | Adenine (A) | Mismatch |
| Guanine (G) | Cytidine (C) | Standard Watson-Crick base pair.[7] |
| Adenine (A) | Thymidine (T) / Uracil (U) | Standard Watson-Crick base pair.[7] |
Nuclease Resistance
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of modified oligonucleotides.
UV Thermal Melting (Tm) Analysis
This protocol is used to determine the melting temperature (Tm) of an oligonucleotide duplex.
Materials:
-
Lyophilized oligonucleotides (modified and complementary strands)
-
Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2)
-
Nuclease-free water
-
UV-Vis Spectrophotometer with a temperature controller
-
Quartz cuvettes
Procedure:
-
Resuspend the lyophilized oligonucleotides in the melting buffer to a stock concentration of 100 µM.
-
Prepare the final sample by mixing equimolar amounts of the modified oligonucleotide and its complementary strand in the melting buffer to a final concentration of 4 µM for each strand.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Record the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/minute).[11]
-
The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[11]
Nuclease Resistance Assay (3'-Exonuclease)
This protocol assesses the stability of oligonucleotides against degradation by 3'-exonucleases, such as Snake Venom Phosphodiesterase (SVPD).
Materials:
-
Modified and unmodified control oligonucleotides
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Stop Solution (e.g., 0.5 M EDTA)
-
Gel loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
Procedure:
-
Prepare a working solution of the oligonucleotide in the reaction buffer.
-
Pre-incubate the oligonucleotide solution at 37°C for 5 minutes.
-
Initiate the degradation reaction by adding SVPD to the oligonucleotide solution.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and add it to the stop solution to inactivate the enzyme.[12]
-
Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.
-
Quantify the band or peak intensity of the intact oligonucleotide at each time point relative to the 0-minute time point to determine the degradation rate.[12]
Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the general workflow for solid-phase synthesis of oligonucleotides, including the incorporation of a protected phosphoramidite like DMG-iG.
Caption: Automated solid-phase synthesis cycle for incorporating DMG-iG.
Base Pairing Comparison
This diagram illustrates the hydrogen bonding patterns of a standard G-C pair versus a non-standard iG-T pair.
Caption: Comparison of G-C and iG-T hydrogen bonding patterns.
Nuclease Degradation Pathway
This diagram shows a simplified pathway of exonuclease activity on an oligonucleotide.
Caption: Stepwise degradation of an oligonucleotide by a 3'-exonuclease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 6. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peekskillcsd.org [peekskillcsd.org]
- 8. synoligo.com [synoligo.com]
- 9. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Enzymatic Recognition of Isoguanosine:Isocytosine Base Pairs
For researchers, scientists, and drug development professionals, the incorporation of non-canonical base pairs into nucleic acids offers a powerful tool for expanding the genetic alphabet and developing novel molecular probes and therapeutic agents. This guide provides a comparative analysis of two primary in vitro methods for the recognition of the isoguanosine (isoG) and isocytosine (isoC) base pair: enzymatic incorporation by polymerases and recognition by in vitro selected nucleic acid enzymes (ribozymes or deoxyribozymes).
The isoG-isoC pair is of significant interest as it forms a stable, Watson-Crick-like geometry with three hydrogen bonds, making it a viable candidate for integration into the DNA double helix. However, its successful and high-fidelity recognition in vitro presents unique challenges. This guide will objectively compare the performance of these two approaches, supported by available experimental data, and provide detailed methodologies for key experiments.
Comparison of Recognition Methods
| Feature | Enzymatic Incorporation by Polymerases | Recognition by In Vitro Selected Nucleic Acid Enzymes |
| Principle | Utilizes natural or engineered DNA/RNA polymerases to incorporate isoGTP or isoCTP opposite their complementary base in a template strand. | Employs ribozymes or deoxyribozymes, evolved through a process of in vitro selection (SELEX), to specifically bind to or catalyze a reaction involving the isoG-isoC base pair. |
| Reported Enzymes | T7 RNA polymerase, AMV reverse transcriptase, Klenow fragment of DNA polymerase I, Taq polymerase (including modified versions).[1][2] | Binary deoxyribozyme ligases have been engineered to 'read' oligonucleotides containing isoG and 5-methyl-isocytidine (isoMeC).[3] |
| Performance Data | Limited quantitative kinetic data is available. The focus has been on demonstrating incorporation and PCR amplification. Fidelity is a major concern due to the tautomerization of isoG, which can lead to mispairing with thymine (T).[4][5] The selectivity of some unnatural base pair systems in PCR can reach >99.9% per replication cycle.[4] | Performance is highly specific to the selected nucleic acid enzyme. Engineered binary deoxyribozymes have demonstrated high specificity and the ability to discriminate against mutations in the target sequence.[3] |
| Advantages | - Relatively straightforward experimental setup using commercially available enzymes. - Can be used for amplification of DNA containing the non-canonical pair via PCR.[1][2] | - High potential for specificity and affinity. - Can be engineered for various applications beyond simple recognition, such as sensing and catalysis.[3] |
| Disadvantages | - Low fidelity due to the tautomeric ambiguity of isoguanosine.[4][5] - Misincorporation of isoG opposite T is a significant issue.[6] - Efficiency can be sequence-dependent.[7] | - Development is time-consuming and requires expertise in in vitro selection techniques. - No universally applicable enzyme; each must be selected for a specific target and function. |
Quantitative Data on Enzymatic Incorporation
Quantitative data on the kinetic parameters for the incorporation of isoG and isoC by various polymerases is not extensively available in the public domain. However, studies have focused on demonstrating the feasibility of PCR amplification with this unnatural base pair. The fidelity of such reactions is a critical parameter. For some highly specific unnatural base pair systems, the selectivity of pairing can be greater than 99.9% per replication cycle.[4] In a 40-cycle PCR, a selectivity of 99.9% per cycle would result in approximately 96% retention of the unnatural base pair.[4] In contrast, a selectivity of 99.0% would lead to only 67% retention.[4] For the isoG-isoC pair, misincorporation of isoG opposite natural bases, particularly thymine, is a known challenge that can lower the overall fidelity.[6]
Experimental Protocols
Primer Extension Assay for Unnatural Nucleotide Incorporation
This protocol is a generalized method for assessing the ability of a DNA polymerase to incorporate an unnatural nucleotide triphosphate (e.g., isoGTP) opposite a specific base in a template DNA strand.
Materials:
-
5'-radiolabeled or fluorescently-labeled DNA primer
-
DNA template containing the complementary unnatural base (e.g., isoC) at a specific position
-
DNA polymerase (e.g., Klenow fragment, exo-)
-
Reaction buffer specific to the polymerase
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Unnatural dNTP (e.g., isoGTP)
-
Stop solution (e.g., formamide with EDTA and loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.[8][9]
-
Reaction Setup: Prepare the extension reactions on ice. For each reaction, combine the annealed primer-template complex, reaction buffer, and the desired dNTPs (either a single dNTP, a mix of natural dNTPs, or a mix including the unnatural dNTP).
-
Initiation: Initiate the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a set time course (e.g., 5, 10, 20 minutes).
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then analyze the products on a denaturing polyacrylamide gel. Visualize the results by autoradiography (for radiolabeled primers) or fluorescence imaging. The size of the extended product indicates whether the polymerase was able to incorporate the nucleotide(s) and extend the primer.[8][9][10]
PCR Amplification with isoG and isoC
This protocol outlines the general steps for performing PCR to amplify a DNA fragment containing the isoG-isoC base pair.
Materials:
-
DNA template containing the isoG-isoC pair
-
Forward and reverse primers flanking the target region
-
Thermostable DNA polymerase (e.g., Taq polymerase or a high-fidelity variant)
-
PCR reaction buffer
-
Natural dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Unnatural dNTPs (isoGTP and 5-methyl-isoCTP)
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a PCR tube, combine the DNA template, forward and reverse primers, PCR buffer, natural dNTPs, and the unnatural dNTPs. Add the thermostable DNA polymerase last.
-
Thermal Cycling: Perform the PCR using a thermal cycler with the following general parameters:
-
Initial Denaturation: 94-98°C for 1-3 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 94-98°C for 15-30 seconds.
-
Annealing: 55-65°C for 15-30 seconds (optimal temperature depends on the primers).
-
Extension: 72°C for a duration dependent on the length of the amplicon (e.g., 1 minute per kb).[2]
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the amplification of the desired fragment. The fidelity of the amplification can be assessed by sequencing the PCR product.
Visualization of Methodologies
Caption: Workflow for a primer extension assay to test polymerase incorporation of isoG.
Caption: General workflow for in vitro selection (SELEX) of nucleic acid enzymes.
Conclusion
The enzymatic incorporation of isoG-isoC base pairs by polymerases is a feasible method for creating and amplifying DNA containing this non-canonical pair. However, the inherent issue of isoG tautomerization leading to mispairing with thymine poses a significant challenge to achieving high fidelity. For applications requiring stringent sequence accuracy, this method may require further optimization, such as the use of engineered polymerases or modified unnatural bases.
In contrast, recognition by in vitro selected ribozymes or deoxyribozymes offers the potential for highly specific and high-affinity binding to the isoG-isoC pair. While the development of such nucleic acid enzymes is more complex and resource-intensive, the resulting molecules can be tailored for a wide range of applications, including diagnostics and targeted molecular interventions. The choice between these two approaches will ultimately depend on the specific requirements of the research or application, balancing the need for ease of use and amplification with the demand for high fidelity and functional versatility.
References
- 1. A third base pair for the polymerase chain reaction: inserting isoC and isoG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An unnatural base pair system for efficient PCR amplification and functionalization of DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyribozymes that recode sequence information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence determination of nucleic acids containing 5-methylisocytosine and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 10. researchgate.net [researchgate.net]
Validating Isoguanosine Incorporation: A Comparative Guide to Enzymatic Digestion and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of modified nucleoside incorporation into synthetic oligonucleotides is a critical quality control step. This guide provides a detailed comparison of enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) with alternative validation methods for oligonucleotides containing the modified base, isoguanosine. Experimental protocols, data presentation, and workflow visualizations are included to aid in the selection of the most appropriate validation strategy.
The therapeutic and diagnostic potential of oligonucleotides is expanding rapidly, with chemical modifications playing a pivotal role in enhancing their stability, binding affinity, and in vivo performance. Isoguanosine, a structural isomer of guanosine, is one such modification of interest. Its unique base-pairing properties with isocytosine offer the potential for creating orthogonal genetic systems. However, the successful synthesis of isoguanosine-containing oligonucleotides necessitates robust analytical methods to verify the precise incorporation of this modified nucleoside. Enzymatic digestion, which breaks down the oligonucleotide into its constituent nucleosides or nucleotides, followed by analysis, is a cornerstone of this validation process.
Comparison of Validation Methodologies
The validation of isoguanosine incorporation can be approached through several analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative versus qualitative data, sample throughput, and the availability of instrumentation. Here, we compare the gold-standard enzymatic digestion coupled with LC-MS to other common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Enzymatic Digestion - LC-MS | Oligonucleotide is enzymatically hydrolyzed to individual nucleosides/nucleotides, which are then separated by HPLC and detected by mass spectrometry. | Provides both qualitative and quantitative data. High specificity and sensitivity. Can identify and quantify the modified nucleoside directly. | Can be time-consuming. Enzyme efficiency may be affected by oligonucleotide sequence or other modifications. | Moderate |
| Intact Mass Analysis (MS) | The molecular weight of the full-length oligonucleotide is determined by mass spectrometry (MALDI-TOF or ESI-MS). | Rapid analysis. Provides confirmation of the overall mass, which can infer the incorporation of the correct number of modifications. | Does not confirm the position of the modification. Cannot distinguish between isomers. Less effective for very long or heterogeneous oligonucleotides. | High |
| Acid Hydrolysis - LC-MS | Oligonucleotide is chemically hydrolyzed using acid to release the constituent nucleobases, which are then analyzed by LC-MS.[1] | Can be effective for oligonucleotides resistant to enzymatic digestion. | Can lead to degradation of the nucleobases. Does not provide information about the sugar-phosphate backbone. Harsher conditions may introduce artifacts. | Moderate |
| Sanger Sequencing (Modified) | Dideoxy sequencing method adapted for modified oligonucleotides. | Can determine the exact position of the modification within the sequence. | Can be complex and may require specialized reagents and enzymes that can read through the modification. Lower throughput. | Low |
Experimental Protocols
Detailed methodologies for the enzymatic digestion of oligonucleotides are crucial for obtaining reliable and reproducible results. Below are two common protocols that can be adapted for the validation of isoguanosine incorporation.
Protocol 1: Two-Enzyme Digestion to Nucleosides
This protocol utilizes a combination of snake venom phosphodiesterase (SVP) and shrimp alkaline phosphatase (SAP) to digest the oligonucleotide into its constituent deoxynucleosides.[2] This approach is advantageous as it simplifies the resulting chromatogram and allows for the use of positive ion mass spectrometry.[2]
Materials:
-
Isoguanosine-containing oligonucleotide
-
Snake Venom Phosphodiesterase (SVP)
-
Shrimp Alkaline Phosphatase (SAP)
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Ultrapure water
Procedure:
-
Dissolve the isoguanosine-containing oligonucleotide in ammonium bicarbonate buffer to a final concentration of 10 µM.
-
Add SVP to a final concentration of 0.1 units/µL.
-
Incubate the mixture at 37°C for 2 hours.
-
Add SAP to a final concentration of 1 unit/µL.
-
Continue incubation at 37°C for an additional 1 hour.
-
Terminate the reaction by heating at 95°C for 10 minutes.
-
Centrifuge the sample to pellet any denatured enzyme.
-
Analyze the supernatant by LC-MS.
Protocol 2: Multi-Enzyme Digestion for Robust Hydrolysis
For oligonucleotides that may exhibit resistance to simpler digestion protocols, a more robust cocktail of enzymes can be employed. This protocol uses Nuclease P1, phosphodiesterase I, and alkaline phosphatase to ensure complete digestion.
Materials:
-
Isoguanosine-containing oligonucleotide
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
Reaction Buffer (e.g., 30 mM sodium acetate, 1 mM zinc sulfate, pH 5.3)
Procedure:
-
Dissolve the oligonucleotide in the reaction buffer.
-
Add Nuclease P1 to the mixture.
-
Incubate at 50°C for 2 hours.
-
Adjust the pH to ~8.0 using a suitable buffer (e.g., Tris-HCl).
-
Add phosphodiesterase I and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
Stop the reaction by adding a quenching solution (e.g., formic acid) or by heat inactivation.
-
Prepare the sample for LC-MS analysis.
Data Presentation and Analysis
Quantitative analysis of isoguanosine incorporation is achieved by comparing the peak area of the isoguanosine nucleoside to the peak areas of the canonical nucleosides in the LC-MS chromatogram. The expected ratio of each nucleoside can be calculated from the known sequence of the oligonucleotide.
Table 1: Theoretical vs. Experimental Nucleoside Ratios
| Nucleoside | Theoretical Molar Ratio | Experimental Molar Ratio (from LC-MS peak areas) | % Incorporation Efficiency |
| Deoxyadenosine (dA) | 5 | 4.95 | N/A |
| Deoxycytidine (dC) | 4 | 4.05 | N/A |
| Deoxyguanosine (dG) | 5 | 5.10 | N/A |
| Deoxythymidine (dT) | 5 | 4.90 | N/A |
| Isoguanosine (isoG) | 1 | 0.95 | 95% |
Note: The above data is illustrative. Actual results will vary based on synthesis efficiency.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Conclusion
The validation of isoguanosine incorporation in synthetic oligonucleotides is paramount for ensuring their quality and function. Enzymatic digestion coupled with LC-MS stands out as a robust and reliable method, providing both qualitative and quantitative data. While challenges such as potential nuclease resistance of modified oligonucleotides exist, the use of optimized enzyme cocktails can overcome these limitations. Alternative methods like intact mass analysis and acid hydrolysis offer complementary information and can be valuable in a comprehensive quality control strategy. The protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable methods for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
Expanding the Genetic Alphabet: A Comparative Guide to Alternatives for the Isocytosine-Isoguanosine Base Pair
For researchers, scientists, and drug development professionals, the expansion of the genetic alphabet beyond the canonical A-T and G-C pairs opens up new frontiers in synthetic biology, diagnostics, and therapeutics. The isocytosine-isoguanosine (isoC-isoG) pair was an early contender in this endeavor, but challenges such as tautomerization and chemical instability have spurred the development of more robust alternatives. This guide provides an objective comparison of the leading unnatural base pair (UBP) systems, supported by experimental data and detailed methodologies.
This guide will focus on three major classes of alternatives to the isoC-isoG base pair:
-
Hydrophobic Unnatural Base Pairs: These pairs, pioneered by the Romesberg laboratory, eschew traditional hydrogen bonding in favor of shape complementarity and hydrophobic forces for stabilization. Key examples include d5SICS-dNaM and dTPT3-dNaM.
-
Alternative Hydrogen-Bonded Unnatural Base Pairs: Researchers like Hirao and Benner have developed UBPs that utilize novel hydrogen-bonding patterns distinct from the Watson-Crick pairs. Prominent examples include the Ds-Px and the multi-component Hachimoji DNA system.
-
Metal-Mediated Base Pairs: A less common but intriguing approach involves the coordination of metal ions between two unnatural nucleobases to form a stable pair.
Quantitative Performance Comparison
The efficacy of an unnatural base pair is primarily assessed by its ability to be selectively and efficiently replicated and transcribed without compromising the stability of the DNA duplex. The following tables summarize key quantitative data for prominent UBP systems.
| Unnatural Base Pair | DNA Polymerase | Replication Fidelity (% per amplification) | Reference(s) |
| dNaM-d5SICS | Klenow fragment of E. coli DNA polymerase I | >99.9% | [1] |
| dNaM-dTPT3 | Taq polymerase | >99.98% per doubling | [1][2] |
| Ds-Px | Deep Vent polymerase | High fidelity in PCR | [3] |
| isoG-isoC | Various | ~93-98% (improved with 2-thioT) | [4] |
Table 1: In Vitro Replication Fidelity of Selected Unnatural Base Pairs. Replication fidelity is a critical measure of a UBP's ability to be copied accurately during PCR. Higher fidelity indicates less misincorporation of natural or other unnatural bases.
| Unnatural Base Pair | Thermal Stability (ΔTm per pair in °C) | Experimental Context | Reference(s) |
| dNaM-d5SICS | Stabilizing effect influenced by hydrophobic and stacking interactions | Thermal denaturation studies | [5] |
| Ds-Ds (self-pair) | As high as a natural G-C pair | Thermal denaturation of dsDNA | [3][6] |
| s-y | Higher than x-y pair due to better stacking | Thermal denaturation of dsDNA | [7] |
| ImNO:NaON / ImON:NaNO | ~ +8°C per pair | Thermal denaturation of dsDNA | [4] |
Table 2: Thermal Stability of DNA Duplexes Containing Unnatural Base Pairs. The change in melting temperature (ΔTm) indicates the impact of the UBP on the overall stability of the DNA double helix.
| Unnatural Nucleotide | Polymerase | kcat/Km (M-1s-1) | Reference(s) |
| dNaMTP opposite d5SICS | Klenow fragment | Approaches that of a natural base pair | [8][9][10] |
| dTPT3TP opposite dNaM | Klenow fragment | Approaches that of a natural base pair | [2] |
| ImNOTP opposite NaON | Klenow fragment | 1-2 orders of magnitude lower than natural pairs | [4] |
| 5-NI nucleotide opposite abasic site | T4 DNA polymerase | ~104 | [11] |
Table 3: Steady-State Kinetic Parameters for Unnatural Base Pair Incorporation. The catalytic efficiency (kcat/Km) reflects how well a DNA polymerase recognizes and incorporates an unnatural nucleotide triphosphate opposite its partner in a template strand.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving unnatural base pairs.
Protocol 1: PCR Amplification with a Hydrophobic Unnatural Base Pair (dNaM-dTPT3)
This protocol is adapted from methodologies used in the Romesberg lab.[1][2]
-
Reaction Setup:
-
Prepare a 50 µL PCR mixture containing:
-
1x PCR Buffer (specific to the chosen polymerase, e.g., for Taq polymerase)
-
200 µM each of dATP, dGTP, dCTP, TTP
-
50 µM each of dNaMTP and dTPT3TP
-
0.5 µM each of forward and reverse primers
-
1-10 ng of template DNA containing the dNaM-dTPT3 pair
-
1.25 units of a suitable DNA polymerase (e.g., Taq or a high-fidelity variant)
-
Nuclease-free water to 50 µL
-
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to confirm amplification of the correct size fragment.
-
The fidelity of UBP replication can be assessed by sequencing the amplified product or by more sensitive methods like denaturing gradient gel electrophoresis (DGGE) or next-generation sequencing.
-
Protocol 2: In Vitro Transcription of RNA Containing a Hachimoji Base Pair (e.g., P-Z)
This protocol is based on the work of the Benner group for transcribing Hachimoji DNA.[12]
-
Reaction Setup:
-
Prepare a 20 µL transcription reaction containing:
-
1x Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
2 mM each of ATP, GTP, CTP, UTP
-
1 mM each of rPTP and rZTP (the ribonucleoside triphosphates of P and Z)
-
1 µg of linearized DNA template containing the P-Z pair downstream of a T7 promoter
-
40 units of T7 RNA Polymerase (a variant engineered to accept unnatural nucleotides may be required)
-
20 units of RNase inhibitor
-
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
DNase Treatment and Purification:
-
Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
-
Analysis:
-
Analyze the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE) to verify its size and purity.
-
The incorporation of the unnatural bases can be confirmed by methods such as mass spectrometry or enzymatic digestion followed by HPLC analysis.
-
Protocol 3: Synthesis of Unnatural Nucleoside Triphosphates (Yoshikawa Method)
A general and widely used method for the synthesis of nucleoside triphosphates.[13]
-
Monophosphorylation:
-
Dissolve the unprotected unnatural nucleoside in a trialkylphosphate solvent.
-
Cool the solution to 0°C and add phosphorus oxychloride (POCl3) dropwise.
-
Stir the reaction at 0°C for 2-4 hours.
-
-
Pyrophosphate Addition:
-
In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous DMF.
-
Add this pyrophosphate solution to the monophosphorylation reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
-
Hydrolysis and Purification:
-
Quench the reaction by adding a buffer solution (e.g., triethylammonium bicarbonate, TEAB).
-
Hydrolyze the cyclic triphosphate intermediate by stirring for 1 hour.
-
Purify the crude nucleoside triphosphate by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) with a TEAB gradient.
-
Desalt the purified triphosphate fractions by repeated co-evaporation with water.
-
-
Characterization:
-
Confirm the identity and purity of the final product by 1H and 31P NMR spectroscopy and mass spectrometry.
-
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships between different UBP systems.
Caption: Workflow for site-specific labeling of DNA using a hydrophobic UBP and click chemistry.
Caption: Logical relationships between different classes of unnatural base pairs.
Caption: Workflow for in vivo replication of an unnatural base pair in a semi-synthetic organism.
Concluding Remarks
The field of synthetic genetics has moved significantly beyond the initial concept of the isoC-isoG pair. Hydrophobic base pairs, such as dNaM-dTPT3, and expanded hydrogen-bonded systems like Hachimoji DNA, offer superior fidelity, stability, and enzymatic compatibility. The choice of an unnatural base pair system will depend on the specific application, whether it be the in vivo expansion of an organism's genetic alphabet, the site-specific labeling of nucleic acids for diagnostic purposes, or the creation of novel biomaterials. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to select and implement the most suitable UBP technology for their research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Unique Thermal Stability of Unnatural Hydrophobic Ds Bases in Double-Stranded DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of an unnatural base pair toward natural-like replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of an Unnatural Base Pair Towards Natural-Like Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biophysical Landscape of Isoguanosine-Containing Nucleic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biophysical properties of modified nucleic acids is paramount. Isoguanosine (iG), an isomer of guanosine, presents a compelling case for study due to its unique base-pairing potential and impact on nucleic acid structure and stability. This guide provides a comprehensive comparison of nucleic acids containing iG analogs with their canonical counterparts, supported by experimental data and detailed methodologies.
Isoguanosine differs from guanosine by the transposition of the C2 carbonyl and C6 amino groups.[1] This seemingly minor alteration leads to significant differences in its hydrogen bonding patterns, allowing it to form a stable base pair with isocytosine (iC) and influencing the overall structure and thermodynamics of DNA and RNA duplexes.[2] These unique properties have garnered interest in various applications, including the expansion of the genetic alphabet and the development of novel therapeutic oligonucleotides.[1]
Thermodynamic Stability: A Quantitative Comparison
The incorporation of isoguanosine into nucleic acid duplexes has a notable effect on their thermal stability. This is typically quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates, and other thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).
UV-melting studies have shown that the stability of iG-containing duplexes is sequence-dependent. For instance, in RNA duplexes, iG-iC pairs can be more stabilizing than canonical G-C pairs in certain nearest-neighbor contexts.[2] Specifically, for a 5'-GC-3'/3'-CG-5' nearest neighbor, each iG-iC replacement can contribute an additional 0.6 kcal/mol of stabilizing free energy at 37°C.[2] In contrast, for 5'-CG-3'/3'-GC-5' and 5'-GG-3'/3'-CC-5' nearest neighbors, the change in free energy upon iG-iC substitution is less than 0.2 kcal/mol.[2]
| Duplex Modification | Nearest Neighbor Context | ΔTm (°C) vs. G-C | ΔΔG°₃₇ (kcal/mol) vs. G-C | Reference |
| iG-iC in RNA | 5'-GC-3'/3'-CG-5' | Stabilizing | -0.6 per substitution | [2] |
| iG-iC in RNA | 5'-CG-3'/3'-GC-5' | Minimally Affecting | < -0.2 | [2] |
| iG-iC in RNA | 5'-GG-3'/3'-CC-5' | Minimally Affecting | < -0.2 | [2] |
| iG-containing tetraplex | d(T₄iG₄T₄) vs d(T₄G₄T₄) | More Stable | Not Reported | [1] |
Structural Insights from Biophysical Techniques
The structural consequences of incorporating isoguanosine into nucleic acids are investigated using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information. Studies on DNA duplexes containing iG have revealed the formation of stable, parallel-stranded structures, a deviation from the canonical anti-parallel B-form DNA.[3] NMR has been instrumental in determining the reverse Watson-Crick base pairing between iG and cytosine (C) and has shown that the structural characteristics of these parallel-stranded duplexes, such as groove dimensions, differ significantly from B-DNA.[3]
Circular Dichroism (CD) Spectroscopy is a sensitive technique for probing the secondary structure of nucleic acids. The CD spectrum of a typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[4] In contrast, iG-containing oligonucleotides can exhibit altered CD spectra, indicating a deviation from the canonical B-form geometry.[5] For example, an iG-containing oligonucleotide quartet, d(T4isoG4T4), was identified based on its distinct CD spectrum and was found to be more stable than its G-containing counterpart.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate biophysical characterization of nucleic acids. Below are methodologies for key experiments.
UV-Melting Analysis for Thermodynamic Characterization
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of nucleic acid duplexes.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the desired oligonucleotides, including the iG-containing strand and its complement.
-
Dissolve the oligonucleotides in a buffer solution, typically containing 100 mM NaCl, 10 mM sodium phosphate, and 1 mM EDTA at pH 7.0.
-
Prepare a series of samples with varying oligonucleotide concentrations (e.g., 2 µM to 75 µM) to allow for the determination of concentration-dependent melting.[6]
-
Anneal the duplexes by heating the samples to 90-95°C for 5 minutes and then slowly cooling to room temperature overnight.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate, typically 0.5°C or 1°C per minute.[7]
-
Record the absorbance over a temperature range that encompasses the entire melting transition (e.g., 20°C to 95°C).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tm is determined as the temperature at the midpoint of the transition, often calculated from the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis by plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.
-
The Gibbs free energy change (ΔG°) at a specific temperature (e.g., 37°C) is then calculated using the equation: ΔG° = ΔH° - TΔS°.
-
Circular Dichroism (CD) Spectroscopy for Structural Analysis
Objective: To assess the secondary structure of nucleic acid duplexes.
Methodology:
-
Sample Preparation:
-
Prepare oligonucleotide samples in a suitable buffer, often a low-salt buffer like 10 mM sodium phosphate at pH 7.0, to minimize interference.
-
The concentration of the nucleic acid should be such that the absorbance at 260 nm is within the optimal range for the instrument (typically 0.5-1.0).
-
-
CD Spectrometry:
-
Use a CD spectrometer with a thermostatted cell holder.
-
Record CD spectra over a wavelength range of approximately 200 nm to 320 nm.
-
Typically, spectra are recorded at a controlled temperature (e.g., 25°C).
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The raw CD data (in millidegrees) is converted to molar circular dichroism (Δε) in units of M⁻¹cm⁻¹.
-
The resulting spectrum is then compared to reference spectra for known nucleic acid conformations (e.g., A-form, B-form, Z-form, G-quadruplex).
-
Characteristic peaks and troughs in the CD spectrum provide qualitative information about the helical sense and base stacking interactions. For example, B-DNA typically exhibits a positive peak around 275 nm and a negative peak around 245 nm.[4]
-
Visualizing the Concepts
Diagrams created using the DOT language can help illustrate key concepts and workflows in the biophysical analysis of isoguanosine-containing nucleic acids.
Caption: Hydrogen bonding patterns of canonical G-C and non-canonical iG-iC base pairs.
Caption: Workflow for the thermodynamic analysis of nucleic acid duplexes.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Stability and structure of RNA duplexes containing isoguanosine and isocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative analysis of inosine-substituted duplex DNA by circular dichroism and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of N6-Dimethylaminomethylidene isoguanosine: A Comprehensive Guide
For Immediate Reference: In Case of Spill or Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Get medical advice if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate personal protective equipment. Carefully sweep up solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.
This document provides detailed procedures for the safe handling and disposal of N6-Dimethylaminomethylidene isoguanosine, a purine nucleoside analog. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Before handling the compound for any purpose, including disposal, it is imperative to be fully aware of its associated hazards and to use appropriate personal protective equipment.
Hazard Profile
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is likely. | To avoid inhalation of dust. |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is fundamental to a safe and compliant disposal process. This compound waste should be handled as non-acutely hazardous chemical waste.
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure, tight-fitting lid. The container should be in good condition, free from cracks or leaks. Plastic containers are generally preferred for solid waste.
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date accumulation started (the date the first waste is added)
-
-
Collect Waste:
-
Solid Waste: Carefully place all materials contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) into the designated waste container.
-
Empty Containers: While this compound is not a P-listed acutely hazardous waste, it is good practice to rinse the original container three times with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty, rinsed container before disposing of it as regular trash.
-
-
Secure the Container: Keep the waste container closed at all times, except when adding waste.
On-site Storage and Disposal
All hazardous waste must be stored and disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Guidelines:
-
Ensure incompatible chemicals are stored separately to prevent reactions.
-
Inspect the SAA weekly for any signs of leaks or container degradation.
-
-
Disposal Request: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often one year), contact your EHS office to arrange for a waste pickup. Do not dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
A quick and informed response to a spill is critical to minimizing potential harm.
Spill Cleanup Protocol for Solid this compound:
-
Evacuate and Secure the Area: Alert others in the vicinity. Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Contain the Spill: If it is a powder, be careful not to create dust.
-
Clean the Spill:
-
Gently sweep the solid material into a plastic dustpan or onto a piece of cardboard.
-
Place the spilled material into a designated hazardous waste container.
-
Wipe the spill area with a damp paper towel or absorbent pad. Place the used cleaning materials into the same hazardous waste container.
-
-
Decontaminate: Clean the spill area and any contaminated equipment with soap and water.
-
Dispose of Waste: Seal and label the hazardous waste container containing the spill cleanup materials. Arrange for disposal through your EHS office.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal pathway for this compound waste.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling N6-Dimethylaminomethylidene isoguanosine
Disclaimer: A specific Safety Data Sheet (SDS) for N6-Dimethylaminomethylidene isoguanosine was not located during the search. The following guidance is based on general best practices for handling nucleoside analogs and other laboratory chemicals. It is imperative to consult a qualified safety professional and the specific SDS for the compound, when available, before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure to potentially hazardous materials.[1] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Must be worn at all times in the laboratory.[1] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Double gloving is recommended to prevent contamination.[2] Gloves should be changed regularly, approximately every 30 to 60 minutes, or immediately if contaminated or damaged.[2] Avoid PVC gloves as they offer little protection against chemical exposure.[2] |
| Body Protection | A lab coat or chemical-resistant gown. | Should be worn over personal clothing and be properly fastened. Long-cuffed gowns can be worn with gloves pulled over the cuffs to protect the wrist and forearm. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area or a chemical fume hood. | For activities that may generate aerosols or dust, an N-95 or N-100 respirator may be necessary. For larger spills, a chemical cartridge-type respirator is required.[2] A proper fit test and training are required for respirator use.[2] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Mask/Respirator: If required, put on the mask or respirator, ensuring a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat. If double gloving, don the first pair, then the second.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double gloving) by peeling them off from the cuff, turning them inside out. Then remove the inner pair in the same manner.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by folding it in on itself, avoiding contact with the exterior.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Mask/Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plan
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Avoid inhalation of any dust or aerosols.[3]
-
Wash hands thoroughly after handling.
Disposal:
-
Contaminated PPE: Dispose of all used gloves, gowns, and other disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical with limited specific safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
